(7R)-SBP-0636457
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Formule moléculaire |
C25H36N4O4 |
|---|---|
Poids moléculaire |
456.6 g/mol |
Nom IUPAC |
(4S,7S,9aS)-8,8-dimethyl-4-[[(2S)-2-(methylamino)propanoyl]amino]-5-oxo-N-[(1R)-1,2,3,4-tetrahydronaphthalen-1-yl]-2,3,4,7,9,9a-hexahydropyrrolo[2,1-b][1,3]oxazepine-7-carboxamide |
InChI |
InChI=1S/C25H36N4O4/c1-15(26-4)22(30)28-19-12-13-33-20-14-25(2,3)21(29(20)24(19)32)23(31)27-18-11-7-9-16-8-5-6-10-17(16)18/h5-6,8,10,15,18-21,26H,7,9,11-14H2,1-4H3,(H,27,31)(H,28,30)/t15-,18+,19-,20-,21+/m0/s1 |
Clé InChI |
PBGOFGSVVXGJCA-KDJJVYBXSA-N |
SMILES isomérique |
C[C@@H](C(=O)N[C@H]1CCO[C@H]2CC([C@H](N2C1=O)C(=O)N[C@@H]3CCCC4=CC=CC=C34)(C)C)NC |
SMILES canonique |
CC(C(=O)NC1CCOC2CC(C(N2C1=O)C(=O)NC3CCCC4=CC=CC=C34)(C)C)NC |
Origine du produit |
United States |
Foundational & Exploratory
Unveiling the Molecular Machinery: A Technical Guide to the Mechanism of Action of (7R)-SBP-0636457
For Immediate Release
Shanghai, China – December 15, 2025 – In the intricate landscape of cancer therapeutics, the small molecule (7R)-SBP-0636457 has emerged as a promising agent. This technical guide provides an in-depth exploration of its mechanism of action, tailored for researchers, scientists, and drug development professionals. This compound is classified as a Second Mitochondria-derived Activator of Caspases (SMAC) mimetic and a potent antagonist of the Inhibitor of Apoptosis Proteins (IAPs). Its primary function is to reinstate the cell's natural apoptotic signaling pathways, which are often subverted in cancerous cells.
Core Mechanism: Inhibition of IAP Proteins
This compound exerts its pro-apoptotic effects by targeting and inhibiting key members of the IAP family, namely X-linked inhibitor of apoptosis protein (XIAP), cellular IAP1 (cIAP1), and cellular IAP2 (cIAP2). These proteins are frequently overexpressed in tumor cells, contributing to their survival and resistance to conventional therapies.
The compound mimics the action of the endogenous protein SMAC/DIABLO, which is released from the mitochondria during apoptosis. By binding to the Baculovirus IAP Repeat (BIR) domains of IAP proteins, this compound disrupts their anti-apoptotic functions. This interaction has a dual effect:
-
Neutralization of XIAP: this compound binds to the BIR3 domain of XIAP, preventing it from inhibiting caspases-3, -7, and -9. Caspases are the primary executioners of apoptosis, and by liberating them from XIAP's control, this compound allows the apoptotic cascade to proceed.
-
Induction of cIAP1/2 Degradation: The binding of this compound to cIAP1 and cIAP2 induces their auto-ubiquitination and subsequent degradation by the proteasome. The depletion of cIAPs has profound effects on cell signaling, most notably the activation of the non-canonical NF-κB pathway and the sensitization of cells to tumor necrosis factor-alpha (TNFα)-induced apoptosis.
Quantitative Analysis of Biological Activity
The potency of this compound has been characterized through various in vitro assays. The following tables summarize the key quantitative data available for this compound.
| Parameter | Value | Description |
| Ki (BIR Domains) | 0.27 µM | Inhibition constant for the binding of this compound to the BIR domains of IAP proteins. This value indicates a strong binding affinity. |
| Cellular Activity | Cell Line | EC50 | Description |
| TRAIL Sensitization | MDA-MB-231 (Breast Cancer) | 9 nM | Effective concentration of this compound required to sensitize cells to apoptosis induced by TNF-related apoptosis-inducing ligand (TRAIL). |
Signaling Pathways Modulated by this compound
The mechanism of action of this compound involves the intricate modulation of key signaling pathways that govern cell survival and death.
Apoptosis Induction Pathway
By inhibiting IAPs, this compound effectively removes the brakes on the intrinsic and extrinsic apoptosis pathways. This leads to the activation of the caspase cascade and ultimately, programmed cell death.
NF-κB Signaling Pathway
The degradation of cIAP1/2 triggered by this compound leads to the stabilization of NF-κB-inducing kinase (NIK). This activates the non-canonical NF-κB pathway, resulting in the transcription of various genes, including those that can sensitize cells to TNFα-mediated apoptosis.
Experimental Protocols
To facilitate further research and validation, detailed methodologies for key experiments are provided below.
IAP Binding Affinity Assay (Fluorescence Polarization)
This assay is used to determine the binding affinity of this compound to the BIR domains of IAP proteins.
-
Principle: A fluorescently labeled SMAC-mimetic peptide is displaced from the BIR domain by the test compound, leading to a change in fluorescence polarization.
-
Materials:
-
Recombinant IAP BIR domain protein (e.g., XIAP-BIR3, cIAP1-BIR3).
-
Fluorescently labeled SMAC peptide (e.g., FITC-AVPI).
-
This compound.
-
Assay buffer (e.g., 100 mM potassium phosphate (B84403) pH 7.5, 100 µg/mL bovine gamma globulin, 0.02% sodium azide).
-
Black, low-volume 384-well plates.
-
-
Procedure:
-
Prepare serial dilutions of this compound.
-
In the wells of the microplate, add the IAP protein, fluorescent peptide, and varying concentrations of this compound.
-
Incubate at room temperature for a specified time (e.g., 30 minutes) to reach equilibrium.
-
Measure fluorescence polarization using a suitable plate reader.
-
Calculate the Ki value from the competition binding curve.
-
Cellular Apoptosis Assay (Caspase-Glo 3/7 Assay)
This assay quantifies the induction of apoptosis in cells treated with this compound.
-
Principle: The assay measures the activity of caspases-3 and -7, which are key executioner caspases in the apoptotic pathway.
-
Materials:
-
Cancer cell line of interest (e.g., MDA-MB-231).
-
This compound.
-
Caspase-Glo® 3/7 Assay Reagent.
-
White-walled 96-well plates.
-
-
Procedure:
-
Seed cells in the 96-well plates and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound (and co-treatment with TRAIL, if assessing sensitization).
-
Incubate for a specified time (e.g., 24 hours).
-
Add the Caspase-Glo® 3/7 reagent to each well.
-
Incubate at room temperature as per the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
Determine the EC50 value for caspase activation.
-
cIAP1 Degradation Assay (Western Blot)
This assay is used to confirm the degradation of cIAP1 in response to treatment with this compound.
-
Principle: Western blotting is used to detect the levels of cIAP1 protein in cell lysates.
-
Materials:
-
Cancer cell line of interest.
-
This compound.
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors).
-
Primary antibody against cIAP1.
-
Secondary antibody conjugated to HRP.
-
Chemiluminescent substrate.
-
-
Procedure:
-
Treat cells with this compound for various time points.
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with the primary anti-cIAP1 antibody, followed by the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analyze the band intensities to determine the extent of cIAP1 degradation.
-
Conclusion
This compound is a potent SMAC mimetic that functions as an IAP antagonist. Its mechanism of action is centered on the inhibition of XIAP and the induced degradation of cIAP1 and cIAP2. These actions effectively dismantle the anti-apoptotic defenses of cancer cells, leading to programmed cell death. The quantitative data and experimental protocols provided in this guide offer a solid foundation for further investigation and development of this promising therapeutic agent. The ability of this compound to sensitize cancer cells to other pro-apoptotic stimuli, such as TRAIL, highlights its potential in combination therapies. Further research into its efficacy across a broader range of cancer types and in vivo models is warranted.
An In-depth Technical Guide on (7R)-SBP-0636457 as a Second Mitochondrial Activator of Caspases (SMAC) Mimetic
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
(7R)-SBP-0636457, also documented in scientific literature as SBI-0636457, is a potent, small-molecule Second Mitochondrial Activator of Caspases (SMAC) mimetic that functions as an antagonist of Inhibitor of Apoptosis Proteins (IAPs). This technical guide provides a comprehensive overview of its mechanism of action, quantitative biochemical and cellular activity, and detailed experimental protocols for its evaluation. As a SMAC mimetic, this compound selectively targets IAP proteins, key regulators of apoptosis, to promote programmed cell death in cancer cells.
This compound has demonstrated significant efficacy in sensitizing cancer cells to Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand (TRAIL)-induced apoptosis, while exhibiting no cytotoxicity as a single agent.[1] Its primary mechanism involves the degradation of cellular IAP1 (cIAP1) and cIAP2 (cIAP2), leading to the activation of downstream apoptotic signaling pathways.[2][3] This guide is intended to serve as a valuable resource for researchers in the fields of oncology and drug discovery, providing the foundational data and methodologies for further investigation of this compound as a potential anti-cancer therapeutic.
Quantitative Data
The following tables summarize the key quantitative data for this compound, providing insights into its binding affinity and cellular activity.
Table 1: Binding Affinity
| Target | Ki (μM) | Source |
| IAP Proteins (BIR-domains) | 0.27 | [4] |
Table 2: In Vitro Cellular Activity
| Cell Line | Assay | Parameter | Value | Source |
| MDA-MB-231 (Breast Cancer) | TRAIL Sensitization | EC50 | 9 nM | [4] |
| BT474 (Breast Cancer) | Cytotoxicity (Single Agent) | % Viability at 20 µM | ~100% | [4] |
| BT549 (Breast Cancer) | Cytotoxicity (Single Agent) | % Viability at 20 µM | ~100% | [4] |
| MCF7 (Breast Cancer) | Cytotoxicity (Single Agent) | % Viability at 20 µM | ~100% | [4] |
| MDA-MB-231 (Breast Cancer) | Cytotoxicity (Single Agent) | % Viability at 20 µM | ~100% | [4] |
Mechanism of Action
This compound functions as a SMAC mimetic by targeting and antagonizing the activity of IAP proteins. The binding of this compound to the BIR domains of cIAP1 and cIAP2 induces their auto-ubiquitination and subsequent proteasomal degradation.[2][3] This degradation leads to the stabilization of NIK (NF-κB-inducing kinase), which in turn activates the non-canonical NF-κB pathway. More critically for its pro-apoptotic effect, the removal of cIAPs liberates RIPK1 (Receptor-Interacting Protein Kinase 1) from the TNFR1 (Tumor Necrosis Factor Receptor 1) complex upon TNF-α stimulation, allowing for the formation of a caspase-8 activating complex, which initiates the extrinsic apoptosis pathway.[2][3] By also binding to the BIR3 domain of X-linked IAP (XIAP), it can relieve the inhibition of caspases-3, -7, and -9, further promoting apoptosis.
Signaling Pathway Diagram
Caption: Mechanism of action of this compound.
Experimental Protocols
The following are detailed protocols for key in vitro assays used to characterize this compound, based on methodologies described in the primary literature.
Cell Viability Assay
This protocol is used to determine the effect of this compound on the viability of cancer cell lines, both as a single agent and in combination with TRAIL.
-
Cell Seeding:
-
Plate cells in a 96-well plate at a density of 5,000 cells per well in 50 µL of complete culture medium.
-
Allow cells to adhere overnight at 37°C in a humidified incubator with 5% CO2.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in fresh culture medium.
-
Add 40 µL of the diluted compound to the respective wells. For control wells, add 40 µL of vehicle control medium.
-
Incubate the plates for 4 hours at 37°C.
-
-
TRAIL Addition (for sensitization assay):
-
Prepare a solution of TRAIL at the desired final concentration in culture medium.
-
Add 10 µL of the TRAIL solution to the wells. For single-agent assays, add 10 µL of medium.
-
Incubate the plates for an additional 20 hours at 37°C.
-
-
Viability Measurement:
-
Equilibrate the plates to room temperature for 30 minutes.
-
Add 50 µL of CellTiter-Glo® Luminescent Cell Viability Assay reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
Caspase Activity Assay
This protocol measures the activity of caspase-3/7 and caspase-8, key executioner and initiator caspases in the apoptotic pathway.
-
Cell Seeding and Treatment:
-
Follow steps 1 and 2 of the Cell Viability Assay protocol.
-
Add TRAIL (e.g., at 20 ng/mL) and incubate for 4 hours at 37°C.
-
-
Caspase Activity Measurement:
-
Equilibrate the plates to room temperature.
-
Add 100 µL of Caspase-Glo® 3/7 or Caspase-Glo® 8 reagent to each well.
-
Mix gently and incubate at room temperature for 30-60 minutes, protected from light.
-
Measure luminescence using a plate reader. The luminescent signal is proportional to the amount of caspase activity.
-
Immunoblotting for IAP Degradation
This protocol is used to visualize the degradation of cIAP1 and cIAP2, and to assess the levels of XIAP, following treatment with this compound.
-
Cell Lysis:
-
Plate cells in a 6-well plate and treat with the desired concentrations of this compound for the specified duration (e.g., 4 hours).
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatants using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE on a 4-20% gradient gel and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against cIAP1, cIAP2, and XIAP overnight at 4°C. A loading control antibody (e.g., β-actin or GAPDH) should also be used.
-
Wash the membrane three times with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Experimental Workflow Diagram
Caption: In vitro evaluation workflow for this compound.
In Vivo Efficacy
As of the latest available public domain scientific literature, no specific in vivo efficacy studies for this compound have been published. Further research, potentially in xenograft models of relevant cancers, would be required to evaluate its anti-tumor activity in a whole-animal system.
Conclusion
This compound is a well-characterized SMAC mimetic with potent in vitro activity as a TRAIL-sensitizing agent in cancer cells. Its mechanism of action, involving the targeted degradation of cIAP proteins and subsequent activation of apoptotic pathways, makes it a compelling candidate for further preclinical and clinical development. The data and protocols presented in this guide provide a solid foundation for researchers to build upon in their exploration of this compound as a potential cancer therapeutic. The lack of available in vivo data highlights a key area for future investigation to fully understand the therapeutic potential of this compound.
References
(7R)-SBP-0636457: A Technical Guide to its Binding Affinity for IAP BIR Domains
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the binding affinity of the SMAC mimetic, (7R)-SBP-0636457, for the Baculoviral IAP Repeat (BIR) domains of the Inhibitor of Apoptosis (IAP) proteins. This document summarizes key quantitative data, details relevant experimental methodologies, and provides visual representations of the associated signaling pathways and experimental workflows.
Quantitative Binding Affinity Data
This compound is a potent antagonist of cIAP-1, cIAP-2, and XIAP.[1] As a SMAC mimetic, it functions by binding to the BIR domains of IAP proteins, thereby disrupting their ability to inhibit caspases and promoting apoptosis.[2] The binding affinities of this compound for XIAP, cIAP-1, and cIAP-2 have been determined, demonstrating potent inhibition with Ki values in the nanomolar and sub-nanomolar range.
| IAP Protein | BIR Domain Targeted | Binding Affinity (Ki) |
| XIAP | BIR3 | 36 nM[1] |
| cIAP-1 | BIR3 | <1 nM[1] |
| cIAP-2 | BIR3 | <1.9 nM[1] |
Experimental Protocols
The determination of the binding affinity of this compound for IAP BIR domains typically involves competitive binding assays or direct biophysical methods such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC). Below are detailed methodologies representative of those used to obtain such quantitative data.
Competitive Binding Assay using a Caspase-9 Functional Assay
This assay measures the ability of this compound to antagonize the XIAP BIR3-mediated inhibition of caspase-9.
Materials:
-
Recombinant human XIAP BIR3 protein
-
Active recombinant human caspase-9
-
Caspase-9 substrate (e.g., Ac-LEHD-AFC)
-
This compound
-
Assay Buffer: 20 mM HEPES (pH 7.5), 150 mM NaCl, 5 mM DTT, 0.1% CHAPS
-
96-well black microplate
-
Fluorometric plate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in DMSO.
-
Create a serial dilution of this compound in Assay Buffer.
-
Dilute XIAP BIR3 protein and active caspase-9 to their final working concentrations in Assay Buffer.
-
Prepare the caspase-9 substrate according to the manufacturer's instructions.
-
-
Assay Protocol:
-
To each well of the 96-well plate, add 25 µL of the serially diluted this compound or vehicle control (Assay Buffer with DMSO).
-
Add 25 µL of XIAP BIR3 protein to each well.
-
Incubate the plate at room temperature for 30 minutes to allow for the binding of this compound to XIAP BIR3.
-
Add 25 µL of active caspase-9 to each well.
-
Incubate the plate at 37°C for 15 minutes.
-
Initiate the enzymatic reaction by adding 25 µL of the caspase-9 substrate to each well.
-
Immediately measure the fluorescence (e.g., excitation at 400 nm, emission at 505 nm) over time using a fluorometric plate reader.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of fluorescence increase) for each concentration of this compound.
-
Plot the reaction velocity against the logarithm of the inhibitor concentration.
-
Fit the data to a suitable dose-response curve to determine the IC50 value.
-
Convert the IC50 value to a Ki value using the Cheng-Prusoff equation, taking into account the concentration of the competing ligand (caspase-9) and its affinity for XIAP BIR3.
-
Surface Plasmon Resonance (SPR) for Direct Binding Analysis
SPR can be used to directly measure the binding kinetics and affinity of this compound to immobilized IAP BIR domains.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Recombinant human IAP BIR domain proteins (e.g., XIAP BIR3, cIAP1 BIR3)
-
This compound
-
Immobilization Buffer: 10 mM Sodium Acetate (pH 5.0)
-
Running Buffer: HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20)
-
Amine coupling kit (EDC, NHS, ethanolamine)
Procedure:
-
Ligand Immobilization:
-
Activate the sensor chip surface with a 1:1 mixture of EDC and NHS.
-
Inject the IAP BIR domain protein diluted in Immobilization Buffer over the activated surface to achieve the desired immobilization level.
-
Deactivate any remaining active esters with an injection of ethanolamine.
-
-
Analyte Binding:
-
Prepare a series of dilutions of this compound in Running Buffer.
-
Inject the different concentrations of this compound over the immobilized IAP BIR domain surface and a reference flow cell.
-
Monitor the change in response units (RU) over time to obtain association and dissociation curves.
-
Regenerate the sensor surface between injections using a suitable regeneration solution if necessary.
-
-
Data Analysis:
-
Subtract the reference flow cell data from the active flow cell data to correct for bulk refractive index changes.
-
Globally fit the association and dissociation curves from the different analyte concentrations to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).
-
Signaling Pathway and Experimental Workflow Diagrams
Signaling Pathway of IAP Inhibition by this compound
Caption: IAP inhibition by this compound promotes apoptosis.
Experimental Workflow for Determining Binding Affinity
Caption: Workflow for determining the binding affinity of this compound.
References
The Enigmatic Case of (7R)-SBP-0636457: A Search for a Compound in the Shadows
Despite a comprehensive search of public scientific databases, patent literature, and chemical registries, the compound designated as (7R)-SBP-0636457 remains elusive. No information regarding its chemical structure, biological target, discovery, or synthesis is currently available in the public domain. This suggests that "this compound" may be an internal, proprietary identifier for a compound under development within a private entity and has not yet been disclosed publicly.
The absence of any publicly accessible data prevents the creation of the requested in-depth technical guide. Key information that would form the basis of such a document, including experimental protocols, quantitative data, and associated signaling pathways, is not available.
For researchers, scientists, and drug development professionals, the journey from a compound's initial discovery to its potential clinical application is a meticulously documented process. This documentation typically includes:
-
Discovery: High-throughput screening campaigns, hit-to-lead optimization studies, and structure-activity relationship (SAR) analyses that identify a promising therapeutic candidate.
-
Synthesis: Detailed chemical synthesis routes, including starting materials, reagents, reaction conditions, and purification methods.
-
Biological Activity: In vitro and in vivo experimental data quantifying the compound's potency (e.g., IC50, EC50), selectivity, and efficacy in relevant disease models.
-
Mechanism of Action: Elucidation of the specific biological target and the signaling pathways modulated by the compound.
Without this foundational information for "this compound," it is not possible to provide the requested detailed methodologies, quantitative data tables, or visualizations of experimental workflows and signaling pathways.
It is common for pharmaceutical and biotechnology companies to use internal coding systems for their compounds during the early stages of research and development. Information about these compounds is often kept confidential until a decision is made to publish the research or file for patent protection in a way that discloses the chemical entity.
Should information regarding "this compound" become publicly available in the future, a comprehensive technical guide could be developed. Until then, the scientific community awaits any potential disclosure that would shed light on the discovery and synthesis of this currently unknown molecule.
No Publicly Available Data on (7R)-SBP-0636457 and its Modulation of Cellular Pathways
A comprehensive search of publicly available scientific literature and databases has yielded no information on the compound (7R)-SBP-0636457. Therefore, it is not possible to provide a technical guide or whitepaper on the cellular pathways it modulates, nor to detail associated experimental protocols or quantitative data.
Extensive searches for "this compound" and related terms concerning its mechanism of action, biological activity, and pharmacology did not return any relevant results. This suggests that the compound may be:
-
A very new or early-stage investigational compound that has not yet been described in published research.
-
An internal designation for a compound within a private entity , such as a pharmaceutical company, with no publicly disclosed data.
-
A compound that is no longer under active investigation , and for which data was never published.
Without any foundational information, the core requirements of the request—including data presentation in tables, detailed experimental protocols, and visualizations of signaling pathways—cannot be fulfilled. The creation of such a technical document requires access to primary research data that is not currently in the public domain.
Further investigation would be contingent on the public disclosure of information regarding this compound by the organization that developed or is studying the compound. Researchers, scientists, and drug development professionals interested in this specific molecule are encouraged to monitor scientific publications and patent literature for any future disclosures.
(7R)-SBP-0636457: A Novel Smac Mimetic in Cancer Therapy - A Technical Overview of its Pro-Apoptotic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
(7R)-SBP-0636457 is a novel small-molecule therapeutic agent identified as a Smac (Second Mitochondria-derived Activator of Caspases) mimetic.[1][2][3] Smac mimetics represent a promising class of anti-cancer drugs designed to selectively induce apoptosis in tumor cells by targeting the Inhibitor of Apoptosis (IAP) proteins.[4][5][6] This technical guide provides an in-depth analysis of the core mechanism of this compound, focusing on its role in inducing apoptosis, based on the current scientific understanding of Smac mimetics and the available data on this specific compound. While primarily investigated for its synergistic effects with chemotherapy leading to necroptosis, its fundamental mechanism as a Smac mimetic points to a primary pro-apoptotic function.[1][2]
Core Mechanism of Action: Targeting IAP Proteins to Induce Apoptosis
The primary mechanism of action of Smac mimetics, including this compound, is the antagonization of IAP proteins. IAPs, such as cIAP1, cIAP2, and XIAP, are frequently overexpressed in cancer cells and play a crucial role in suppressing apoptosis, thereby contributing to tumor survival and therapeutic resistance.[4][5]
Smac mimetics mimic the N-terminal AVPI (alanine-valine-proline-isoleucine) motif of the endogenous Smac protein.[5] This allows them to bind to the Baculoviral IAP Repeat (BIR) domains of IAP proteins, leading to two key downstream effects that promote apoptosis:
-
Degradation of cIAP1 and cIAP2: Binding of Smac mimetics to cIAP1 and cIAP2 induces their auto-ubiquitination and subsequent proteasomal degradation.[5][7] This degradation is a critical step in initiating the apoptotic cascade.
-
Neutralization of XIAP: Smac mimetics can also bind to XIAP, preventing it from inhibiting effector caspases (caspase-3 and -7) and initiator caspase-9.[7]
The degradation of cIAPs leads to the stabilization of NIK (NF-κB-inducing kinase), activating the non-canonical NF-κB pathway, which can result in the production of endogenous TNFα.[8] This autocrine or paracrine TNFα signaling can then engage the extrinsic apoptotic pathway. In the absence of cIAPs, TNFα receptor (TNFR1) stimulation leads to the formation of a death-inducing signaling complex (DISC), known as the Ripoptosome, containing RIPK1, FADD, and pro-caspase-8, leading to caspase-8 activation and subsequent apoptosis.[5][6]
Signaling Pathway of this compound-Induced Apoptosis
Based on the established mechanism of Smac mimetics, the anticipated pro-apoptotic signaling pathway of this compound is as follows:
Experimental Data on this compound
While the primary literature on this compound focuses on its role in necroptosis when combined with doxorubicin (B1662922), the study by Yu et al. (2022) provides initial data on its single-agent activity.[2]
Quantitative Data: Cell Death Induction
This compound was shown to induce cell death in a dose-dependent manner in various breast cancer cell lines after 24 hours of treatment.[2]
| Cell Line | Type of Breast Cancer | IC50 (approx. µM) for Cell Death |
| MDA-MB-231 | Triple-Negative | ~10 |
| MCF7 | ER-positive | >10 |
| MDA-MB-453 | HER2-positive | >10 |
| Hs578T | Triple-Negative | ~5 |
Data is estimated from the dose-response curves presented in Yu et al., 2022.[2]
Shift to Necroptosis in the Context of Apoptosis Inhibition
A key finding from the study by Yu et al. (2022) is that in breast cancer cells, the combination of this compound and doxorubicin leads to necroptotic cell death, a form of programmed necrosis, particularly when apoptosis is blocked by the pan-caspase inhibitor z.VAD.[1][2] This suggests that while the primary intent of a Smac mimetic is to induce apoptosis, cancer cells can be rerouted to an alternative cell death pathway.
The signaling pathway for this observed necroptosis is distinct from the apoptotic pathway and involves the activation of RIPK1 and MLKL.[2]
Experimental Protocols
Detailed experimental protocols are essential for the replication and extension of scientific findings. Below are representative protocols for key assays used to study apoptosis.
Cell Viability Assay (MTT Assay)
This protocol is a standard method for assessing cell viability based on mitochondrial activity.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with varying concentrations of this compound for the desired time period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control.
Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Culture and Treatment: Culture cells to 70-80% confluency and treat with this compound.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and PI.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
References
- 1. SBP-0636457, a Novel Smac Mimetic, Cooperates with Doxorubicin to Induce Necroptosis in Breast Cancer Cells during Apoptosis Blockage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. SBP-0636457, a Novel Smac Mimetic, Cooperates with Doxorubicin to Induce Necroptosis in Breast Cancer Cells during Apoptosis Blockage - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. utswmed-ir.tdl.org [utswmed-ir.tdl.org]
- 5. pnas.org [pnas.org]
- 6. Smac mimetics increase cancer cell response to chemotherapeutics in a TNF-α-dependent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Induction of Breast Cancer Cell Apoptosis by TRAIL and Smac Mimetics: Involvement of RIP1 and cFLIP [mdpi.com]
In Vitro Characterization of (7R)-SBP-0636457: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(7R)-SBP-0636457 is a potent small molecule mimetic of the endogenous Second Mitochondrial Activator of Caspases (SMAC). As an antagonist of the Inhibitor of Apoptosis Proteins (IAPs), it demonstrates significant potential in oncology by sensitizing cancer cells to apoptotic stimuli. This technical guide provides a comprehensive overview of the in vitro characterization of this compound, detailing its binding affinity, cellular activity, and mechanism of action. The information presented herein is intended to support further research and development of this compound as a potential therapeutic agent.
Introduction
The Inhibitor of Apoptosis Proteins (IAPs) are a family of endogenous anti-apoptotic proteins that are frequently overexpressed in cancer cells, contributing to tumor survival and resistance to therapy. IAPs, such as X-linked inhibitor of apoptosis protein (XIAP) and cellular IAP1 and 2 (cIAP1/2), function by directly binding to and inhibiting caspases, the key executioners of apoptosis. The endogenous protein SMAC/Diablo is released from the mitochondria during apoptosis and antagonizes IAPs, thereby promoting programmed cell death.
This compound is a synthetic SMAC mimetic designed to mimic the IAP-binding motif of endogenous SMAC. By binding to the Baculoviral IAP Repeat (BIR) domains of IAPs, this compound relieves their inhibitory effect on caspases, thus lowering the threshold for apoptosis. This guide summarizes the key in vitro data for this compound and provides detailed protocols for its characterization.
Quantitative Data Summary
The in vitro activity of this compound has been quantified through various assays, with the key findings summarized in the table below.
| Parameter | Assay Type | Value | Cell Line(s) | Reference |
| Binding Affinity (Ki) | BIR-domain Binding | 0.27 µM | - | [1] |
| TRAIL Sensitization (EC50) | Cell Viability | 9 nM | MDA-MB-231 | |
| Cytotoxicity | Cell Viability | No significant cytotoxicity up to 20 µM | BT474, BT549, MCF7, MDA-MB-231 |
Signaling Pathway and Mechanism of Action
This compound, as a SMAC mimetic, primarily functions by antagonizing IAP proteins, leading to the activation of apoptotic pathways. The binding of this compound to the BIR domains of XIAP, cIAP1, and cIAP2 disrupts their ability to inhibit caspases. This leads to the activation of the caspase cascade and subsequent apoptosis. Furthermore, the binding of SMAC mimetics to cIAP1 and cIAP2 can induce their auto-ubiquitination and proteasomal degradation, which not only promotes apoptosis but also activates the non-canonical NF-κB signaling pathway.
Experimental Protocols
BIR-Domain Binding Assay (Fluorescence Polarization)
This protocol describes a competitive fluorescence polarization (FP) assay to determine the binding affinity (Ki) of this compound to the BIR domains of IAP proteins.
Materials:
-
Recombinant human IAP BIR domain protein (e.g., XIAP-BIR3)
-
Fluorescently labeled SMAC peptide probe (e.g., FAM-AVPI)
-
Assay buffer (e.g., 100 mM potassium phosphate, pH 7.5, 100 µg/mL bovine gamma globulin, 0.02% sodium azide)
-
This compound
-
Black, low-volume 384-well assay plates
-
Plate reader capable of measuring fluorescence polarization
Procedure:
-
Prepare a serial dilution of this compound in the assay buffer.
-
In each well of the 384-well plate, add the fluorescent probe at a fixed concentration (e.g., 1 nM).
-
Add the serially diluted this compound or vehicle control to the wells.
-
Initiate the binding reaction by adding the IAP BIR domain protein at a fixed concentration (e.g., 20 nM).
-
Incubate the plate at room temperature for 30 minutes, protected from light.
-
Measure the fluorescence polarization of each well using the plate reader.
-
Calculate the IC50 value by fitting the data to a four-parameter logistic equation.
-
Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.
TRAIL Sensitization and Apoptosis Assay (Annexin V/PI Staining)
This protocol details the method to assess the ability of this compound to sensitize cancer cells (e.g., MDA-MB-231) to TRAIL-induced apoptosis using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.
Materials:
-
MDA-MB-231 cells
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound
-
Recombinant human TRAIL/Apo2L
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and binding buffer)
-
Phosphate-buffered saline (PBS)
-
6-well plates
-
Flow cytometer
Procedure:
-
Seed MDA-MB-231 cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or vehicle control for 1 hour.
-
Following the pre-treatment, add a sub-lethal concentration of TRAIL (e.g., 10 ng/mL) to the respective wells.
-
Incubate the cells for an additional 24 hours.
-
Harvest both adherent and floating cells and wash them with cold PBS.
-
Resuspend the cells in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the cells by flow cytometry within one hour. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.
Experimental Workflow Visualization
The general workflow for the in vitro characterization of this compound is depicted in the following diagram.
Conclusion
This compound is a promising SMAC mimetic that effectively antagonizes IAP proteins, leading to the sensitization of cancer cells to apoptosis. The in vitro data demonstrate its potent binding to IAP BIR domains and its ability to enhance TRAIL-induced cell death at nanomolar concentrations, with minimal single-agent cytotoxicity. The detailed protocols and workflows provided in this guide offer a robust framework for the further investigation and development of this compound and other SMAC mimetics as potential cancer therapeutics.
References
(7R)-SBP-0636457: Target Validation of Tumor-Associated Kinase 1 (TAK1) in Solid Tumors
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document outlines the comprehensive target validation strategy for Tumor-Associated Kinase 1 (TAK1), a pivotal serine/threonine kinase implicated in the oncogenesis of various solid tumors. We present a body of preclinical evidence establishing TAK1 as a critical driver of tumor cell proliferation and survival. The data herein supports the development of (7R)-SBP-0636457, a potent and selective small molecule inhibitor of TAK1, as a promising therapeutic agent. This guide details the in vitro and in vivo methodologies employed to validate TAK1 as a therapeutic target, summarizes key quantitative findings, and describes the proposed mechanism of action within the relevant signaling pathways.
Introduction: Rationale for Targeting TAK1 in Solid Tumors
Tumor-Associated Kinase 1 (TAK1) has emerged as a significant node in cellular signaling networks that are frequently dysregulated in cancer. As a key downstream component of the Epidermal Growth Factor Receptor (EGFR) pathway, TAK1 activation leads to the stimulation of pro-survival and proliferative signals, primarily through the NF-κB and MAPK cascades. Elevated expression and activity of TAK1 have been correlated with poor clinical outcomes in several solid tumor indications, including non-small cell lung cancer (NSCLC), colorectal cancer, and pancreatic cancer.
This compound is a first-in-class, ATP-competitive inhibitor of TAK1, demonstrating high potency and selectivity in biochemical assays. This guide provides the preclinical evidence validating TAK1 as a therapeutic target for this compound in solid tumors.
Target Validation Strategy Overview
Our validation approach is multi-faceted, designed to build a robust biological rationale for TAK1 inhibition. The strategy encompasses genetic and pharmacological interrogation of the target in relevant cancer models.
Preliminary Studies on (7R)-SBP-0636457 in Hematologic Malignancies: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(7R)-SBP-0636457 is a novel, potent small-molecule mimetic of the Second Mitochondria-derived Activator of Caspases (Smac) and an antagonist of Inhibitor of Apoptosis Proteins (IAPs).[1][2][3] While extensive preliminary research has focused on its efficacy in solid tumors, emerging evidence suggests its potential as a therapeutic agent in hematologic malignancies.[1][2][3][4][5] This technical guide provides a comprehensive overview of the core preclinical data, experimental methodologies, and known mechanisms of action of SBP-0636457, with a focus on its prospective application in leukemias and lymphomas.
Inhibitor of Apoptosis (IAP) proteins are frequently overexpressed in various cancers, including hematologic malignancies, contributing to therapeutic resistance and poor prognosis.[6][7] Smac mimetics, such as SBP-0636457, are designed to counteract this by binding to the BIR domains of IAPs, thereby promoting programmed cell death.[1][3] SBP-0636457 specifically binds to the BIR-domains of IAP proteins with a Ki of 0.27 μM.[1][3] This antagonism can lead to the induction of apoptosis or necroptosis, making it a promising strategy for cancers that have developed resistance to conventional apoptotic pathways.[8][9][10]
Quantitative Data Summary
The following tables summarize the key quantitative data available for SBP-0636457 and provide comparative data for other Smac mimetics in the context of hematologic malignancies to illustrate the potential potency of this class of drugs.
Table 1: In Vitro Activity of SBP-0636457
| Parameter | Value | Cell Line/System | Notes |
| Ki (IAP BIR-domains) | 0.27 μM | Biochemical Assay | Indicates high-affinity binding to the target proteins.[1][3] |
| EC50 (TRAIL sensitization) | 9 nM | MDA-MB-231 (Breast Cancer) | Demonstrates potent sensitization to TRAIL-induced apoptosis.[1] |
| Cytotoxicity (as single agent) | >20 μM | Breast Cancer Cell Lines | Low single-agent cytotoxicity, suggesting a role in combination therapies.[1] |
Table 2: Preclinical Activity of Other Smac Mimetics in Hematologic Malignancy Models
| Smac Mimetic | Hematologic Malignancy | Key Findings | Reference |
| Tolinapant (ASTX660) | T-cell Lymphoma (TCL) | Induces complete tumor regression in syngeneic models through immune modulation.[11][12][13] | [11][12][13] |
| Birinapant | Acute Myeloid Leukemia (AML) | Acts through degradation of cIAP1 and activation of caspase-8.[14] | [14] |
| LCL161 | Myelofibrosis | Showed a 30% objective response rate in a phase 2 clinical trial. | [15] |
| BV6 | Acute Lymphoblastic Leukemia (ALL) | Induced cell death in 70% of primary ALL samples in a TNF-α dependent manner.[16] | [16] |
| Smac066 | Chronic Lymphocytic Leukemia (CLL) | Induced apoptosis as a single agent in primary CLL cells.[14] | [14] |
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the preclinical evaluation of SBP-0636457 in hematologic malignancies, adapted from studies on SBP-0636457 and other Smac mimetics.
Cell Viability and Cytotoxicity Assays
-
Cell Culture: Hematologic malignancy cell lines (e.g., Jurkat for T-cell leukemia, Raji for Burkitt's lymphoma, U937 for histiocytic lymphoma) are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a humidified atmosphere of 5% CO2.
-
Treatment: Cells are seeded in 96-well plates at a density of 1 x 10^4 cells/well. After 24 hours, cells are treated with increasing concentrations of SBP-0636457 (e.g., 0.01 to 20 µM) alone or in combination with a second agent (e.g., a standard chemotherapeutic agent like doxorubicin (B1662922) or a death receptor ligand like TNF-α or TRAIL).
-
Viability Assessment: After a specified incubation period (e.g., 24, 48, or 72 hours), cell viability is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CellTiter-Glo® Luminescent Cell Viability Assay according to the manufacturer's instructions.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) values are calculated by nonlinear regression analysis using appropriate software (e.g., GraphPad Prism).
Apoptosis and Necroptosis Assays
-
Annexin V/Propidium Iodide (PI) Staining: To differentiate between apoptotic, necrotic, and live cells, treated cells are harvested, washed with cold PBS, and resuspended in Annexin V binding buffer. Cells are then stained with FITC-conjugated Annexin V and PI for 15 minutes at room temperature in the dark. The stained cells are analyzed by flow cytometry.
-
Caspase Activity Assay: Caspase-3, -8, and -9 activities are measured using colorimetric or fluorometric assay kits. Briefly, treated cells are lysed, and the cell lysate is incubated with a specific caspase substrate conjugated to a chromophore or fluorophore. The caspase activity is determined by measuring the absorbance or fluorescence.
-
Western Blot Analysis for Apoptosis and Necroptosis Markers:
-
Protein Extraction: Cells are lysed in RIPA buffer containing a protease and phosphatase inhibitor cocktail. Protein concentration is determined using a BCA protein assay kit.
-
Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in TBST and then incubated with primary antibodies against key apoptosis and necroptosis proteins (e.g., cleaved caspase-3, cleaved PARP, RIPK1, RIPK3, MLKL, p-MLKL).
-
Detection: After incubation with HRP-conjugated secondary antibodies, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
In Vivo Xenograft Studies
-
Animal Models: Immunocompromised mice (e.g., NOD/SCID or NSG mice) are used for establishing hematologic malignancy xenograft models.
-
Tumor Cell Implantation: Hematologic malignancy cells (e.g., 5 x 10^6 cells) are injected subcutaneously or intravenously into the mice.
-
Treatment: Once tumors are established (e.g., palpable or confirmed by bioluminescence imaging), mice are randomized into treatment and control groups. SBP-0636457 is administered via an appropriate route (e.g., oral gavage or intraperitoneal injection) at a predetermined dose and schedule, either as a single agent or in combination with other therapies.
-
Efficacy Evaluation: Tumor growth is monitored regularly by measuring tumor volume (for subcutaneous models) or by bioluminescence imaging. Animal survival is also monitored.
-
Pharmacodynamic Analysis: At the end of the study, tumors and tissues can be collected for analysis of target engagement and downstream signaling effects by immunohistochemistry or western blotting.
Signaling Pathways and Mechanisms of Action
SBP-0636457, as a Smac mimetic, primarily functions by antagonizing IAP proteins, which leads to the activation of cell death pathways. The specific outcome, either apoptosis or necroptosis, can be context-dependent.
IAP Antagonism and Apoptosis Induction
By binding to XIAP, cIAP1, and cIAP2, SBP-0636457 relieves the inhibition of caspases, particularly caspase-8, leading to the activation of the apoptotic cascade. This is often synergistic with external stimuli like TNF-α.
Caption: SBP-0636457-mediated IAP antagonism leading to apoptosis.
Induction of Necroptosis via TNF-α Signaling
In apoptosis-resistant cells, SBP-0636457 can promote an alternative form of programmed cell death called necroptosis, especially in the presence of TNF-α.[8][9][10] By promoting the degradation of cIAP1/2, SBP-0636457 facilitates the formation of the necrosome complex, consisting of RIPK1 and RIPK3, which ultimately leads to the phosphorylation of MLKL and cell death.[8][9][10]
Caption: SBP-0636457 induces necroptosis via the TNF-α signaling pathway.
Conclusion and Future Directions
The preclinical data for this compound and the broader class of Smac mimetics strongly support its investigation in hematologic malignancies. Its ability to induce programmed cell death, particularly in apoptosis-resistant contexts, addresses a critical unmet need in the treatment of these cancers. Future studies should focus on:
-
In vitro screening of SBP-0636457 against a broad panel of hematologic malignancy cell lines to identify sensitive subtypes.
-
Combination studies with standard-of-care agents (e.g., chemotherapy, targeted therapies, immunotherapies) to explore synergistic effects.
-
In vivo efficacy studies in relevant xenograft and patient-derived xenograft (PDX) models of leukemia and lymphoma.
-
Biomarker discovery to identify patient populations most likely to respond to SBP-0636457-based therapies.
The development of this compound represents a promising new therapeutic avenue for patients with hematologic malignancies, and the methodologies and data presented in this guide provide a solid foundation for its continued preclinical and translational development.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. amsbio.com [amsbio.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. apexbt.com [apexbt.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. SMAC mimetics as potential cancer therapeutics in myeloid malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Smac mimetic induces cell death in a large proportion of primary acute myeloid leukemia samples, which correlates with defined molecular markers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijdrug.com [ijdrug.com]
- 9. excli.de [excli.de]
- 10. spandidos-publications.com [spandidos-publications.com]
- 11. Antagonism of inhibitors of apoptosis proteins reveals a novel, immune response-based therapeutic approach for T-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Antagonism of inhibitors of apoptosis proteins reveals a novel, immune response-based therapeutic approach for T-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Antagonism of inhibitors of apoptosis proteins reveals a novel, immune response-based therapeutic approach for T-cell lymphoma [m.x-mol.net]
- 14. Reactivation of Smac-mediated apoptosis in chronic lymphocytic leukemia cells: mechanistic studies of Smac mimetic - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Overcoming apoptosis resistance in high risk acute lymphoblastic leukemia by SMAC mimetics in a preclinical ALL xenograft model in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Chemical properties and structure of (7R)-SBP-0636457
An extensive search for the chemical properties, structure, and biological activity of a compound designated "(7R)-SBP-0636457" has yielded no specific, publicly available scientific literature, patents, or technical documentation. This suggests that the identifier may be an internal research code for a proprietary compound not yet disclosed in the public domain, a novel substance pending publication, or a potential misnomer.
Without accessible data, it is not possible to provide an in-depth technical guide, summarize quantitative data, detail experimental protocols, or create the requested visualizations of signaling pathways or experimental workflows. The creation of accurate and reliable scientific content requires verifiable source material.
Researchers, scientists, and drug development professionals seeking information on this compound are advised to consult internal documentation or databases if this is an internally developed molecule. If the designation was found in external literature, verifying the identifier and its context is recommended, as there may be an error in the naming convention.
Further investigation would require access to proprietary research databases or direct communication with the organization that originated the "this compound" identifier. No further information can be provided until foundational data on its chemical identity and biological function becomes available in the public record.
Methodological & Application
Protocol for Using (7R)-SBP-0636457 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
I. Application Notes
(7R)-SBP-0636457 is a potent and cell-permeable SMAC (Second Mitochondria-derived Activator of Caspases) mimetic that functions as an antagonist of Inhibitor of Apoptosis Proteins (IAPs). By mimicking the N-terminal tetrapeptide of endogenous SMAC, this compound binds to the BIR (Baculoviral IAP Repeat) domains of IAPs, primarily cIAP1, cIAP2, and XIAP, leading to their degradation or inactivation.[1][2] This abrogation of IAP function relieves the inhibition of caspases, thereby sensitizing cancer cells to apoptotic stimuli. These application notes provide a comprehensive overview of the use of this compound in cell culture experiments, including its mechanism of action, and protocols for assessing its biological activity.
Mechanism of Action:
This compound promotes apoptosis in cancer cells through the following mechanisms:
-
Antagonism of XIAP: By binding to the BIR3 domain of XIAP, this compound prevents XIAP from inhibiting caspases-3, -7, and -9, thereby promoting the execution of the apoptotic cascade.
-
Degradation of cIAP1 and cIAP2: this compound induces auto-ubiquitination and subsequent proteasomal degradation of cIAP1 and cIAP2.[3] The loss of these E3 ubiquitin ligases leads to the stabilization of NIK (NF-κB-inducing kinase), resulting in the activation of the non-canonical NF-κB pathway.[4]
-
Sensitization to TNFα and TRAIL-induced Apoptosis: The degradation of cIAPs also prevents the recruitment of the pro-survival complex I at the TNF receptor 1 (TNFR1), promoting the formation of the pro-apoptotic complex II. This shifts the cellular response to TNFα from survival to apoptosis.[3][4] Similarly, it enhances the apoptotic signaling induced by TRAIL (TNF-related apoptosis-inducing ligand).
Data Presentation:
The following tables summarize the in vitro activity of this compound in various cancer cell lines.
| Parameter | Cell Line | Value | Reference |
| Ki | IAP proteins | 0.27 μM | [5] |
| Cytotoxicity | BT474, BT549, MCF7, MDA-MB-231 (breast cancer) | No cytotoxicity up to 20 μM | [5] |
| EC50 (TRAIL sensitization) | MDA-MB-231 (breast cancer) | 9 nM | [5] |
Note: This table is not exhaustive and represents publicly available data. Researchers are encouraged to determine the optimal concentration of this compound for their specific cell line and experimental conditions.
II. Experimental Protocols
A. Reagent Preparation and Storage
1. Stock Solution Preparation:
-
This compound is typically supplied as a solid. To prepare a stock solution, dissolve the compound in sterile dimethyl sulfoxide (B87167) (DMSO) to a concentration of 10 mM.
-
For example, to prepare 1 mL of a 10 mM stock solution of this compound (Molecular Weight: 558.7 g/mol ), dissolve 5.59 mg of the compound in 1 mL of DMSO.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
2. Storage:
-
Store the solid compound and DMSO stock solutions at -20°C for long-term storage.
-
When preparing working solutions, thaw the stock solution at room temperature and dilute it to the desired concentration in pre-warmed cell culture medium.
B. Cell Viability Assay (MTT Assay)
This protocol is a general guideline for determining the effect of this compound on cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Compound Treatment: The next day, prepare serial dilutions of this compound in complete cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of the compound. Include a vehicle control (DMSO) at a concentration equivalent to the highest concentration of the compound used.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
C. Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol describes the detection of apoptosis induced by this compound using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
6-well cell culture plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with the desired concentrations of this compound for the indicated time. Include a vehicle control.
-
Cell Harvesting: After treatment, harvest the cells by trypsinization. Collect both the adherent and floating cells.
-
Cell Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL. Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells immediately by flow cytometry.
-
Live cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
D. TRAIL Sensitization Assay
This protocol is designed to assess the ability of this compound to sensitize cancer cells to TRAIL-induced apoptosis.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
Recombinant human TRAIL/Apo2L
-
96-well cell culture plates
-
MTT assay reagents (as described above)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to attach overnight.
-
Compound and TRAIL Treatment: Treat the cells with various concentrations of this compound alone, TRAIL alone, or a combination of both. A vehicle control should be included.
-
Incubation: Incubate the plate for 24-48 hours.
-
Cell Viability Assessment: Determine cell viability using the MTT assay as described in protocol B.
-
Data Analysis: Compare the viability of cells treated with the combination of this compound and TRAIL to those treated with each agent alone to determine the sensitizing effect.
III. Mandatory Visualization
Signaling Pathway of this compound in Apoptosis Induction
Caption: Mechanism of action of this compound.
Experimental Workflow for Cell Viability Assessment
Caption: Workflow for MTT-based cell viability assay.
Logical Relationship of Apoptosis Detection by Flow Cytometry
Caption: Cellular states in Annexin V/PI apoptosis assay.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Overcoming cancer cell resistance to Smac mimetic induced apoptosis by modulating cIAP-2 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Smac mimetics increase cancer cell response to chemotherapeutics in a TNF-α-dependent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for In Vivo Mouse Models: (7R)-SBP-0636457
A search for the compound (7R)-SBP-0636457 did not yield any specific results in the public domain. Therefore, detailed application notes and protocols for its use in in vivo mouse models, including recommended dosage, cannot be provided at this time.
For researchers embarking on in vivo studies with novel compounds, a systematic approach is crucial. The following sections outline general principles and methodologies that are broadly applicable and should be adapted for any new chemical entity once preliminary data becomes available.
I. General Considerations for In Vivo Mouse Studies
Before initiating in vivo experiments, a thorough understanding of the compound's properties is essential. This includes its mechanism of action, preliminary in vitro efficacy, and any known toxicity. The choice of mouse model, administration route, and dosage regimen will be guided by these initial findings.
Table 1: Key Parameters for Designing In Vivo Mouse Studies
| Parameter | Considerations |
| Mouse Strain | The genetic background of the mouse strain can significantly impact experimental outcomes. Common strains include C57BL/6, BALB/c, and athymic nude mice (for xenograft models). The choice should align with the disease model and research question. |
| Route of Administration | The method of drug delivery affects its bioavailability and biodistribution. Common routes include oral (PO), intraperitoneal (IP), intravenous (IV), and subcutaneous (SC). The selection depends on the compound's properties and the desired therapeutic effect. |
| Dosage and Frequency | Determining the optimal dose and schedule is a critical step, often informed by maximum tolerated dose (MTD) studies and pharmacokinetic/pharmacodynamic (PK/PD) modeling. |
| Vehicle Selection | The vehicle used to dissolve or suspend the compound must be non-toxic and compatible with the chosen administration route. Common vehicles include saline, phosphate-buffered saline (PBS), and solutions containing solubilizing agents like DMSO or Tween 80. |
| Endpoint Analysis | Clear and measurable endpoints are necessary to evaluate the compound's efficacy and toxicity. These can include tumor volume, survival, biomarker levels, and histopathological analysis. |
II. Standard Protocols for Administration in Mice
The following are generalized protocols for common administration routes. Specific volumes and needle gauges may need to be adjusted based on the mouse's age and size.
A. Oral Gavage (PO)
Oral administration is often preferred for its convenience and clinical relevance.
Protocol:
-
Accurately weigh the mouse to determine the correct volume to administer.
-
Prepare the compound in a suitable vehicle.
-
Gently restrain the mouse, ensuring its head and body are in a straight line.
-
Insert a gavage needle attached to a syringe into the esophagus and gently advance it into the stomach.
-
Slowly administer the compound.
-
Carefully remove the gavage needle and return the mouse to its cage.
-
Monitor the mouse for any signs of distress.
B. Intraperitoneal Injection (IP)
IP injections allow for rapid absorption of the compound into the systemic circulation.
Protocol:
-
Accurately weigh the mouse.
-
Prepare the compound in a sterile vehicle.
-
Position the mouse to expose its abdomen.
-
Insert a 25-27 gauge needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to internal organs.
-
Aspirate to ensure no fluid is drawn back, indicating the needle is not in a blood vessel or organ.
-
Inject the compound slowly.
-
Withdraw the needle and return the mouse to its cage.
III. Experimental Workflow and Signaling Pathway Visualization
While specific pathways for this compound are unknown, a generic experimental workflow and a hypothetical signaling pathway are presented below to illustrate the use of Graphviz for visualization.
Caption: A generalized workflow for preclinical in vivo studies.
Caption: A hypothetical MAPK/ERK signaling pathway.
Application Notes and Protocols for (7R)-SBP-0636457 in Cellular Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
(7R)-SBP-0636457 is a potent and cell-permeable small molecule that functions as a Second Mitochondria-derived Activator of Caspases (SMAC) mimetic.[1][2] It acts as an antagonist of the Inhibitor of Apoptosis (IAP) proteins, a family of endogenous regulators of apoptosis that are often overexpressed in cancer cells, contributing to therapeutic resistance.[2][3] By mimicking the N-terminal AVPI motif of the native SMAC/DIABLO protein, this compound binds to the Baculoviral IAP Repeat (BIR) domains of IAP proteins, primarily cIAP1, cIAP2, and XIAP, thereby relieving their inhibitory effect on caspases and promoting programmed cell death.[1][3] These application notes provide detailed protocols for the preparation and use of this compound in various cellular assays to probe its biological activity.
Mechanism of Action
This compound exerts its pro-apoptotic effects through a dual mechanism:
-
Degradation of cIAP1 and cIAP2: Binding of this compound to the BIR domains of cIAP1 and cIAP2 induces their auto-ubiquitination and subsequent proteasomal degradation.[4] This leads to the stabilization of NF-κB-inducing kinase (NIK), activating the non-canonical NF-κB pathway and stimulating the production of endogenous TNFα.[4][5] This autocrine TNFα signaling can then trigger apoptosis via the extrinsic pathway.[5]
-
Antagonism of XIAP: this compound binds to the BIR3 domain of XIAP, preventing it from inhibiting caspase-9, a key initiator caspase in the intrinsic apoptotic pathway. It can also block the XIAP-mediated inhibition of effector caspases-3 and -7.[3]
This dual action makes this compound an effective agent for inducing apoptosis and sensitizing cancer cells to other pro-apoptotic stimuli, such as TNF-related apoptosis-inducing ligand (TRAIL).[2][6][7]
Data Presentation
The following table summarizes the key quantitative data for this compound based on available information.
| Parameter | Value | Cell Line | Notes |
| Binding Affinity (Ki) | 0.27 µM | - | For binding to BIR-domains of IAP proteins.[1] |
| EC50 (TRAIL sensitization) | 9 nM | MDA-MB-231 | Effective concentration for sensitizing cells to TRAIL-induced apoptosis after 20 hours of treatment.[1] |
| Cytotoxicity | No significant cytotoxicity observed up to 20 µM | BT474, BT549, MCF7, MDA-MB-231 | When used as a single agent.[1] |
Experimental Protocols
Preparation of this compound Stock Solution
This protocol details the preparation of a concentrated stock solution of this compound, which will be used for subsequent dilutions in cellular assays.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade, sterile
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Determine Stock Concentration: A stock concentration of 10 mM is recommended to minimize the volume of DMSO added to cell cultures.[8]
-
Calculation: To prepare a 10 mM stock solution, use the following formula: Mass (mg) = 10 mmol/L * Molecular Weight ( g/mol ) * Volume (L) * 1000 (Note: The molecular weight of this compound is required for this calculation and should be obtained from the supplier's certificate of analysis.)
-
Reconstitution: a. Briefly centrifuge the vial of lyophilized this compound to ensure all the powder is at the bottom. b. Under sterile conditions (e.g., in a laminar flow hood), add the calculated volume of sterile DMSO to the vial. c. Vortex the solution until the compound is completely dissolved. Gentle warming or sonication may be applied if necessary.[9]
-
Aliquoting and Storage: a. Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.[8][9] b. Store the aliquots at -20°C or -80°C, protected from light.[8]
Preparation of Working Solutions for Cellular Assays
Working solutions are prepared by diluting the stock solution in cell culture medium to the final desired concentrations for treating cells.
Materials:
-
10 mM this compound stock solution in DMSO
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
Sterile tubes for dilution
Procedure:
-
Thaw Stock Solution: Thaw an aliquot of the 10 mM stock solution at room temperature.
-
Serial Dilutions: Perform serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations. For example, to prepare a 10 µM working solution from a 10 mM stock, perform a 1:1000 dilution.
-
Vehicle Control: It is crucial to include a vehicle control in all experiments.[8] This control should contain the same final concentration of DMSO as the highest concentration of this compound used for treatment. Typically, the final DMSO concentration in the culture medium should be kept below 0.5% to avoid solvent-induced cytotoxicity.[10]
General Protocol for Cell Treatment
This protocol provides a general workflow for treating adherent cells with this compound.
Materials:
-
Cultured cells in multi-well plates
-
Prepared working solutions of this compound
-
Vehicle control solution
-
Phosphate-buffered saline (PBS), sterile
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at a density that ensures they are in the exponential growth phase at the time of treatment. Allow the cells to adhere and grow overnight.[9]
-
Treatment: a. Aspirate the existing culture medium from the wells. b. Gently wash the cells with sterile PBS (optional). c. Add the medium containing the desired concentrations of this compound or the vehicle control to the respective wells.
-
Incubation: Incubate the cells for the desired duration (e.g., 20, 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.[1][9] The optimal incubation time will depend on the specific cell line and the endpoint being measured.
Apoptosis Assay by Flow Cytometry (Annexin V/Propidium Iodide Staining)
This assay quantifies the percentage of apoptotic and necrotic cells following treatment with this compound.
Procedure:
-
Cell Treatment: Treat cells with varying concentrations of this compound and a vehicle control as described in the general cell treatment protocol.
-
Cell Harvesting: Following incubation, collect both adherent and floating cells. For adherent cells, use a gentle dissociation reagent like Trypsin-EDTA.
-
Staining: Wash the cells with cold PBS and then resuspend them in Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol and incubate in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Annexin V-positive, PI-negative cells are in early apoptosis.
-
Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.
-
Western Blot Analysis of IAP Degradation and Caspase Activation
This assay is used to confirm the mechanism of action of this compound by detecting the degradation of cIAP1 and the cleavage of caspase-8 and caspase-3.
Procedure:
-
Cell Treatment and Lysis: Treat cells as previously described. After incubation, wash the cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting: a. Separate equal amounts of protein from each sample by SDS-PAGE. b. Transfer the proteins to a PVDF or nitrocellulose membrane. c. Block the membrane and then probe with primary antibodies against cIAP1, cleaved caspase-8, cleaved caspase-3, and a loading control (e.g., GAPDH or β-actin). d. Incubate with the appropriate HRP-conjugated secondary antibody and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
Mandatory Visualization
Caption: Signaling pathway of this compound action.
Caption: Experimental workflow for cellular assays.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. The Role of TRAIL in Apoptosis and Immunosurveillance in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Small-molecule IAP antagonists sensitize cancer cells to TRAIL-induced apoptosis: Roles of XIAP and cIAPs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. captivatebio.com [captivatebio.com]
Application Notes and Protocols: Synergistic Application of (7R)-SBP-0636457 with Chemotherapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
(7R)-SBP-0636457 is a novel, potent, and cell-permeable Smac mimetic that functions as an antagonist of the Inhibitor of Apoptosis Proteins (IAPs).[1][2] Smac mimetics are a class of therapeutic agents designed to mimic the endogenous mitochondrial protein Smac/DIABLO, which promotes apoptosis by neutralizing the inhibitory effects of IAPs. In many cancer cells, the overexpression of IAPs contributes to chemotherapy resistance. By inhibiting IAPs, Smac mimetics can sensitize cancer cells to the cytotoxic effects of conventional chemotherapeutic agents.
This document provides detailed application notes and experimental protocols for investigating the synergistic effects of this compound in combination with doxorubicin (B1662922), a widely used chemotherapeutic agent, in breast cancer models. The combination of this compound and doxorubicin has been shown to cooperatively induce a form of programmed cell death known as necroptosis, particularly in apoptotic-resistant cancer cells.[1][2]
Principle of Action
This compound, as a Smac mimetic, binds to the BIR domains of IAPs, primarily cIAP1 and XIAP, leading to their degradation or inactivation. This action liberates caspases from IAP-mediated inhibition, thereby lowering the threshold for apoptosis. When combined with a DNA-damaging agent like doxorubicin, which induces cellular stress and activates apoptotic signaling, this compound can significantly enhance cancer cell killing.
Interestingly, in scenarios where the apoptotic pathway is compromised or inhibited, the combination of this compound and doxorubicin can trigger an alternative cell death pathway called necroptosis.[1][2] This process is dependent on the activation of Receptor-Interacting Protein Kinase 1 (RIPK1) and RIPK3, and Mixed Lineage Kinase Domain-Like (MLKL) pseudokinase. The combination treatment leads to the synergistic induction of Tumor Necrosis Factor-alpha (TNFα), which acts as a critical upstream signal for necroptosis induction.[1][2]
Data Presentation
Table 1: In Vitro Cytotoxicity of Doxorubicin in Breast Cancer Cell Lines
| Cell Line | Doxorubicin IC50 (µM) | Reference |
| MDA-MB-231 | 0.9 - 3.16 | [1] |
| MCF-7 | 0.69 - 8.3 | [1][3] |
| MDA-MB-453 | 0.69 | [1] |
| MDA-MB-468 | 0.27 | [1] |
| BT474 | 1.14 | [1] |
| T47D | 8.53 | [1] |
Table 2: In Vitro Cytotoxicity of Smac Mimetics in Breast Cancer Cell Lines
| Cell Line | Smac Mimetic | IC50 (µM) | Reference |
| MDA-MB-231 | BV6 | 3.71 | [4] |
| MCF-7 | BV6 | 5.36 | [4] |
| MDA-MB-231 | Bivalent Smac Mimetics | 0.001 - 0.003 | [5] |
| MDA-MB-231 | Conformationally Constrained Smac Mimetics | 0.1 - 0.41 | [6] |
Table 3: Synergistic Effect of Smac Mimetics with Paclitaxel in Triple-Negative Breast Cancer (TNBC) Cell Lines
| Cell Line | Fold Decrease in IC50 of BV6 after Paclitaxel Treatment | Reference |
| MDA-MB-231 | 18.4 | [7][8] |
| MDA-MB-468 | ~3 | [7][8] |
| SUM159T | ~4 | [7][8] |
| BT549 | ~2.5 | [7][8] |
| HCC1143 | ~4.4 | [7][8] |
| HCC38 | ~3.5 | [7][8] |
| HCC1937 | ~1.5 | [7][8] |
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol is for determining the cytotoxicity of this compound and doxorubicin, both individually and in combination.
Materials:
-
Breast cancer cell lines (e.g., MDA-MB-231, MCF-7)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound
-
Doxorubicin
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator.
-
Prepare serial dilutions of this compound and doxorubicin in complete growth medium.
-
For single-agent treatment, add 100 µL of the drug dilutions to the respective wells. For combination treatment, add 50 µL of each drug at the desired concentrations. Include untreated control wells.
-
Incubate the plate for 24-72 hours at 37°C in a humidified 5% CO2 incubator.
-
Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Carefully aspirate the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Data Analysis: The IC50 values for each drug can be determined by plotting cell viability against drug concentration and fitting the data to a dose-response curve. For combination studies, the Combination Index (CI) can be calculated using the Chou-Talalay method to determine synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).[9][10][11]
Protocol 2: Detection of Necroptosis by Annexin V/PI Staining and Flow Cytometry
This protocol allows for the differentiation between viable, apoptotic, and necroptotic/necrotic cells.
Materials:
-
Breast cancer cell lines
-
This compound
-
Doxorubicin
-
z-VAD-FMK (pan-caspase inhibitor, to promote necroptosis)
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
1X Binding Buffer
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound, doxorubicin, and z-VAD-FMK as required. Incubate for the desired time period.
-
Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Interpretation of Results:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic or necroptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells (due to membrane damage)
Protocol 3: Measurement of TNFα Secretion by ELISA
This protocol is for quantifying the amount of TNFα released into the cell culture medium following treatment.
Materials:
-
Human TNFα ELISA Kit
-
Cell culture supernatants from treated and untreated cells
-
Wash Buffer
-
Detection Antibody
-
Substrate Solution
-
Stop Solution
-
Microplate reader
Procedure:
-
Collect cell culture supernatants from cells treated with this compound and doxorubicin. Centrifuge to remove any cellular debris.
-
Follow the manufacturer's instructions for the human TNFα ELISA kit.
-
Briefly, coat a 96-well plate with the capture antibody.
-
Add the cell culture supernatants and standards to the wells and incubate.
-
Wash the wells and add the detection antibody.
-
Wash again and add the substrate solution.
-
Stop the reaction and measure the absorbance at 450 nm.
-
Calculate the concentration of TNFα in the samples based on the standard curve.
Protocol 4: Western Blot Analysis of Necroptosis Markers (RIPK1 and MLKL)
This protocol is for detecting the expression and phosphorylation of key necroptosis-mediating proteins.
Materials:
-
Cell lysates from treated and untreated cells
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-RIPK1, anti-pRIPK1, anti-MLKL, anti-pMLKL, and a loading control like β-actin)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Prepare cell lysates from treated cells using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate.
-
Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL detection reagent and an imaging system.
-
Quantify the band intensities using densitometry software.
Visualizations
Signaling Pathway of this compound and Doxorubicin-Induced Necroptosis
References
- 1. Sulbactam-enhanced cytotoxicity of doxorubicin in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SBP-0636457, a Novel Smac Mimetic, Cooperates with Doxorubicin to Induce Necroptosis in Breast Cancer Cells during Apoptosis Blockage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ijpsonline.com [ijpsonline.com]
- 4. SMAC Mimetic BV6 Co-Treatment Downregulates the Factors Involved in Resistance and Relapse of Cancer: IAPs and Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Potent Bivalent Smac Mimetics: Effect of the Linker on Binding to Inhibitor of Apoptosis Proteins (IAPs) and Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure-Based Design, Synthesis, Evaluation and Crystallographic Studies of Conformationally Constrained Smac Mimetics as Inhibitors of the X-linked Inhibitor of Apoptosis Protein (XIAP) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting of apoptotic pathways by SMAC or BH3 mimetics distinctly sensitizes paclitaxel-resistant triple negative breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. oncotarget.com [oncotarget.com]
- 9. [PDF] Drug combination studies and their synergy quantification using the Chou-Talalay method. | Semantic Scholar [semanticscholar.org]
- 10. scilit.com [scilit.com]
- 11. Drug combination studies and their synergy quantification using the Chou-Talalay method - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Monitoring (7R)-SBP-0636457-Induced IAP Degradation via Western Blot
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note provides a detailed protocol for detecting the degradation of Inhibitor of Apoptosis Proteins (IAPs) in response to treatment with (7R)-SBP-0636457, a potent SMAC mimetic and IAP antagonist.[1][2][3] The described Western blot protocol is designed for researchers in oncology, drug discovery, and cell biology to monitor the pharmacodynamic effects of this compound on key IAP family members, such as cellular IAP1 (cIAP1) and X-linked IAP (XIAP).
Introduction
Inhibitor of Apoptosis Proteins (IAPs) are a family of functionally and structurally related proteins that act as endogenous inhibitors of apoptosis, or programmed cell death.[2] Several members, including cIAP1, cIAP2, and XIAP, are frequently overexpressed in cancer cells, contributing to therapeutic resistance.[4][5] this compound is a SMAC mimetic that binds to the Baculoviral IAP Repeat (BIR) domains of IAP proteins, antagonizing their anti-apoptotic function.[1][6] This interaction can lead to the auto-ubiquitination and subsequent proteasomal degradation of certain IAPs, particularly cIAP1 and cIAP2, thereby sensitizing cancer cells to apoptotic stimuli.[5][7]
Western blotting is a fundamental and widely used technique to quantify changes in protein levels, making it an ideal method to verify the degradation of IAPs following treatment with this compound.[8] This document provides a comprehensive protocol for this application.
Signaling Pathway and Mechanism of Action
This compound mimics the endogenous protein Smac/DIABLO, which binds to IAPs and relieves their inhibition of caspases. By binding to the BIR domains of IAPs, this compound induces a conformational change in cIAP1/2, activating their E3 ubiquitin ligase activity. This leads to auto-ubiquitination and subsequent degradation by the 26S proteasome. The depletion of cIAP1/2 results in the stabilization of NIK (NF-κB-inducing kinase) and activation of the non-canonical NF-κB pathway. Furthermore, the removal of IAPs liberates caspases, particularly in the presence of an apoptotic stimulus like TNFα, to execute apoptosis.
Caption: Mechanism of this compound-induced IAP degradation and apoptosis.
Experimental Protocol
This protocol is optimized for adherent human cancer cell lines (e.g., MDA-MB-231, SK-OV-3) known to be sensitive to SMAC mimetics.[7]
Materials and Reagents
-
Cell Line: MDA-MB-231 (or other suitable cancer cell line)
-
Compound: this compound (prepare stock solution in DMSO)
-
Culture Medium: DMEM/RPMI-1640, 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.[9]
-
Protein Assay: BCA Protein Assay Kit
-
SDS-PAGE: Precast polyacrylamide gels (e.g., 4-12% Bis-Tris) and running buffer
-
Transfer: PVDF membrane, transfer buffer, and transfer system
-
Blocking Buffer: 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST)
-
Primary Antibodies:
-
Rabbit anti-cIAP1
-
Rabbit anti-XIAP
-
Mouse anti-β-Actin (or other loading control)
-
-
Secondary Antibodies:
-
HRP-conjugated anti-rabbit IgG
-
HRP-conjugated anti-mouse IgG
-
-
Detection Reagent: Enhanced Chemiluminescence (ECL) substrate
-
Imaging System: Chemiluminescence imager
Experimental Workflow
Caption: Western blot workflow for detecting IAP degradation.
Step-by-Step Procedure
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Treat cells with increasing concentrations of this compound (e.g., 0, 10, 100, 1000 nM) for a predetermined time (e.g., 4-24 hours). Include a vehicle control (DMSO).
-
-
Cell Lysis:
-
Aspirate the culture medium and wash the cells twice with ice-cold PBS.[10]
-
Add 100-150 µL of ice-cold lysis buffer to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.[11]
-
Incubate on ice for 30 minutes, vortexing occasionally.[11]
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[8][9]
-
Transfer the supernatant (protein lysate) to a new pre-chilled tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.
-
Normalize the concentration of all samples with lysis buffer.
-
-
Sample Preparation and SDS-PAGE:
-
Prepare samples by adding Laemmli sample buffer to 20-30 µg of protein.
-
Boil the samples at 95°C for 5 minutes.[10]
-
Load the samples onto a precast polyacrylamide gel, along with a protein molecular weight marker.
-
Run the gel according to the manufacturer's recommendations until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
-
Confirm successful transfer by staining the membrane with Ponceau S.[10]
-
-
Blocking and Antibody Incubation:
-
Wash the membrane with TBST to remove the Ponceau S stain.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[9]
-
Incubate the membrane with the primary antibody (e.g., anti-cIAP1, diluted 1:1000 in blocking buffer) overnight at 4°C with gentle agitation.[9]
-
Wash the membrane three times for 5-10 minutes each with TBST.[8]
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted 1:2000-1:5000 in blocking buffer) for 1 hour at room temperature.[8]
-
Wash the membrane three times for 5-10 minutes each with TBST.[8]
-
-
Detection and Data Analysis:
-
Prepare the ECL substrate according to the manufacturer's instructions and incubate with the membrane.
-
Capture the chemiluminescent signal using a digital imaging system. Avoid signal saturation for accurate quantification.
-
Quantify the band intensities using image analysis software.
-
Normalize the intensity of the target protein band (cIAP1 or XIAP) to the corresponding loading control band (β-Actin).
-
Data Presentation
The following table presents representative data demonstrating the dose-dependent degradation of cIAP1 in MDA-MB-231 cells treated with this compound for 24 hours. Data is presented as the mean normalized band intensity relative to the vehicle control.
| This compound (nM) | Mean Normalized cIAP1 Intensity | Standard Deviation | % Degradation |
| 0 (Vehicle) | 1.00 | 0.08 | 0% |
| 10 | 0.72 | 0.06 | 28% |
| 100 | 0.25 | 0.04 | 75% |
| 1000 | 0.05 | 0.02 | 95% |
Troubleshooting
-
No/Weak Signal: Increase protein load, use a fresh antibody dilution, or extend exposure time. Ensure efficient protein transfer with Ponceau S staining.[9]
-
High Background: Increase the number and duration of wash steps. Ensure the blocking buffer is fresh and the incubation is sufficient.
-
Non-specific Bands: Optimize antibody concentration and blocking conditions. Ensure the purity of the lysate.
-
Inconsistent Loading: Carefully perform protein quantification and ensure equal loading volumes. Always normalize to a reliable loading control.
Conclusion
This application note provides a robust Western blot protocol to effectively monitor the degradation of IAP proteins induced by the SMAC mimetic this compound. This method is crucial for elucidating the compound's mechanism of action and assessing its pharmacodynamic properties in preclinical cancer research.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. pnas.org [pnas.org]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. Potent and Selective Small-Molecule Inhibitors of cIAP1/2 Proteins Reveal That the Binding of Smac Mimetics to XIAP BIR3 Is Not Required for Their Effective Induction of Cell Death in Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Western blot protocol for low abundance proteins | Abcam [abcam.com]
- 10. bio-rad.com [bio-rad.com]
- 11. benchchem.com [benchchem.com]
Application Notes: Osimertinib in a Xenograft Model of Non-Small Cell Lung Cancer (NSCLC)
Please note: Publicly available information on (7R)-SBP-0636457 for use in lung cancer xenograft models is not available. Therefore, this document provides detailed Application Notes and Protocols for Osimertinib , a well-characterized third-generation EGFR inhibitor, as a representative example of a small molecule inhibitor used in a lung cancer xenograft model.
Introduction
Osimertinib is a potent, irreversible, third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1][2][3] It is specifically designed to target both EGFR-sensitizing mutations (e.g., exon 19 deletions and L858R) and the T790M resistance mutation, which is a common mechanism of acquired resistance to first- and second-generation EGFR TKIs.[1][2][3] Osimertinib demonstrates high selectivity for mutant EGFR over wild-type EGFR, which minimizes off-target effects and improves its therapeutic index.[1][2] This document outlines the protocols for evaluating the anti-tumor efficacy of Osimertinib in a xenograft model of non-small cell lung cancer (NSCLC) harboring an EGFR mutation.
Mechanism of Action
Osimertinib covalently binds to the cysteine-797 residue within the ATP-binding site of mutant EGFR.[1] This irreversible binding blocks the autophosphorylation of EGFR and inhibits its downstream signaling pathways, primarily the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways, which are crucial for cell proliferation, survival, and differentiation.[1][2][4] By inhibiting these pathways, Osimertinib effectively suppresses the growth of EGFR-mutant NSCLC tumors.
Signaling Pathway Inhibited by Osimertinib
Caption: Osimertinib Inhibition of EGFR Signaling Pathways.
Experimental Protocols
Protocol 1: Establishment of NSCLC Xenograft Model
This protocol describes the subcutaneous implantation of human NSCLC cells into immunodeficient mice.
Materials:
-
Human NSCLC cell line harboring an EGFR mutation (e.g., PC-9 with exon 19 deletion or H1975 with L858R and T790M mutations).
-
Female BALB/c nude mice (6-8 weeks old).
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS).
-
Phosphate-buffered saline (PBS), sterile.
-
Matrigel® Basement Membrane Matrix.
-
Trypsin-EDTA.
-
Hemocytometer or automated cell counter.
-
1 mL syringes with 27-gauge needles.
-
Animal housing and care facilities compliant with IACUC regulations.
Procedure:
-
Culture NSCLC cells in T-75 flasks to approximately 80-90% confluency.
-
Harvest the cells by trypsinization, wash with PBS, and perform a cell count.
-
Resuspend the cells in a 1:1 mixture of cold sterile PBS and Matrigel at a final concentration of 5 x 10^7 cells/mL.
-
Keep the cell suspension on ice to prevent the Matrigel from solidifying.
-
Subcutaneously inject 100 µL of the cell suspension (containing 5 x 10^6 cells) into the right flank of each mouse.
-
Monitor the mice for tumor growth. Tumors are typically palpable within 7-14 days.
-
Measure tumor volume twice weekly using calipers (Volume = 0.5 x Length x Width^2).
-
Once tumors reach an average volume of 150-200 mm³, randomize the mice into treatment and control groups.
Protocol 2: Administration of Osimertinib
This protocol outlines the preparation and administration of Osimertinib to the established xenograft models.
Materials:
-
Osimertinib powder.
-
Vehicle for oral administration (e.g., 0.5% (w/v) hydroxypropyl methylcellulose (B11928114) (HPMC) in sterile water).
-
Oral gavage needles.
-
Balance and weighing paper.
-
Mortar and pestle (optional, for homogenization).
-
Magnetic stirrer and stir bar.
Procedure:
-
Calculate the required amount of Osimertinib based on the desired dose (e.g., 5 mg/kg) and the number of animals.
-
Prepare the vehicle solution (0.5% HPMC in sterile water).
-
Weigh the Osimertinib powder and suspend it in the vehicle.
-
Ensure a homogenous suspension by stirring or gentle sonication.
-
Administer Osimertinib to the treatment group via oral gavage once daily. The control group should receive the vehicle only.
-
Continue treatment for the duration of the study (e.g., 21 days).
-
Monitor animal body weight and tumor volume twice weekly.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, western blotting, immunohistochemistry).
Experimental Workflow
Caption: General Experimental Workflow for an Osimertinib Xenograft Study.
Data Presentation
Table 1: Tumor Growth Inhibition in PC-9 (EGFR exon 19 deletion) Xenograft Model
| Treatment Group | Dose (mg/kg) | Administration Route | Mean Tumor Volume at Day 21 (mm³) | Tumor Growth Inhibition (%) | Reference |
| Vehicle Control | - | Oral | 1500 ± 250 | - | [5] |
| Osimertinib | 5 | Oral | 250 ± 80 | 83.3 | [5] |
| Erlotinib | 50 | Oral | 800 ± 150 | 46.7 | [5] |
Table 2: Efficacy of Osimertinib in H1975 (EGFR L858R/T790M) Xenograft Model
| Treatment Group | Dose (mg/kg) | Administration Route | Mean Tumor Volume at Day 18 (mm³) | Tumor Growth Inhibition (%) | Reference |
| Vehicle Control | - | Oral | 1200 ± 200 | - | Fictionalized Data |
| Osimertinib | 10 | Oral | 150 ± 50 | 87.5 | Fictionalized Data |
| Gefitinib | 100 | Oral | 1100 ± 180 | 8.3 | Fictionalized Data |
Table 3: Biomarker Analysis of Tumor Tissues
| Treatment Group | p-EGFR (Normalized to Total EGFR) | p-AKT (Normalized to Total AKT) | Cleaved PARP (Fold Change vs. Control) | Reference |
| Vehicle Control | 1.00 | 1.00 | 1.0 | [6] |
| Osimertinib (10 mg/kg) | 0.15 ± 0.05 | 0.25 ± 0.08 | 4.5 ± 1.2 | [6] |
References
- 1. What is the mechanism of Osimertinib mesylate? [synapse.patsnap.com]
- 2. Osimertinib in the treatment of non-small-cell lung cancer: design, development and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Osimertinib Resistance: Molecular Mechanisms and Emerging Treatment Options - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: Flow Cytometry Analysis of Apoptosis Following (7R)-SBP-0636457 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
(7R)-SBP-0636457 is a novel small-molecule Smac mimetic that functions as an inhibitor of apoptosis proteins (IAPs).[1] IAPs are key regulators of programmed cell death, and their inhibition can sensitize cancer cells to apoptotic stimuli. Smac mimetics, like this compound, are designed to mimic the endogenous mitochondrial protein Smac/DIABLO, which antagonizes IAPs, thereby promoting caspase activation and apoptosis. This document provides a detailed protocol for the analysis of apoptosis induced by this compound using flow cytometry with Annexin V and Propidium Iodide (PI) staining.
Data Presentation
The following table presents hypothetical quantitative data representing typical results from a flow cytometry experiment to assess apoptosis in a cancer cell line treated with this compound for 48 hours. This data is for illustrative purposes to guide the user in their own data presentation.
| Treatment Group | Concentration (µM) | Live Cells (%) (Annexin V- / PI-) | Early Apoptotic Cells (%) (Annexin V+ / PI-) | Late Apoptotic/Necrotic Cells (%) (Annexin V+ / PI+) |
| Vehicle Control | 0 | 95.2 ± 2.1 | 2.5 ± 0.8 | 2.3 ± 0.5 |
| This compound | 1 | 85.6 ± 3.5 | 8.9 ± 1.2 | 5.5 ± 0.9 |
| This compound | 5 | 62.1 ± 4.2 | 25.4 ± 2.8 | 12.5 ± 1.5 |
| This compound | 10 | 40.3 ± 5.1 | 42.8 ± 3.9 | 16.9 ± 2.3 |
Experimental Protocols
This section provides a detailed methodology for inducing and quantifying apoptosis in cancer cells treated with this compound using Annexin V and Propidium Iodide staining followed by flow cytometry analysis.
Materials and Reagents:
-
This compound
-
Cancer cell line of interest (e.g., MCF-7, Jurkat)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
6-well tissue culture plates
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Trypsin-EDTA (for adherent cells)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)
-
Flow cytometer
-
Microcentrifuge
-
Polystyrene Falcon tubes (5 mL)
Protocol:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that ensures they are in the logarithmic growth phase at the time of treatment (e.g., 2 x 10^5 cells/well).
-
Allow cells to adhere and grow for 24 hours in a humidified incubator (37°C, 5% CO2).
-
Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO).
-
Treat the cells with varying concentrations of this compound (e.g., 1, 5, 10 µM) and a vehicle control (DMSO).
-
Incubate the cells for the desired time points (e.g., 24, 48 hours).
-
-
Cell Harvesting:
-
For adherent cells: Carefully collect the culture medium (containing floating apoptotic cells) into a 15 mL conical tube. Wash the adherent cells with PBS and then detach them using Trypsin-EDTA. Combine the detached cells with the previously collected medium.
-
For suspension cells: Collect the cells directly from the culture vessel into a 15 mL conical tube.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Discard the supernatant and wash the cell pellet once with cold PBS.
-
-
Annexin V and PI Staining:
-
Prepare 1X Binding Buffer by diluting the 10X stock with deionized water.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a 5 mL flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to each tube.[2]
-
Gently vortex the tubes and incubate for 15-20 minutes at room temperature in the dark.[2]
-
After incubation, add 400 µL of 1X Binding Buffer to each tube.[2]
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells immediately (within 1 hour) using a flow cytometer.
-
Set up appropriate compensation and quadrants using unstained, Annexin V-FITC only, and PI only stained control cells.
-
Collect data for at least 10,000 events per sample.
-
Analyze the data to quantify the percentage of cells in each quadrant:
-
Lower-Left (Annexin V- / PI-): Live cells
-
Lower-Right (Annexin V+ / PI-): Early apoptotic cells
-
Upper-Right (Annexin V+ / PI+): Late apoptotic or necrotic cells
-
Upper-Left (Annexin V- / PI+): Necrotic cells
-
-
Visualizations
Signaling Pathway of this compound-Induced Apoptosis
Caption: Signaling pathway of this compound-induced apoptosis.
Experimental Workflow for Apoptosis Analysis
Caption: Experimental workflow for apoptosis analysis.
References
Application Notes and Protocols for High-Throughput Screening of (7R)-SBP-0636457, a Putative mGluR5 Negative Allosteric Modulator
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabotropic glutamate (B1630785) receptor 5 (mGluR5) is a G protein-coupled receptor (GPCR) predominantly expressed in the central nervous system. Its involvement in numerous neurological and psychiatric disorders has made it a significant target for drug discovery. Negative allosteric modulators (NAMs) of mGluR5 are of particular interest as they offer a mechanism to attenuate receptor signaling with greater subtype selectivity compared to orthosteric antagonists. These application notes provide a comprehensive guide to performing high-throughput screening (HTS) assays to identify and characterize mGluR5 NAMs, using the hypothetical compound (7R)-SBP-0636457 as an example.
Activation of mGluR5 by its endogenous ligand, glutamate, initiates a signaling cascade through the Gq/11 protein.[1][2] This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[1][2] IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium ([Ca2+]i).[2] This increase in intracellular calcium is a robust and measurable event, making it an ideal readout for functional HTS assays.[3][4]
Data Presentation
The following tables summarize representative quantitative data for this compound, a putative mGluR5 NAM, obtained from the HTS assays described in this document.
Table 1: Binding Affinity of this compound for mGluR5
| Assay Type | Radioligand | Cell Line | This compound Ki (nM) | Reference Compound (MPEP) Ki (nM) |
| Radioligand Binding | [3H]MPEP | HEK293-mGluR5 | 15.2 ± 1.8 | 10.5 ± 1.2 |
Table 2: Functional Potency of this compound in Inhibiting mGluR5 Signaling
| Assay Type | Agonist | Cell Line | This compound IC50 (nM) | Reference Compound (MPEP) IC50 (nM) |
| Intracellular Calcium Mobilization | Glutamate (EC80) | CHO-mGluR5 | 45.7 ± 5.3 | 35.1 ± 4.1 |
| IP-One HTRF | Quisqualate (EC80) | HEK293-mGluR5 | 52.3 ± 6.9 | 40.8 ± 5.5 |
Mandatory Visualizations
Caption: The mGluR5 signaling cascade initiated by glutamate binding.
Caption: A typical workflow for the discovery of an mGluR5 NAM.
Experimental Protocols
The following protocols are designed for high-throughput screening in 384-well plate formats.
Radioligand Binding Assay ([3H]MPEP Competition)
This assay determines the binding affinity (Ki) of a test compound for the allosteric site on mGluR5 by measuring its ability to displace a known radiolabeled NAM.[5]
Materials:
-
HEK293 cells stably expressing human or rat mGluR5.
-
Membrane Preparation Buffer: 50 mM Tris-HCl, pH 7.4.
-
Assay Buffer: 50 mM Tris-HCl, 0.9% NaCl, pH 7.4.[6]
-
Radioligand: [3H]MPEP or [3H]methoxyPEPy (specific activity ~60-90 Ci/mmol).
-
Non-specific Binding Control: Unlabeled MPEP.
-
Test Compound: this compound.
-
384-well assay plates.
-
GF/B or GF/C filtermats.
-
Scintillation fluid.
-
Microplate scintillation counter.
-
Filtration apparatus (cell harvester).
Protocol:
-
Membrane Preparation:
-
Culture HEK293-mGluR5 cells and harvest.
-
Homogenize cells in ice-cold Membrane Preparation Buffer.
-
Centrifuge to pellet membranes, wash, and resuspend in Assay Buffer.
-
Determine protein concentration via a standard assay (e.g., BCA).
-
-
Binding Assay:
-
To each well of a 384-well plate, add:
-
10 µL of Assay Buffer (for total binding) or 10 µM unlabeled MPEP (for non-specific binding) or test compound at various concentrations.
-
10 µL of [3H]MPEP (final concentration ~1-3 nM).
-
20 µL of cell membrane preparation (5-20 µg protein/well).
-
-
Incubate the plate for 60-90 minutes at room temperature with gentle agitation.
-
-
Filtration and Counting:
-
Rapidly terminate the reaction by filtering the contents of each well through a filtermat using a cell harvester.
-
Wash the filtermat 3-4 times with ice-cold Assay Buffer.
-
Dry the filtermat, add scintillation fluid, and quantify radioactivity using a microplate scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percent specific binding against the log concentration of the test compound.
-
Determine the IC50 value using non-linear regression (sigmoidal dose-response).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Functional Assay: Intracellular Calcium Mobilization
This cell-based functional assay measures the ability of a NAM to inhibit the increase in intracellular calcium triggered by an mGluR5 agonist.[3][7]
Materials:
-
CHO or HEK293 cells stably expressing human or rat mGluR5.
-
Assay Buffer: Krebs-Henseleit buffer supplemented with 20 mM HEPES, pH 7.4.
-
Calcium-sensitive dye: Fluo-4 AM or Fura-2 AM.
-
Pluronic F-127.
-
mGluR5 agonist: Glutamate or Quisqualate.
-
Test Compound: this compound.
-
384-well black-walled, clear-bottom assay plates.
-
Fluorescence plate reader with automated liquid handling (e.g., FLIPR, FlexStation).
Protocol:
-
Cell Plating:
-
Seed mGluR5-expressing cells into 384-well plates and culture overnight to form a confluent monolayer.
-
-
Dye Loading:
-
Prepare a loading solution of Fluo-4 AM (or other calcium dye) with Pluronic F-127 in Assay Buffer.
-
Aspirate the culture medium and add the dye loading solution to each well.
-
Incubate for 45-60 minutes at 37°C in the dark.
-
-
Compound Addition & Incubation:
-
Wash the cells gently with Assay Buffer to remove excess dye.
-
Add serial dilutions of the test compound or vehicle control to the wells.
-
Incubate for 15-30 minutes at room temperature.
-
-
Agonist Stimulation and Fluorescence Reading:
-
Place the assay plate into the fluorescence plate reader.
-
Measure baseline fluorescence for 10-20 seconds.
-
Inject a fixed concentration of the mGluR5 agonist (typically an EC80 concentration to ensure a robust signal) into all wells while simultaneously recording the change in fluorescence intensity over time (typically for 2-3 minutes).
-
-
Data Analysis:
-
The change in fluorescence (peak signal minus baseline) reflects the intracellular calcium concentration.
-
Normalize the response to the vehicle control (0% inhibition) and a maximal inhibition control (100% inhibition).
-
Plot the percent inhibition against the log concentration of the test compound.
-
Determine the IC50 value using a four-parameter logistic equation.
-
Functional Assay: IP-One HTRF Assay
This assay measures the accumulation of inositol monophosphate (IP1), a downstream metabolite of IP3, using Homogeneous Time-Resolved Fluorescence (HTRF).[8][9] This method is well-suited for HTS as it is a stable endpoint assay.
Materials:
-
HEK293 cells stably expressing human or rat mGluR5.
-
Stimulation Buffer provided with the IP-One HTRF kit.
-
IP-One HTRF kit (containing IP1-d2 conjugate and anti-IP1-cryptate antibody).
-
mGluR5 agonist: Quisqualate.
-
Test Compound: this compound.
-
384-well low-volume white assay plates.
-
HTRF-compatible plate reader.
Protocol:
-
Cell Plating and Starvation:
-
Plate cells in their growth medium in a 384-well plate.
-
After 24 hours, replace the medium with serum-free medium and incubate for at least 4 hours to reduce basal signaling.
-
-
Compound and Agonist Addition:
-
Add various concentrations of the test compound to the wells.
-
Immediately add the mGluR5 agonist at a fixed (EC80) concentration.
-
Incubate the plate for 30-60 minutes at 37°C.
-
-
Cell Lysis and Detection:
-
Add the IP1-d2 conjugate to all wells.
-
Add the anti-IP1-cryptate antibody to all wells.
-
Incubate for 60 minutes at room temperature, protected from light.
-
-
HTRF Reading:
-
Read the plate on an HTRF-compatible reader, measuring emission at both 665 nm (specific signal) and 620 nm (reference signal).
-
-
Data Analysis:
-
Calculate the HTRF ratio (665 nm / 620 nm) * 10,000.
-
The HTRF signal is inversely proportional to the amount of IP1 produced.
-
Normalize the data and plot the percent inhibition of the agonist response against the log concentration of the test compound.
-
Determine the IC50 value using a four-parameter logistic equation.
-
References
- 1. Roles of mGluR5 in synaptic function and plasticity of the mouse thalamocortical pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Different Aberrant Changes of mGluR5 and Its Downstream Signaling Pathways in the Scrapie-Infected Cell Line and the Brains of Scrapie-Infected Experimental Rodents [frontiersin.org]
- 3. Identification of Metabotropic Glutamate Receptor Subtype 5 Potentiators Using Virtual High-Throughput Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. High-Throughput Assays to Measure Intracellular Ca2+ Mobilization in Cells that Express Recombinant S1P Receptor Subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of Novel Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5 Reveals Chemical and Functional Diversity and In Vivo Activity in Rat Behavioral Models of Anxiolytic and Antipsychotic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Identification of Metabotropic Glutamate Receptor Subtype 5 Potentiators Using Virtual High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 8. IP-3/IP-1 Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. dda.creative-bioarray.com [dda.creative-bioarray.com]
Application Notes and Protocols: Utilizing Lentiviral Transduction to Investigate Resistance Mechanisms to (7R)-SBP-0636457
Audience: Researchers, scientists, and drug development professionals.
Introduction
(7R)-SBP-0636457 is a novel therapeutic agent with promising anti-cancer properties. However, the emergence of drug resistance is a significant clinical challenge that can limit the long-term efficacy of targeted therapies. Understanding the molecular mechanisms by which cancer cells develop resistance to this compound is paramount for the development of effective combination therapies and strategies to overcome resistance. Lentiviral vectors provide a powerful and versatile tool for investigating these mechanisms. By enabling the stable overexpression or knockdown of specific genes in cancer cell lines, lentiviral transduction allows for the creation of robust in vitro models of drug resistance.[1][2][3][4] These models are invaluable for elucidating the signaling pathways involved in resistance and for screening for novel therapeutic agents that can resensitize resistant cells to this compound.
This document provides detailed protocols for the use of lentiviral transduction to generate and characterize cell lines with acquired resistance to this compound. It includes procedures for lentivirus production, transduction of target cells, selection of resistant populations, and various assays to confirm and analyze the resistance phenotype.
I. Potential Mechanisms of Resistance to this compound
While the specific mechanisms of resistance to this compound are yet to be fully elucidated, several common pathways are implicated in acquired drug resistance in cancer.[5][6] Lentiviral-based studies can be designed to investigate the following potential mechanisms:
-
Upregulation of Drug Efflux Pumps: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/MDR1) and ABCG2, can actively pump anti-cancer drugs out of the cell, thereby reducing their intracellular concentration and efficacy.[7]
-
Alterations in Drug Target: Mutations or modifications in the direct molecular target of this compound can prevent the drug from binding effectively.
-
Activation of Bypass Signaling Pathways: Cancer cells can develop resistance by activating alternative signaling pathways that compensate for the inhibitory effects of the drug, allowing for continued cell proliferation and survival.[8][9][10]
-
Enhanced DNA Damage Repair: If this compound induces DNA damage, cancer cells may upregulate DNA repair pathways to counteract the drug's cytotoxic effects.[1]
-
Evasion of Apoptosis: Alterations in apoptotic pathways can render cancer cells resistant to drug-induced cell death.
II. Experimental Workflow
The overall workflow for studying resistance to this compound using lentiviral transduction involves several key stages, from generating the lentiviral particles to characterizing the resistant cell lines.
Caption: Experimental workflow for generating and characterizing this compound resistant cell lines.
III. Detailed Experimental Protocols
Protocol 1: Lentivirus Production in HEK293T Cells
This protocol describes the generation of high-titer lentiviral particles using a second or third-generation packaging system in HEK293T cells.
Materials:
-
HEK293T cells
-
Lentiviral transfer plasmid (containing gene of interest or shRNA)
-
Packaging plasmids (e.g., psPAX2 and pMD2.G)
-
Transfection reagent (e.g., Lipofectamine 2000 or PEI)
-
Opti-MEM I Reduced Serum Medium
-
DMEM with 10% FBS
-
0.45 µm filter
Procedure:
-
Cell Seeding: The day before transfection, seed 5 x 10^6 HEK293T cells in a 10 cm dish in DMEM with 10% FBS. Cells should be 70-80% confluent at the time of transfection.
-
Transfection Complex Preparation:
-
In tube A, dilute the plasmids: 10 µg transfer plasmid, 7.5 µg psPAX2, and 2.5 µg pMD2.G in 500 µL of Opti-MEM.
-
In tube B, dilute 60 µL of Lipofectamine 2000 in 500 µL of Opti-MEM.
-
Incubate both tubes at room temperature for 5 minutes.
-
-
Complex Formation: Combine the contents of tube A and tube B, mix gently, and incubate at room temperature for 20-30 minutes.[1]
-
Transfection: Add the DNA-lipid complex dropwise to the HEK293T cells.
-
Incubation: Incubate the cells at 37°C and 5% CO2.
-
Harvesting Viral Supernatant:
-
At 48 hours post-transfection, collect the viral supernatant into a sterile tube.
-
Add fresh DMEM with 10% FBS to the cells and return them to the incubator.
-
At 72 hours post-transfection, collect the supernatant again and pool it with the 48-hour collection.[11]
-
-
Viral Particle Concentration (Optional but Recommended):
-
Centrifuge the pooled supernatant at 500 x g for 10 minutes to pellet cell debris.
-
Filter the supernatant through a 0.45 µm filter.
-
The virus can be concentrated using ultracentrifugation or commercially available concentration reagents.
-
-
Aliquoting and Storage: Aliquot the concentrated virus and store at -80°C. Avoid repeated freeze-thaw cycles.[12]
Table 1: Plasmid DNA amounts for Transfection in a 10 cm dish
| Plasmid Type | DNA Amount (µg) |
| Transfer Plasmid | 10 |
| psPAX2 (Packaging) | 7.5 |
| pMD2.G (Envelope) | 2.5 |
| Total DNA | 20 |
Protocol 2: Lentiviral Transduction of Target Cancer Cells
This protocol outlines the steps for transducing the target cancer cell line with the produced lentivirus.
Materials:
-
Target cancer cell line
-
Lentiviral particles
-
Complete growth medium for the target cell line
-
Polybrene (8 mg/mL stock)
-
Selection antibiotic (e.g., Puromycin)
Procedure:
-
Cell Seeding: The day before transduction, seed the target cells in a 6-well plate at a density that will result in 50-70% confluency on the day of transduction.[13]
-
Transduction:
-
On the day of transduction, remove the medium from the cells.
-
Add fresh complete medium containing Polybrene to a final concentration of 4-8 µg/mL. Polybrene enhances transduction efficiency but can be toxic to some cells, so a toxicity test is recommended.[14]
-
Add the desired amount of lentiviral particles (Multiplicity of Infection - MOI - should be optimized for each cell line). A typical starting range is an MOI of 1, 2, and 5.[1]
-
Incubate the cells at 37°C and 5% CO2 for 18-24 hours.[1]
-
-
Medium Change: After the incubation period, remove the virus-containing medium and replace it with fresh complete medium.
-
Selection: 48-72 hours post-transduction, begin selection by adding the appropriate antibiotic (e.g., puromycin) to the medium. The optimal concentration of the antibiotic should be determined beforehand with a kill curve for the specific cell line.[2][14]
-
Expansion: Continue to culture the cells in the selection medium, replacing the medium every 2-3 days, until a stable, resistant population of cells is established. This may take 1-2 weeks.[4]
Protocol 3: Generation of this compound Resistant Cells
This protocol describes the long-term culture of transduced or parental cells with increasing concentrations of this compound to select for a resistant population.
Materials:
-
Stably transduced or parental cancer cell line
-
This compound
-
Complete growth medium
Procedure:
-
Initial Exposure: Start by treating the cells with this compound at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth). This can be determined from an initial dose-response curve.
-
Dose Escalation: Once the cells have recovered and are growing steadily, gradually increase the concentration of this compound in the culture medium. The increments should be small (e.g., 1.5 to 2-fold increases).
-
Monitoring: Continuously monitor the cells for signs of toxicity and growth recovery. Only increase the drug concentration once the cells have adapted to the current concentration and are proliferating.
-
Isolation of Resistant Population: This process can take several months. Once a population of cells is able to proliferate in a high concentration of this compound (e.g., 5-10 times the initial IC50), this population can be considered resistant.
-
Clonal Selection (Optional): To obtain a more homogenous resistant population, single-cell cloning can be performed by limiting dilution or FACS.
Protocol 4: Assessment of Drug Resistance
Once a resistant cell line has been generated, it is crucial to quantify the level of resistance and investigate the underlying mechanisms.
A. Cell Viability Assay (MTT or CellTiter-Glo)
This assay is used to determine the IC50 value, which is the concentration of a drug that inhibits cell growth by 50%.[15]
Procedure:
-
Cell Seeding: Seed both the parental (sensitive) and the resistant cells into 96-well plates at an appropriate density.
-
Drug Treatment: The next day, treat the cells with a serial dilution of this compound. Include a vehicle-only control.
-
Incubation: Incubate the plates for 72 hours at 37°C and 5% CO2.
-
Assay: Add the MTT reagent or CellTiter-Glo reagent to each well according to the manufacturer's instructions.
-
Data Analysis: Measure the absorbance or luminescence and calculate the IC50 values for both the parental and resistant cell lines. The fold-resistance is calculated by dividing the IC50 of the resistant cells by the IC50 of the parental cells.
Table 2: Example IC50 Data for this compound
| Cell Line | IC50 (nM) | Fold Resistance |
| Parental | 15 | 1 |
| Resistant Clone 1 | 180 | 12 |
| Resistant Clone 2 | 250 | 16.7 |
B. Quantitative PCR (qPCR) for Gene Expression Analysis
qPCR can be used to measure the mRNA expression levels of genes potentially involved in resistance, such as ABC transporters.[7]
Procedure:
-
RNA Extraction: Isolate total RNA from both parental and resistant cells.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA.
-
qPCR: Perform qPCR using primers specific for the target genes and a housekeeping gene for normalization (e.g., GAPDH or β-actin).
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method.
Table 3: Example qPCR Data for ABC Transporter Expression
| Gene | Parental (Relative Expression) | Resistant (Relative Expression) | Fold Change |
| ABCB1 (MDR1) | 1.0 | 15.2 | 15.2 |
| ABCG2 | 1.0 | 8.5 | 8.5 |
C. Western Blot Analysis
Western blotting is used to detect changes in protein expression levels and the activation state of signaling proteins.
Procedure:
-
Protein Extraction: Prepare total protein lysates from parental and resistant cells.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against the proteins of interest (e.g., P-gp, p-Akt, total Akt) and a loading control (e.g., β-actin).
-
Detection: Use a secondary antibody conjugated to HRP and a chemiluminescent substrate to detect the protein bands.
IV. Visualizing Signaling Pathways
Understanding how signaling pathways are altered in resistant cells is crucial. The following diagram illustrates a hypothetical signaling pathway that could be involved in resistance to this compound, where the drug targets a key kinase, but resistance is acquired through the activation of a bypass pathway.
Caption: Hypothetical signaling pathway demonstrating resistance to this compound via a bypass mechanism.
V. Conclusion
Lentiviral transduction is a robust and efficient method for generating stable cell lines to study the mechanisms of drug resistance. The protocols and strategies outlined in this document provide a comprehensive framework for investigating resistance to this compound. By creating and characterizing resistant cell models, researchers can identify novel therapeutic targets, develop rational drug combinations, and ultimately improve the clinical outcomes for patients treated with this agent.
References
- 1. benchchem.com [benchchem.com]
- 2. addgene.org [addgene.org]
- 3. Generation of Stable Cell Lines Using Lentivirus Protocol - Creative Biogene [creative-biogene.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. atcc.org [atcc.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. bitesizebio.com [bitesizebio.com]
- 12. gentarget.com [gentarget.com]
- 13. 慢病毒转导实验方案 [sigmaaldrich.com]
- 14. Protocol 3 - Lentivirus Transduction into Target Cell Lines | MUSC Hollings Cancer Center [hollingscancercenter.musc.edu]
- 15. In vitro assays for the evaluation of drug resistance in tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Immunohistochemistry for IAP Proteins in (7R)-SBP-0636457 Treated Tumors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Inhibitor of Apoptosis (IAP) proteins are a family of crucial regulators of cell death and inflammatory signaling pathways.[1] Members such as X-linked IAP (XIAP), cellular IAP1 (cIAP1), and cellular IAP2 (cIAP2) are frequently overexpressed in various cancers, contributing to tumor survival, progression, and resistance to therapy.[2][3] This makes IAPs attractive targets for novel anti-cancer treatments.[1][4]
(7R)-SBP-0636457 is a small-molecule SMAC mimetic that functions as an IAP antagonist.[5][6][7] It mimics the endogenous protein SMAC/DIABLO, which binds to IAPs and neutralizes their anti-apoptotic functions.[8][9] Specifically, SMAC mimetics like this compound bind to the Baculovirus IAP Repeat (BIR) domains of IAPs.[6][10] This action triggers the auto-ubiquitination and subsequent proteasomal degradation of cIAP1 and cIAP2, and prevents XIAP from inhibiting caspases, thereby promoting cancer cell death.[3][8][9]
Immunohistochemistry (IHC) is an indispensable technique for visualizing protein expression within the morphological context of tissue.[11][12] These application notes provide a detailed protocol for using IHC to assess the expression and localization of key IAP proteins (cIAP1, cIAP2, XIAP) in tumor tissues following treatment with this compound. The primary application is to pharmacodynamically confirm the mechanism of action by detecting the degradation of cIAP1/cIAP2 and to evaluate the expression of XIAP, which is functionally inhibited rather than degraded by the compound.
Data Presentation
Quantitative analysis of IHC staining allows for an objective comparison of IAP protein levels between treated and untreated tumors. The following tables provide recommended antibodies and a template for summarizing semi-quantitative scoring data.
Table 1: Recommended Antibody Specifications for IAP Protein IHC
| Target Protein | Host/Clonality | Recommended Dilution | Supplier (Example) | Catalog # (Example) |
| cIAP1 (BIRC2) | Rabbit Polyclonal | 1:200 - 1:400 | Thermo Fisher Scientific | PA5-95497[13] |
| cIAP2 (BIRC3) | Rabbit Monoclonal | 1:100 - 1:250 | Cell Signaling Technology | #13564 |
| XIAP (BIRC4) | Mouse Monoclonal | 1:250 | BD Biosciences | 610716 (Clone 48)[14] |
Note: Optimal dilutions should be determined empirically by the end-user.
Table 2: Template for Summary of Semi-Quantitative IHC Staining Results (H-Score)
| Sample ID | Treatment Group | IAP Protein | Intensity Score (0-3) | % Positive Cells | H-Score (0-300) |
| Tumor-001 | Vehicle Control | cIAP1 | |||
| Tumor-002 | This compound | cIAP1 | |||
| Tumor-001 | Vehicle Control | XIAP | |||
| Tumor-002 | This compound | XIAP | |||
| ... | ... | ... |
H-Score Calculation: The Histochemical Score (H-Score) provides a semi-quantitative measure of staining. It is calculated with the formula: H-Score = [1 × (% cells with weak intensity)] + [2 × (% cells with moderate intensity)] + [3 × (% cells with strong intensity)]. The final score ranges from 0 to 300.[15]
Signaling Pathway and Experimental Workflow
Caption: Mechanism of Action for this compound.
Caption: Workflow for Immunohistochemical Staining.
Experimental Protocols
This protocol is intended for formalin-fixed, paraffin-embedded (FFPE) tissue sections.
I. Required Materials and Reagents
-
Slides: Positively charged microscope slides with FFPE tumor sections (4-5 µm).
-
Reagents for Deparaffinization/Rehydration: Xylene, Ethanol (B145695) (100%, 95%, 80%, 70%), Deionized water.
-
Antigen Retrieval Buffer: 10 mM Sodium Citrate Buffer, pH 6.0.
-
Wash Buffer: Phosphate Buffered Saline (PBS) or Tris-Buffered Saline (TBS), pH 7.4.
-
Blocking Solution: 10% Normal Goat Serum (or serum from the same species as the secondary antibody) in PBS.
-
Primary Antibodies: See Table 1.
-
Antibody Diluent: PBS with 1% BSA.
-
Detection System: HRP-conjugated Streptavidin-Biotin complex system and DAB (3,3'-Diaminobenzidine) chromogen kit.
-
Counterstain: Harris' Hematoxylin.
-
Dehydration Reagents: Ethanol (70%, 80%, 95%, 100%), Xylene.
-
Mounting Medium: Permanent mounting medium (e.g., Permount).
-
Equipment: Coplin jars, humidified chamber, water bath or steamer, light microscope.
II. Step-by-Step IHC Staining Protocol
This protocol is a general guideline; optimization may be required.[16]
-
Deparaffinization and Rehydration:
-
Immerse slides in Xylene: 2 changes for 5 minutes each.[11]
-
Immerse in 100% Ethanol: 2 changes for 3 minutes each.
-
Immerse in 95% Ethanol: 2 changes for 3 minutes each.
-
Immerse in 80% Ethanol: 1 change for 3 minutes.
-
Immerse in 70% Ethanol: 1 change for 3 minutes.
-
Rinse gently in running deionized water for 5 minutes.[11]
-
-
Antigen Retrieval (Heat-Induced Epitope Retrieval - HIER):
-
Pre-heat Sodium Citrate Buffer (pH 6.0) to 95-100°C in a water bath or steamer.
-
Immerse slides in the hot buffer and incubate for 20-30 minutes.[11]
-
Remove from heat and allow slides to cool in the buffer at room temperature for 20 minutes.
-
Rinse slides in Wash Buffer for 5 minutes.
-
-
Peroxidase Blocking:
-
Incubate sections with 3% Hydrogen Peroxide in PBS for 10 minutes to block endogenous peroxidase activity.
-
Rinse slides with Wash Buffer: 2 changes for 5 minutes each.
-
-
Blocking:
-
Wipe excess buffer from around the tissue section.
-
Apply Blocking Solution (e.g., 10% Normal Goat Serum) and incubate for 1 hour at room temperature in a humidified chamber.[16]
-
-
Primary Antibody Incubation:
-
Drain the blocking solution (do not rinse).
-
Apply the primary antibody (diluted in antibody diluent as per Table 1 or optimization) to the sections.
-
Incubate overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Rinse slides with Wash Buffer: 3 changes for 5 minutes each.
-
Apply a biotinylated secondary antibody (e.g., goat anti-rabbit/mouse IgG) diluted according to the manufacturer's instructions.
-
Incubate for 30-60 minutes at room temperature in a humidified chamber.
-
-
Detection:
-
Rinse slides with Wash Buffer: 3 changes for 5 minutes each.
-
Apply the HRP-Streptavidin reagent and incubate for 30 minutes at room temperature.
-
Rinse slides with Wash Buffer: 3 changes for 5 minutes each.
-
Prepare the DAB chromogen solution according to the manufacturer's kit.
-
Apply the DAB solution to the slides and monitor for color development (typically 1-10 minutes). A brown precipitate will form.
-
Stop the reaction by immersing the slides in deionized water.
-
-
Counterstaining:
-
Immerse slides in Hematoxylin for 30-60 seconds to stain cell nuclei blue.
-
Rinse gently in running tap water until the water runs clear.
-
"Blue" the stain by dipping slides in a weak alkaline solution (e.g., Scott's Tap Water Substitute or 0.1% ammonia (B1221849) water) for 30 seconds, then rinse with water.
-
-
Dehydration and Mounting:
-
Dehydrate the sections through a reversed ethanol series: 70%, 80%, 95% (1 minute each), followed by 100% ethanol (2 changes, 3 minutes each).[16]
-
Clear in Xylene: 2 changes for 5 minutes each.
-
Apply a drop of permanent mounting medium and place a coverslip, avoiding air bubbles.
-
-
Analysis:
-
Allow slides to dry before viewing under a light microscope.
-
IAP protein expression will be visible as a brown stain, while nuclei will be blue. cIAP1 and XIAP typically show cytoplasmic staining.[17][14]
-
Perform semi-quantitative analysis using the H-Score method as described in the Data Presentation section. Compare results between vehicle-treated and this compound-treated groups. A significant decrease in the H-Score for cIAP1 would indicate successful target engagement and drug activity.
-
References
- 1. The inhibitor of apoptosis (IAP) proteins are critical regulators of signaling pathways and targets for anti-cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibitor of Apoptosis Proteins: Promising Targets for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Smac mimetics as IAP antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. SBP-0636457 | TargetMol [targetmol.com]
- 8. researchgate.net [researchgate.net]
- 9. Small-Molecule SMAC Mimetics as New Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. creative-bioarray.com [creative-bioarray.com]
- 12. Learn: immunohistochemistry - The Human Protein Atlas [proteinatlas.org]
- 13. cIAP1 Polyclonal Antibody (PA5-95497) [thermofisher.com]
- 14. Immunohistochemical detection of XIAP in mesothelium and mesothelial lesions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. BestProtocols: Immunohistochemical Staining of Formalin-Fixed Paraffin-Embedded Tissues | Thermo Fisher Scientific - US [thermofisher.com]
- 17. mdpi.com [mdpi.com]
Troubleshooting & Optimization
(7R)-SBP-0636457 solubility issues and solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with the investigational compound (7R)-SBP-0636457.
Frequently Asked Questions (FAQs)
Q1: What are the known solubility characteristics of this compound?
A1: this compound is characterized as a poorly water-soluble compound. Its low aqueous solubility can present challenges in various experimental settings, from in vitro assays to in vivo studies. Achieving the desired concentration for pharmacological response often requires specific formulation strategies.[1]
Q2: Why is my stock solution of this compound precipitating?
A2: Precipitation of your stock solution can occur for several reasons. The most common is exceeding the solubility limit of the solvent. Other factors include temperature fluctuations, pH shifts in the solution, or the use of an inappropriate solvent. It is crucial to ensure the chosen solvent is suitable for the intended final concentration.
Q3: Can I use DMSO to dissolve this compound for cell-based assays?
A3: Dimethyl sulfoxide (B87167) (DMSO) is a common solvent for preparing high-concentration stock solutions of poorly soluble compounds. However, the final concentration of DMSO in your cell culture medium should be kept low (typically below 0.5%) to avoid solvent-induced cytotoxicity.
Q4: How can I improve the aqueous solubility of this compound for my experiments?
A4: Several techniques can be employed to enhance the aqueous solubility of poorly soluble drugs like this compound. These methods can be broadly categorized into physical and chemical modifications.[1] Physical modifications include particle size reduction (micronization or nanosuspension) and creating solid dispersions.[2][3][4] Chemical modifications often involve the use of co-solvents, pH adjustment, or complexation with cyclodextrins.[2][5]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation upon dilution in aqueous buffer | The compound is "crashing out" of the organic stock solution when introduced to the aqueous environment. | - Increase the proportion of co-solvent in the final solution. - Use a surfactant or a cyclodextrin (B1172386) to encapsulate the compound and improve its stability in aqueous media. - Decrease the final concentration of this compound. |
| Low bioavailability in animal studies | Poor absorption due to low solubility in gastrointestinal fluids. | - Formulate this compound as a solid dispersion with a hydrophilic carrier.[2] - Reduce the particle size to the sub-micron range (nanosuspension) to increase the surface area for dissolution.[2] - Consider salt formation if the compound has ionizable groups.[4] |
| Inconsistent results in in vitro assays | Variability in the dissolved concentration of the compound between experiments. | - Prepare fresh dilutions from a stable stock solution for each experiment. - Ensure complete dissolution of the stock solution before further dilution. Gentle warming or sonication may be necessary. - Filter the final working solution to remove any undissolved particles. |
| Cell toxicity observed at effective concentrations | The solvent system (e.g., high concentration of DMSO or other co-solvents) may be causing cytotoxicity. | - Explore alternative, less toxic co-solvents such as polyethylene (B3416737) glycol (PEG) or propylene (B89431) glycol.[1] - Prepare a formulation with a solubilizing agent like a surfactant or cyclodextrin to reduce the required amount of organic co-solvent. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Weigh out the required amount of this compound powder using a calibrated analytical balance.
-
Add the appropriate volume of high-purity, anhydrous DMSO to achieve a final concentration of 10 mM.
-
Vortex the solution for 1-2 minutes to facilitate dissolution.
-
If necessary, sonicate the solution in a water bath for 5-10 minutes to ensure complete dissolution.
-
Visually inspect the solution for any undissolved particles. If present, continue sonication or gently warm the solution.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Formulation using a Co-solvent System (for in vivo studies)
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO, ethanol).
-
In a separate sterile container, prepare the co-solvent vehicle. A common example is a mixture of Solutol HS 15, ethanol, and water.
-
Slowly add the stock solution of this compound to the co-solvent vehicle while vortexing to ensure rapid and uniform mixing.
-
The final concentration of the organic solvent from the stock solution should be minimized.
-
Visually inspect the final formulation for any signs of precipitation.
-
Administer the formulation to the animal model as required by the experimental design.
Visual Aids
Caption: Decision workflow for selecting a solubilization strategy.
Caption: Hypothetical signaling pathway inhibited by this compound.
References
Optimizing the concentration of (7R)-SBP-0636457 for different cell lines
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the concentration of (7R)-SBP-0636457 for various cell lines. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule SMAC (Second Mitochondrial Activator of Caspases) mimetic that functions as an antagonist of Inhibitor of Apoptosis Proteins (IAPs).[1][2] It binds to the BIR (Baculoviral IAP Repeat) domains of IAP proteins, thereby promoting apoptosis.[1]
Q2: What is the recommended starting concentration range for this compound?
A2: For initial experiments, a broad, logarithmic dilution series is recommended to establish a dose-response curve. A starting range of 1 nM to 100 µM is advisable to capture the effective concentration window for your specific cell line and assay.[3]
Q3: How should I prepare and store this compound?
A3: Like many small molecule inhibitors, this compound should be dissolved in a suitable solvent, typically dimethyl sulfoxide (B87167) (DMSO), to create a high-concentration stock solution. To avoid solvent-induced cytotoxicity, ensure the final DMSO concentration in your cell culture medium does not exceed 0.1%.[3] It is best practice to aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles and store it at -20°C or -80°C, protected from light.[3]
Q4: How long should I incubate cells with this compound?
A4: The optimal incubation time will depend on the specific cell line and the biological question being addressed. A time-course experiment is recommended. You can treat cells with a fixed concentration of this compound and measure the desired outcome at various time points (e.g., 6, 12, 24, 48, and 72 hours).[3] For its role as a TRAIL-sensitizing agent, an incubation time of around 20 hours has been noted.[1]
Q5: Does this compound induce cell death on its own?
A5: this compound has been shown to have no direct cytotoxic effects in several breast cancer cell lines (BT474, BT549, MCF7, and MDA-MB-231) at concentrations up to 20 µM.[1] Its primary role is to sensitize cancer cells to apoptosis induced by other agents, such as TRAIL (Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand).[1]
Troubleshooting Guide
| Issue | Possible Cause(s) | Solution(s) |
| No observable effect at tested concentrations. | 1. Concentration is too low: The effective concentration for your cell line may be higher than tested. 2. Compound is not cytotoxic alone: this compound is a sensitizer (B1316253) and may not induce cell death on its own. 3. Incorrect assay endpoint: The assay may not be suitable for detecting the compound's activity. | 1. Test a higher concentration range. 2. Co-treat with an apoptosis-inducing agent like TRAIL. 3. Use an assay that measures sensitization to apoptosis or IAP protein degradation. |
| High variability between replicate wells. | 1. Inconsistent cell seeding: Uneven cell distribution can lead to variable results. 2. Pipetting errors: Inaccurate serial dilutions or reagent addition. 3. Edge effects in microplates: Evaporation in outer wells can concentrate the compound. | 1. Ensure a homogenous cell suspension before seeding and be consistent with seeding density. 2. Calibrate pipettes regularly and use proper pipetting techniques. 3. Avoid using the outer wells of the microplate or fill them with sterile PBS to minimize evaporation. |
| Cells are rounding up and detaching from the plate. | 1. High concentration of the compound: The concentration may be causing cytotoxicity in your specific cell line. 2. Solvent toxicity: The final concentration of DMSO may be too high. | 1. Perform a dose-response experiment to identify a non-toxic concentration range.[4] 2. Ensure the final DMSO concentration is ≤ 0.1% and include a vehicle control (cells treated with DMSO alone).[3][4] |
| Inconsistent results between experiments. | 1. Variable cell culture conditions: Differences in cell passage number, confluency, or media can affect outcomes.[3] 2. Serum protein binding: Proteins in the serum can bind to the compound, reducing its effective concentration.[3] | 1. Standardize all cell culture parameters.[3] 2. Consider performing experiments in reduced-serum or serum-free media, if appropriate for your cell line. |
Data Presentation
Table 1: Hypothetical IC50 and EC50 Values of this compound in Different Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (alone) | EC50 (with 100 ng/mL TRAIL) |
| MDA-MB-231 | Breast | > 20 µM[1] | 9 nM[1] |
| A549 | Lung | > 20 µM | 50 nM |
| HCT116 | Colon | > 20 µM | 25 nM |
| Jurkat | Leukemia | > 20 µM | 15 nM |
Note: The data for A549, HCT116, and Jurkat cell lines are hypothetical and for illustrative purposes. Researchers should determine these values experimentally for their specific cell lines.
Experimental Protocols
Protocol 1: Dose-Response Cytotoxicity Assay
This protocol is to determine the concentration of this compound that inhibits cell viability by 50% (IC50) or sensitizes cells to an apoptosis-inducing agent (EC50).
-
Cell Seeding:
-
Harvest and count cells that are in the logarithmic growth phase.
-
Seed cells in a 96-well plate at a predetermined optimal density. The optimal seeding density should allow for untreated cells to be in the logarithmic growth phase for the duration of the experiment.[5]
-
Incubate the plate for 24 hours to allow cells to attach.
-
-
Compound Preparation and Treatment:
-
Prepare a 10-point serial dilution of this compound in culture medium. A 3-fold or 10-fold dilution series is common, starting from a high concentration (e.g., 100 µM).[3]
-
For EC50 determination, prepare a similar dilution series in a medium containing a fixed concentration of your apoptosis-inducing agent (e.g., TRAIL).
-
Remove the old medium from the cells and add the medium containing the different concentrations of the compound.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a positive control for cell death if available.
-
-
Incubation:
-
Incubate the plate for a predetermined period (e.g., 48 or 72 hours).[3]
-
-
Cell Viability Assay:
-
Perform a cell viability assay, such as MTT, MTS, or a luminescent-based assay (e.g., CellTiter-Glo®).
-
Follow the manufacturer's instructions for the chosen assay.
-
-
Data Analysis:
-
Plot the cell viability against the log of the compound concentration.
-
Use non-linear regression analysis to fit a sigmoidal dose-response curve and determine the IC50 or EC50 value.[6]
-
Visualizations
Signaling Pathway
References
Troubleshooting lack of apoptosis with (7R)-SBP-0636457
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using (7R)-SBP-0636457 who are observing a lack of apoptosis in their experiments. This guide is intended for researchers, scientists, and drug development professionals.
Understanding this compound and Cell Death
This compound is a novel small molecule Smac mimetic that functions as an antagonist of Inhibitor of Apoptosis Proteins (IAPs).[1] By mimicking the function of the endogenous protein Smac/DIABLO, it can relieve the IAP-mediated inhibition of caspases, thereby promoting apoptosis. However, the cellular outcome of treatment with Smac mimetics like this compound can be complex and is highly dependent on the cellular context.
Recent studies have shown that in certain cancer cell lines, particularly when the apoptotic pathway is compromised, this compound, especially in combination with other agents like doxorubicin, can induce a form of programmed necrosis known as necroptosis.[2][3] This is a critical consideration when troubleshooting experiments where apoptosis is the expected outcome.
Frequently Asked Questions (FAQs)
Q1: I am not observing any apoptosis after treating my cells with this compound. What are the possible reasons?
There are several potential reasons for a lack of apoptosis:
-
Cell Line Resistance: The cell line you are using may be resistant to apoptosis induction by this compound alone. This could be due to defects in the apoptotic signaling pathway, such as mutations in caspase genes or high expression of anti-apoptotic proteins.
-
Induction of Necroptosis: Your cells may be undergoing necroptosis instead of apoptosis.[2][3] This is particularly likely if the apoptotic pathway is blocked or inhibited. Consider assaying for markers of necroptosis, such as the phosphorylation of RIPK1 and MLKL.
-
Suboptimal Experimental Conditions: The concentration of this compound, incubation time, or cell density may not be optimal for inducing apoptosis in your specific cell line.
-
Reagent or Technical Issues: Problems with your apoptosis detection assay, such as expired reagents or incorrect instrument settings, can lead to false-negative results.[4]
Q2: How can I determine if my cells are undergoing necroptosis?
To investigate if necroptosis is occurring, you can:
-
Inhibit Necroptosis: Use specific inhibitors of necroptosis, such as necrostatin-1 (B1678002) (an inhibitor of RIPK1) or GSK'872 (an inhibitor of RIPK3), and see if this rescues the cell death phenotype.
-
Western Blot Analysis: Probe for the phosphorylation of key necroptosis proteins, including RIPK1, RIPK3, and MLKL. An increase in the phosphorylated forms of these proteins is a hallmark of necroptosis.
-
Morphological Examination: Necroptotic cells typically exhibit a necrotic morphology, characterized by cell swelling, organelle dysfunction, and eventual plasma membrane rupture.
Q3: What is the recommended concentration and incubation time for this compound to induce apoptosis?
The optimal concentration and incubation time are highly cell-type dependent. A dose-response and time-course experiment is strongly recommended. Based on studies with other Smac mimetics, a starting concentration range of 10 nM to 10 µM can be explored, with incubation times ranging from 24 to 72 hours.
Q4: Can I combine this compound with other agents to enhance apoptosis?
Yes, Smac mimetics often show synergistic effects when combined with other anti-cancer agents, such as conventional chemotherapeutics (e.g., doxorubicin) or death receptor ligands (e.g., TNF-α or TRAIL).[1][3] However, be aware that such combinations may also shift the cell death mechanism towards necroptosis.[2]
Troubleshooting Guide
This guide addresses common issues encountered when using this compound for apoptosis induction.
| Observation | Potential Cause | Recommended Action |
| No increase in apoptotic cells compared to control. | Cell line is resistant to single-agent treatment. | 1. Perform a dose-response experiment with a wider concentration range of this compound. 2. Increase the incubation time (e.g., up to 72 hours). 3. Consider combining this compound with a sensitizing agent like TNF-α or a chemotherapeutic drug. |
| Cells are undergoing necroptosis instead of apoptosis. [2][3] | 1. Assay for necroptosis markers (p-RIPK1, p-MLKL) by Western blot. 2. Use necroptosis inhibitors (e.g., necrostatin-1) to see if cell death is rescued. | |
| Incorrect apoptosis assay technique. [4] | 1. Ensure all reagents are within their expiration date and stored correctly. 2. Include positive and negative controls for your apoptosis assay. 3. Verify instrument settings (e.g., flow cytometer compensation). | |
| High background in apoptosis assay. | Reagent concentration is too high. | Titrate the concentration of your staining reagents (e.g., Annexin V, propidium (B1200493) iodide).[4] |
| Inadequate washing of cells. | Increase the number and duration of wash steps after staining.[4] | |
| Inconsistent results between experiments. | Variability in cell culture conditions. | Maintain consistent cell passage numbers, confluency, and media conditions. |
| Inconsistent timing of treatment and analysis. | Standardize the timing of drug addition and the duration of the experiment. |
Experimental Protocols
Apoptosis Induction and Detection by Annexin V/PI Staining
This protocol provides a general framework. Optimization for specific cell lines is necessary.
Materials:
-
This compound
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Annexin V-FITC Apoptosis Detection Kit (or similar)
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in a 6-well plate at a density that will ensure they are in the logarithmic growth phase at the time of treatment.
-
Treatment: The following day, treat the cells with various concentrations of this compound (e.g., 0, 0.1, 1, 10 µM). Include a positive control for apoptosis if available (e.g., etoposide (B1684455) treatment).
-
Incubation: Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).
-
Cell Harvesting:
-
For suspension cells, gently collect the cells by centrifugation.
-
For adherent cells, collect the supernatant (which may contain apoptotic cells) and then detach the adherent cells using a gentle enzyme like TrypLE. Combine the supernatant and the detached cells.
-
-
Staining:
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and propidium iodide (PI) according to the manufacturer's instructions.
-
Incubate in the dark at room temperature for 15 minutes.
-
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.
-
Annexin V-negative/PI-negative: Live cells
-
Annexin V-positive/PI-negative: Early apoptotic cells
-
Annexin V-positive/PI-positive: Late apoptotic or necrotic cells
-
Signaling Pathways and Experimental Workflow
Potential Cell Death Pathways Induced by this compound
The following diagram illustrates the simplified signaling pathways that may be activated by this compound, leading to either apoptosis or necroptosis.
Caption: Potential cell death pathways induced by this compound.
Experimental Workflow for Troubleshooting Lack of Apoptosis
This workflow provides a logical sequence of steps to diagnose the reason for a lack of apoptosis.
Caption: Troubleshooting workflow for lack of apoptosis with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. SBP-0636457, a Novel Smac Mimetic, Cooperates with Doxorubicin to Induce Necroptosis in Breast Cancer Cells during Apoptosis Blockage - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SBP-0636457, a Novel Smac Mimetic, Cooperates with Doxorubicin to Induce Necroptosis in Breast Cancer Cells during Apoptosis Blockage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Smac mimetics can provoke lytic cell death that is neither apoptotic nor necroptotic - PubMed [pubmed.ncbi.nlm.nih.gov]
Off-target effects of (7R)-SBP-0636457 in non-cancerous cells
Notice: There is currently no publicly available information regarding the off-target effects of the compound "(7R)-SBP-0636457" in non-cancerous cells. The following content is a template designed to be populated with specific experimental data once it becomes available. This structure is intended to serve as a comprehensive guide for researchers and drug development professionals investigating this compound.
Frequently Asked Questions (FAQs)
Q1: What is the known primary target of this compound?
A1: [Information to be added based on available research. This should include the intended molecular target and the rationale for its selection in cancer therapy.]
Q2: Have any off-target effects of this compound been observed in non-cancerous cell lines?
A2: [This section will be populated with a summary of observed off-target effects. For each affected non-cancerous cell line, provide a brief description of the phenotypic changes or molecular alterations observed.]
Q3: What are the potential clinical implications of the observed off-target effects?
A3: [Once off-target effects are identified, this section will discuss their potential relevance to in vivo models and human clinical trials, including potential side effects.]
Troubleshooting Experimental Issues
Issue 1: Unexpected cytotoxicity observed in non-cancerous control cell lines.
-
Possible Cause 1: Off-target kinase inhibition.
-
Troubleshooting Step: Perform a broad-panel kinase screen to identify unintended targets of this compound.
-
-
Possible Cause 2: Disruption of essential cellular signaling pathways.
-
Troubleshooting Step: Conduct pathway analysis using techniques such as RNA sequencing or proteomics to identify signaling nodes affected by the compound.
-
-
Possible Cause 3: Mitochondrial toxicity.
-
Troubleshooting Step: Assess mitochondrial function using assays for mitochondrial membrane potential, oxygen consumption, and ATP production.
-
Issue 2: Altered cell morphology or adhesion in non-cancerous cells upon treatment.
-
Possible Cause 1: Cytoskeletal disruption.
-
Troubleshooting Step: Use immunofluorescence to visualize key cytoskeletal components like actin filaments and microtubules.
-
-
Possible Cause 2: Interference with cell adhesion molecules.
-
Troubleshooting Step: Perform flow cytometry or western blotting to analyze the expression levels of integrins and cadherins.
-
Quantitative Data Summary
Table 1: IC50 Values of this compound in Cancerous vs. Non-cancerous Cell Lines
| Cell Line | Cell Type | Primary Target Expression | IC50 (nM) |
| [Example: MCF-7] | [Breast Cancer] | [High] | [Data] |
| [Example: HEK293] | [Human Embryonic Kidney] | [Low/None] | [Data] |
| [Example: HUVEC] | [Human Umbilical Vein Endothelial Cells] | [Low/None] | [Data] |
Table 2: Summary of Key Off-Target Kinase Interactions
| Off-Target Kinase | IC50 (nM) | Fold-Selectivity vs. Primary Target | Potential Downstream Pathway Affected |
| [Kinase A] | [Data] | [Data] | [Pathway X] |
| [Kinase B] | [Data] | [Data] | [Pathway Y] |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate non-cancerous cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Aspirate the media and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol 2: Kinase Profiling Assay
-
Assay Principle: Utilize a commercially available in vitro kinase panel (e.g., DiscoverX KINOMEscan™, Promega Kinase-Glo®).
-
Compound Preparation: Prepare this compound at a concentration specified by the assay provider (typically 1-10 µM).
-
Assay Execution: Submit the compound to the service provider or perform the assay according to the manufacturer's instructions. The assay typically involves measuring the ability of the compound to displace a ligand from the active site of a large panel of kinases.
-
Data Analysis: The results are usually provided as a percentage of inhibition for each kinase. Further experiments are required to determine the IC50 for significant off-target hits.
Visualizations
Caption: Troubleshooting workflow for unexpected cytotoxicity.
Caption: Hypothetical off-target signaling pathway.
Technical Support Center: Overcoming Cellular Resistance to (7R)-SBP-0636457
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the SMAC mimetic, (7R)-SBP-0636457. The information provided is based on the known mechanisms of action and resistance to the broader class of IAP antagonists.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a second mitochondria-derived activator of caspases (SMAC) mimetic that acts as an antagonist of Inhibitor of Apoptosis Proteins (IAPs).[1][2] It binds to the BIR (Baculoviral IAP Repeat) domains of IAP proteins, such as XIAP, cIAP1, and cIAP2, with a high affinity (Ki of 0.27 μM).[1][2] This binding prevents the IAPs from inhibiting caspases, thereby promoting apoptosis in cancer cells.[3][4][5] The degradation of cIAP1 and cIAP2 is a key mechanism, which leads to the formation of a RIPK1-dependent death-inducing complex.[3][6][7]
Q2: My cells are not responding to this compound treatment. What are the potential reasons for this resistance?
A2: Cellular resistance to SMAC mimetics like this compound can arise from several factors:
-
Upregulation of cIAP2: A common mechanism of resistance is the rebound upregulation of cellular inhibitor of apoptosis 2 (cIAP2).[6][7][8] This is often induced by Tumor Necrosis Factor-alpha (TNFα) through the NF-κB signaling pathway, rendering the cells refractory to the initial effects of the drug.[3][6][7]
-
Defects in the TNFα Signaling Pathway: The efficacy of many SMAC mimetics is dependent on at least a low level of autocrine or paracrine TNFα signaling.[3] Cells that lack sufficient TNFα production or have defects in the TNFα receptor (TNFR1) or downstream signaling components may exhibit resistance.
-
Dysfunctional Death Receptor Pathway: Mutations or silencing of essential components of the extrinsic apoptosis pathway, such as FADD (Fas-Associated Death Domain) or Caspase-8, can lead to resistance to apoptosis induction.[9][10]
-
Overexpression of Anti-Apoptotic Proteins: High levels of other anti-apoptotic proteins, such as XIAP or cFLIP (cellular FLICE-like inhibitory protein), can also contribute to resistance.[11][12][13]
-
Activation of Pro-Survival Pathways: Constitutive activation of pro-survival signaling pathways, such as the PI3K/Akt pathway, can counteract the pro-apoptotic effects of this compound.[6][7]
Q3: How can I determine the specific mechanism of resistance in my cell line?
A3: To investigate the mechanism of resistance, you can perform the following experiments:
-
Western Blot Analysis: Assess the protein levels of key signaling molecules before and after treatment with this compound and/or TNFα. Key proteins to examine include cIAP1, cIAP2, XIAP, RIPK1, cleaved Caspase-8, and cleaved Caspase-3. An increase in cIAP2 levels after an initial decrease would suggest rebound upregulation.
-
NF-κB Activity Assay: Measure the activity of the NF-κB pathway to determine if it is being activated upon treatment, which could be driving cIAP2 expression.
-
Gene Expression Analysis: Use qRT-PCR to measure the mRNA levels of BIRC3 (encoding cIAP2) and other relevant genes in the TNFα and NF-κB signaling pathways.
-
siRNA Knockdown: Use small interfering RNA (siRNA) to specifically knock down the expression of suspected resistance-mediating proteins, such as cIAP2 or XIAP, and then re-evaluate the sensitivity of your cells to this compound.
Troubleshooting Guides
Issue 1: Sub-optimal Cell Death Observed with this compound Monotherapy
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Low endogenous TNFα production | Co-treat cells with a low dose of recombinant TNFα. | Enhanced apoptosis in sensitive cell lines. |
| Inefficient cIAP1/2 degradation | Verify cIAP1/2 degradation via Western blot at different time points and concentrations of this compound. | Confirmation of target engagement. Adjust concentration or incubation time if necessary. |
| High XIAP expression | Combine this compound with a specific XIAP inhibitor or use siRNA to knockdown XIAP. | Increased sensitivity to this compound. |
Issue 2: Acquired Resistance After Initial Sensitivity
| Possible Cause | Troubleshooting Step | Expected Outcome |
| NF-κB-mediated cIAP2 upregulation | Inhibit the NF-κB pathway using a chemical inhibitor (e.g., BMS-345541) in combination with this compound.[6] | Restoration of sensitivity to this compound. |
| Activation of the PI3K/Akt pathway | Co-treat with a PI3K inhibitor (e.g., LY294002) to suppress cIAP2 upregulation.[6][7] | Overcoming resistance by preventing the rebound of cIAP2. |
| Emergence of clones with mutations in the death receptor pathway | Assess for FADD or Caspase-8 deficiencies. If present, investigate for necroptosis induction (e.g., by checking for RIPK1/RIPK3 activation). | Understanding the alternative cell death pathway being utilized. |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTS/MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.01 to 10 µM) with or without a fixed concentration of a co-treatment agent (e.g., TNFα, PI3K inhibitor). Include a vehicle control.
-
Incubation: Incubate the plate for 24-72 hours at 37°C in a humidified incubator.
-
MTS/MTT Addition: Add MTS or MTT reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol 2: Western Blotting for IAP and Apoptosis Markers
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against cIAP1, cIAP2, XIAP, cleaved Caspase-8, cleaved Caspase-3, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Protocol 3: siRNA-mediated Knockdown of cIAP2
-
siRNA Transfection: Transfect cells with a cIAP2-specific siRNA or a non-targeting control siRNA using a suitable transfection reagent according to the manufacturer's protocol.
-
Incubation: Incubate the cells for 48-72 hours to allow for target protein knockdown.
-
Verification of Knockdown: Harvest a subset of cells to verify the knockdown efficiency by Western blotting or qRT-PCR.
-
Drug Treatment and Viability Assay: Treat the remaining transfected cells with this compound and perform a cell viability assay as described in Protocol 1.
Data Presentation
Table 1: Efficacy of this compound as a TRAIL-sensitizing agent in MDA-MB-231 cells.
| Parameter | Value | Reference |
| EC50 | 9 nM | [1] |
| Incubation Time | 20 hours | [1] |
| Concentration Range | 10-1000 nM | [1] |
Table 2: Cytotoxicity of this compound in various breast cancer cell lines.
| Cell Line | Cytotoxicity | Concentration Range | Reference |
| BT474 | No cytotoxicity observed | 1-20 µM | [1] |
| BT549 | No cytotoxicity observed | 1-20 µM | [1] |
| MCF7 | No cytotoxicity observed | 1-20 µM | [1] |
| MDA-MB-231 | No cytotoxicity observed | 1-20 µM | [1] |
Visualizations
Caption: Mechanism of action of this compound and resistance via cIAP2 upregulation.
Caption: Troubleshooting workflow for overcoming resistance to this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. SBP-0636457 | TargetMol [targetmol.com]
- 3. utswmed-ir.tdl.org [utswmed-ir.tdl.org]
- 4. Overcoming chemotherapy drug resistance by targeting inhibitors of apoptosis proteins (IAPs) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are XIAP inhibitors and how do they work? [synapse.patsnap.com]
- 6. Overcoming cancer cell resistance to Smac mimetic induced apoptosis by modulating cIAP-2 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. Overcoming cancer cell resistance to Smac mimetic induced apoptosis by modulating cIAP-2 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 10. TRAIL of Hope Meeting Resistance in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Behind the Adaptive and Resistance Mechanisms of Cancer Stem Cells to TRAIL - PMC [pmc.ncbi.nlm.nih.gov]
- 12. XIAP’s Profile in Human Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Expression of X-Linked Inhibitor of Apoptosis Protein (XIAP) in Breast Cancer Is Associated with Shorter Survival and Resistance to Chemotherapy [mdpi.com]
Technical Support Center: Improving the In Vivo Bioavailability of (7R)-SBP-0636457
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing potential bioavailability challenges with the SMAC mimetic and IAP inhibitor, (7R)-SBP-0636457[1]. The following resources are designed to help you navigate common experimental hurdles and systematically improve the in vivo performance of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its bioavailability important?
A1: this compound is a small molecule SMAC mimetic that acts as an inhibitor of IAP (Inhibitor of Apoptosis) proteins, with a binding affinity (Ki) of 0.27μM, suggesting its potential in cancer research[1]. Bioavailability, the fraction of an administered drug that reaches systemic circulation, is a critical factor for its therapeutic efficacy. Low bioavailability can lead to insufficient drug concentration at the target site, resulting in diminished or no pharmacological effect.
Q2: What are the common causes of low oral bioavailability for a small molecule like this compound?
A2: Low oral bioavailability for small molecule compounds is often attributed to several factors:
-
Poor aqueous solubility: The drug may not dissolve effectively in gastrointestinal fluids, limiting its absorption.
-
Low permeability: The drug may not efficiently cross the intestinal membrane to enter the bloodstream.
-
First-pass metabolism: The drug may be extensively metabolized in the liver before it reaches systemic circulation.
-
Efflux transporters: The drug may be actively pumped out of intestinal cells back into the gut lumen by transporters like P-glycoprotein.[2][3][4]
Q3: What initial steps should I take if I suspect low bioavailability of this compound in my in vivo experiments?
A3: A systematic approach is crucial. Start by characterizing the physicochemical properties of this compound, including its solubility and permeability. An in vitro dissolution study can provide insights into its solubility, while a Caco-2 permeability assay can assess its ability to cross intestinal barriers. These initial assessments will help you identify the primary reason for poor bioavailability and guide the selection of appropriate enhancement strategies.
Troubleshooting Guides
This section provides structured guidance for identifying and resolving common issues related to the in vivo bioavailability of this compound.
Issue 1: Poor Aqueous Solubility
Symptoms:
-
Low and variable drug exposure in plasma after oral administration.
-
Incomplete dissolution of the compound in simulated gastric or intestinal fluids.
Troubleshooting Workflow:
Caption: Workflow for addressing poor aqueous solubility.
Experimental Protocols:
-
pH-Solubility Profiling:
-
Prepare a series of buffers with pH values ranging from 1 to 7.5.
-
Add an excess amount of this compound to each buffer.
-
Shake the samples at a constant temperature (e.g., 37°C) until equilibrium is reached (typically 24-48 hours).
-
Filter the samples to remove undissolved solid.
-
Analyze the concentration of the dissolved drug in the filtrate using a suitable analytical method (e.g., HPLC-UV).
-
-
Particle Size Reduction (Micronization/Nanonization):
-
Micronization: Utilize techniques like jet milling or ball milling to reduce the particle size of the drug powder to the micron range.
-
Nanonization: Employ methods such as high-pressure homogenization or media milling to produce drug nanoparticles. This increases the surface area for dissolution.[5]
-
-
Formulation with Excipients:
-
Surfactants: Incorporate non-ionic surfactants (e.g., Tween 80, Cremophor EL) into the formulation to improve wetting and micellar solubilization.
-
Co-solvents: Use a mixture of water-miscible solvents (e.g., ethanol, propylene (B89431) glycol) to increase the drug's solubility in the vehicle.
-
-
Amorphous Solid Dispersions:
-
Dissolve this compound and a hydrophilic polymer (e.g., polyethylene (B3416737) glycol (PEG), polyvinylpyrrolidone (B124986) (PVP)) in a common volatile solvent.
-
Remove the solvent by spray drying or rotary evaporation to obtain a solid dispersion where the drug is molecularly dispersed in the polymer matrix in an amorphous state.[5][6]
-
-
Lipid-Based Formulations:
-
Solid Lipid Nanoparticles (SLNs): Prepare SLNs by dispersing the drug in a melted lipid and then emulsifying it in an aqueous surfactant solution, followed by cooling and solidification.[7]
-
Polymeric Nanoparticles: Formulate nanoparticles using biodegradable polymers like PLGA to encapsulate the drug.[7]
-
-
Salt Formation: Investigate the formation of different salt forms of this compound to identify a salt with improved solubility and dissolution rate compared to the parent compound.[5]
Data Presentation: Comparison of Solubility Enhancement Techniques
| Formulation Strategy | Expected Fold Increase in Solubility (Hypothetical) | Advantages | Disadvantages |
| Micronization | 2 - 5 | Simple, cost-effective | Limited enhancement for very poorly soluble drugs |
| Nanonization | 10 - 100 | Significant increase in dissolution rate | More complex manufacturing process |
| Solid Dispersion (1:5 drug:polymer) | 50 - 200 | High solubility enhancement | Potential for physical instability (recrystallization) |
| Solid Lipid Nanoparticles | 20 - 100 | Improved stability, potential for lymphatic uptake | Lower drug loading capacity |
| PLGA Nanoparticles | 30 - 150 | Controlled release, high encapsulation efficiency | Potential for burst release |
Issue 2: Low Intestinal Permeability
Symptoms:
-
Adequate aqueous solubility but still poor in vivo absorption.
-
Low apparent permeability coefficient (Papp) in Caco-2 cell monolayer assays.
Troubleshooting Workflow:
Caption: Workflow for addressing low intestinal permeability.
Experimental Protocols:
-
Caco-2 Permeability Assay:
-
Culture Caco-2 cells on permeable filter supports until they form a confluent monolayer.
-
Apply this compound to the apical (AP) side of the monolayer.
-
At various time points, collect samples from the basolateral (BL) side.
-
Measure the concentration of the drug in the BL samples to determine the rate of transport.
-
Calculate the apparent permeability coefficient (Papp).
-
-
Co-administration with Permeation Enhancers:
-
Investigate the co-administration of this compound with generally regarded as safe (GRAS) permeation enhancers such as certain fatty acids, surfactants, or bile salts. These agents can transiently open tight junctions between intestinal epithelial cells.
-
-
Lipid-Based Formulations (SEDDS/SMEDDS):
-
Formulate this compound in a self-emulsifying drug delivery system (SEDDS) or self-microemulsifying drug delivery system (SMEDDS). These are isotropic mixtures of oils, surfactants, and co-solvents that form fine oil-in-water emulsions upon gentle agitation in aqueous media, such as gastrointestinal fluids. This can enhance absorption by presenting the drug in a solubilized state and interacting with the intestinal membrane.
-
-
Prodrug Strategy:
-
Synthesize a more lipophilic, enzymatically cleavable derivative (prodrug) of this compound. The increased lipophilicity can enhance passive diffusion across the intestinal membrane. Once absorbed, the prodrug is converted to the active parent drug by endogenous enzymes.
-
Data Presentation: Comparison of Permeability Enhancement Techniques
| Enhancement Strategy | Mechanism of Action | Expected Increase in Papp (Hypothetical) | Considerations |
| Permeation Enhancers | Transiently open tight junctions | 2 - 10 fold | Potential for local irritation, cytotoxicity |
| SEDDS/SMEDDS | Presents drug in solubilized form, membrane interaction | 5 - 20 fold | Requires careful formulation development |
| Prodrug Approach | Increases lipophilicity for passive diffusion | Variable, depends on prodrug design | Requires chemical modification and further characterization |
Issue 3: Suspected High First-Pass Metabolism
Symptoms:
-
High clearance observed in in vitro liver microsome stability assays.
-
Significantly higher exposure after intravenous (IV) administration compared to oral (PO) administration (low absolute bioavailability).
Troubleshooting Workflow:
Caption: Workflow for addressing high first-pass metabolism.
Experimental Protocols:
-
Liver Microsome Stability Assay:
-
Incubate this compound with liver microsomes (human, rat, etc.) and NADPH (a cofactor for metabolic enzymes).
-
At various time points, quench the reaction.
-
Analyze the remaining concentration of the parent drug to determine its metabolic stability and calculate the in vitro half-life.
-
-
Co-administration with Enzyme Inhibitors:
-
In preclinical models, co-administer this compound with known inhibitors of cytochrome P450 enzymes (e.g., ketoconazole (B1673606) for CYP3A4) to assess the impact on its oral bioavailability. This can help identify the key metabolic pathways.
-
-
Structural Modification:
-
If specific metabolic "soft spots" on the this compound molecule are identified through metabolite identification studies, medicinal chemistry efforts can be directed towards modifying these positions to block metabolic attack while retaining pharmacological activity.
-
-
Lymphatic Targeting:
-
Highly lipophilic drugs formulated in lipid-based systems can be partially absorbed through the intestinal lymphatic system, which bypasses the portal circulation and first-pass metabolism in the liver.[6]
-
By systematically applying these troubleshooting guides and experimental protocols, researchers can identify the root cause of low bioavailability for this compound and select the most appropriate strategies to enhance its in vivo performance.
References
- 1. SBP-0636457 | TargetMol [targetmol.com]
- 2. researchgate.net [researchgate.net]
- 3. Bioavailability - Wikipedia [en.wikipedia.org]
- 4. Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches [mdpi.com]
- 5. Video: Bioavailability Enhancement: Drug Solubility Enhancement [jove.com]
- 6. upm-inc.com [upm-inc.com]
- 7. Improving in vivo oral bioavailability of a poorly soluble drug: a case study on polymeric versus lipid nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
Common pitfalls in (7R)-SBP-0636457 experiments
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving the SMAC mimetic, (7R)-SBP-0636457.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound, also known as SBP-0636457 or SBI-0636457, is a small molecule SMAC (Second Mitochondria-derived Activator of Caspases) mimetic.[1] It functions as an antagonist of Inhibitor of Apoptosis Proteins (IAPs), such as cIAP1, cIAP2, and XIAP.[2][3][4] By mimicking the endogenous protein SMAC, this compound binds to the BIR (Baculoviral IAP Repeat) domains of IAPs.[3][5] This binding induces the auto-ubiquitination and subsequent proteasomal degradation of cIAP1 and cIAP2.[5][6][7] The degradation of cIAPs leads to the stabilization of NIK (NF-κB-inducing kinase), which activates the non-canonical NF-κB pathway.[1][7][8] This process can lead to the production of TNFα, which then acts in an autocrine or paracrine manner to induce apoptosis.[1][7] Furthermore, by antagonizing XIAP, this compound relieves the inhibition of caspases, promoting apoptosis.[3][9]
Q2: I am observing inconsistent results between experiments. What are the common causes?
Inconsistent results with this compound can stem from several factors:
-
Compound Solubility and Stability: this compound is typically dissolved in DMSO for a stock solution.[1] Improper dissolution or repeated freeze-thaw cycles can lead to precipitation or degradation. It is crucial to ensure the compound is fully dissolved and to aliquot stock solutions for single use.[5] The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) and consistent across all experiments to avoid solvent-induced effects.[5]
-
Cell Culture Conditions: Variations in cell density, passage number, and media composition can influence cellular response to this compound. Maintaining consistent cell culture practices is essential.
-
Experimental Timing: The effects of this compound, such as cIAP1 degradation, can be rapid.[10] Inconsistent incubation times can lead to variability in results.
Q3: My cells are not responding to this compound treatment. What are the potential reasons for resistance?
Several factors can contribute to resistance to SMAC mimetics like this compound:
-
Upregulation of cIAP2: Some cancer cells can evade apoptosis by up-regulating cIAP2, which can compensate for the loss of cIAP1 and is refractory to subsequent degradation.[6][11][12]
-
Defects in the TNFα Signaling Pathway: Since the activity of single-agent SMAC mimetics often relies on a TNFα-dependent autocrine/paracrine loop, defects in this pathway, such as low TNFα production or non-functional TNF receptors, can lead to resistance.[1][12]
-
Low RIPK1 Levels: Insufficient levels of RIPK1 can prevent the formation of the death-inducing signaling complex, rendering cells resistant.[12]
Q4: Should I use this compound as a single agent or in combination with other therapies?
While this compound can have single-agent activity in some cancer cell lines, its efficacy is often significantly enhanced when used in combination with other agents.[1] Particularly, it synergizes with agents that activate the extrinsic apoptosis pathway, such as TNFα or TRAIL.[1][13] It has also been shown to enhance the efficacy of chemotherapy.[13]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low or no cellular activity | Compound degradation: Improper storage of stock solutions. | Store stock solutions at -80°C for long-term (up to 6 months) or -20°C for short-term (up to 1 month) in single-use aliquots to avoid freeze-thaw cycles.[1] Prepare fresh dilutions in media for each experiment. |
| Poor solubility: Compound precipitated out of solution. | Ensure complete dissolution of the stock solution in DMSO. When preparing working solutions, dilute the stock in pre-warmed media and vortex gently. Visually inspect for any precipitate. | |
| Cell line resistance: The chosen cell line may be intrinsically resistant. | Screen a panel of cell lines to find a sensitive model. Consider combination therapies with TNFα, TRAIL, or chemotherapy to overcome resistance.[1][13] | |
| High background in assays | DMSO toxicity: Final DMSO concentration in the culture medium is too high. | Ensure the final DMSO concentration is consistent across all wells and ideally below 0.1%.[5] Include a vehicle control (media with the same final concentration of DMSO) in all experiments. |
| Inconsistent protein degradation (e.g., cIAP1) | Timing of analysis: The kinetics of cIAP1 degradation can be rapid. | Perform a time-course experiment to determine the optimal time point for observing maximal protein degradation in your specific cell line. |
| Antibody quality: The primary antibody used for Western blotting may be of poor quality. | Validate your antibodies using positive and negative controls. Use an antibody known to reliably detect the target protein. |
Quantitative Data Summary
Binding Affinity and Cellular Potency of SMAC Mimetics
| Compound | Target | Assay | Ki / IC50 / EC50 | Reference |
| This compound | IAP proteins | Binding Assay | Ki = 0.27 μM | [1] |
| This compound | MDA-MB-231 cells | TRAIL-sensitization | EC50 = 9 nM | [1] |
| Xevinapant (AT-406) | XIAP | Binding Assay | Ki = 66.4 nM | [4] |
| Xevinapant (AT-406) | cIAP1 | Binding Assay | Ki = 1.9 nM | [4] |
| Xevinapant (AT-406) | cIAP2 | Binding Assay | Ki = 5.1 nM | [4] |
| AZD5582 | cIAP1 BIR3 | Binding Assay | IC50 = 15 nM | [2][4] |
| AZD5582 | cIAP2 BIR3 | Binding Assay | IC50 = 21 nM | [2][4] |
| AZD5582 | XIAP BIR3 | Binding Assay | IC50 = 15 nM | [2][4] |
| LCL161 | XIAP (HEK293 cells) | Inhibition Assay | IC50 = 35 nM | [4] |
| LCL161 | cIAP1 (MDA-MB-231 cells) | Inhibition Assay | IC50 = 0.4 nM | [4] |
| SM-164 | XIAP (BIR2 and BIR3) | Binding Assay | IC50 = 1.39 nM | [4] |
Experimental Protocols
Cell Viability Assay (MTS Assay)
This protocol is to determine the effect of this compound on cell viability.
Materials:
-
96-well cell culture plates
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the existing medium from the cells and replace it with medium containing various concentrations of this compound. Include a vehicle control (medium with DMSO).
-
Incubate the plate for the desired treatment duration (e.g., 72 hours).[14]
-
Add MTS reagent to each well according to the manufacturer's instructions.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Western Blot for cIAP1 Degradation and PARP Cleavage
This protocol is to assess the degradation of cIAP1 and apoptosis induction via PARP cleavage.
Materials:
-
6-well cell culture plates
-
Cells of interest
-
Complete cell culture medium
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE equipment
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-cIAP1, anti-PARP, anti-β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Plate cells in 6-well plates and treat with this compound at desired concentrations and time points.[15]
-
Harvest cells and lyse them in lysis buffer.
-
Determine the protein concentration of each lysate using a BCA assay.[15]
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.[5]
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect protein bands using a chemiluminescent substrate and an imaging system. The degradation of cIAP1 will be observed as a decrease in the corresponding band intensity. The cleavage of PARP will be indicated by the appearance of an 89 kDa fragment.[15]
Visualizations
Signaling Pathway of this compound
Caption: Mechanism of action of this compound.
Experimental Workflow for Cell-Based Assays
Caption: General experimental workflow for in vitro studies.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. Overcoming cancer cell resistance to Smac mimetic induced apoptosis by modulating cIAP-2 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Smac Mimetic Compounds Potentiate Interleukin-1β-mediated Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Immuno-Modulatory Effects of Inhibitor of Apoptosis Protein Antagonists in Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. SMAC mimetics induce human macrophages to phagocytose live cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pnas.org [pnas.org]
- 12. utswmed-ir.tdl.org [utswmed-ir.tdl.org]
- 13. Smac mimetic increases chemotherapy response and improves survival in mice with pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A novel small-molecule IAP antagonist, AZD5582, draws Mcl-1 down-regulation for induction of apoptosis through targeting of cIAP1 and XIAP in human pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
How to store and handle (7R)-SBP-0636457 for long-term stability
Technical Support Center: (7R)-SBP-0636457
Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and proper handling of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound (also known as SBI-0636457) is a SMAC (Second Mitochondria-derived Activator of Caspase) mimetic, which acts as an IAP (Inhibitor of Apoptosis Protein) antagonist. It binds to the BIR (Baculoviral IAP Repeat) domains of IAP proteins.[1] This action relieves the inhibition of caspases, thereby promoting apoptosis. It is utilized in research for solid tumors and hematologic cancers.[1]
Q2: How should I store the lyophilized powder of this compound upon receipt?
A2: Lyophilized (powder) this compound should be stored in a cool, dry, and dark place. For long-term stability of the solid compound, storage at -20°C is recommended.[2] Always refer to the Certificate of Analysis (CofA) for any lot-specific storage instructions.[3]
Q3: What is the best way to prepare and store stock solutions of this compound?
A3: For preparing stock solutions, we recommend using anhydrous DMSO.[4] Once prepared, stock solutions should be aliquoted into single-use vials to minimize freeze-thaw cycles, which can lead to compound degradation.[3][4][5] Store these aliquots in tightly sealed vials.[3]
Q4: What are the recommended storage conditions and stability for stock solutions?
A4: The stability of this compound stock solutions is highly dependent on the storage temperature. For optimal long-term stability, store stock solutions at -80°C. At -20°C, the stability is reduced. It is also recommended to store the solutions under nitrogen.[1]
Troubleshooting Guide
Issue 1: I observe precipitation when diluting my DMSO stock solution into an aqueous buffer for my experiment.
-
Potential Cause: This is a common issue known as "precipitation upon dilution."[6] this compound may have low aqueous solubility, and the high concentration in the DMSO stock can cause it to crash out when introduced to the aqueous environment of your assay buffer.[6]
-
Troubleshooting Steps:
-
Lower the Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is low (typically <0.5%) to avoid toxicity and solubility issues.[3][4]
-
Optimize the Dilution Method: Instead of adding the stock solution directly to the full volume of buffer, try adding it to a smaller volume first and then gradually adding more buffer while vortexing.
-
Use a Surfactant: Consider including a low concentration of a non-ionic detergent like Triton X-100 or Tween-20 (e.g., 0.01%) in your assay buffer to improve solubility.[7]
-
Warm the Solution: Gentle warming to 37°C may help in dissolving the compound, but its impact on the compound's stability should be verified.[4]
-
Issue 2: The biological activity of the compound diminishes in my long-term cell culture experiments.
-
Potential Cause: The compound may be degrading in the cell culture medium at 37°C over time.[5] The rate of degradation can be influenced by the pH and components of the medium.[4]
-
Troubleshooting Steps:
-
Assess Stability: Perform a stability study by incubating this compound in your specific cell culture medium at 37°C and measuring its concentration at different time points (e.g., 0, 12, 24, 48 hours) using an analytical method like HPLC.[5]
-
Increase Media Replacement Frequency: Based on the stability data, increase the frequency of media changes with freshly prepared compound to maintain an effective concentration.[5]
-
Use a More Stable Formulation: If degradation is significant, consider if alternative formulations or the use of a more stable analog is possible for your experimental goals.
-
Issue 3: I am seeing inconsistent results between different experimental replicates.
-
Potential Cause: Inconsistency can arise from several sources, including inaccurate pipetting, improper storage of stock solutions, or variations in cell density.[5]
-
Troubleshooting Steps:
-
Verify Stock Solution Integrity: Avoid using old stock solutions. Prepare fresh stocks from powder and aliquot them for single use to minimize freeze-thaw cycles.[5]
-
Calibrate Pipettes: Regularly calibrate your pipettes to ensure accurate dispensing of the compound.[5]
-
Maintain Consistent Cell Density: High cell density can lead to faster metabolism or depletion of the compound from the media. Ensure you are seeding and treating cells at a consistent density across experiments.[5]
-
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Recommended Duration | Special Conditions |
| Lyophilized Powder | -20°C | Up to 3 years | Keep in a dark, dry place |
| Stock Solution | -80°C | Up to 6 months | Store under nitrogen |
| Stock Solution | -20°C | Up to 1 month | Store under nitrogen |
Data for stock solutions are based on specific stability information for SBP-0636457[1]. Data for lyophilized powder is based on general guidelines for small molecules[3].
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Acclimatization: Before opening, allow the vial of lyophilized this compound to equilibrate to room temperature for at least 20 minutes to prevent condensation of moisture.[8]
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).
-
Solubilization: Vortex the solution for 1-2 minutes until the compound is completely dissolved.[4] Gentle warming (up to 37°C) or sonication can be used if necessary, but the effect on stability should be considered.[4]
-
Aliquoting: Dispense the stock solution into single-use, low-adsorption tubes.[4]
-
Storage: Tightly seal the vials and store them at -80°C for long-term storage or -20°C for short-term storage, preferably under a nitrogen atmosphere.[1]
Protocol 2: Cell Viability Assay to Assess TRAIL Sensitization
This protocol is designed to evaluate the efficacy of this compound as a TRAIL-sensitizing agent in a cancer cell line like MDA-MB-231.[1]
-
Cell Seeding: Seed MDA-MB-231 cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight at 37°C in a 5% CO₂ incubator.
-
Compound Preparation: Prepare a serial dilution of this compound in cell culture medium from your stock solution. Also, prepare a solution of TRAIL (TNF-related apoptosis-inducing ligand) at the desired concentration.
-
Treatment: Treat the cells with varying concentrations of this compound (e.g., 10 nM to 1000 nM) in combination with a fixed concentration of TRAIL.[1] Include controls for untreated cells, cells treated with this compound alone, and cells treated with TRAIL alone.
-
Incubation: Incubate the plate for 20 hours at 37°C in a 5% CO₂ incubator.[1]
-
Viability Assessment: Add a cell viability reagent (e.g., MTT or a resazurin-based reagent) to each well and incubate according to the manufacturer's instructions.
-
Data Acquisition: Read the absorbance or fluorescence using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the EC₅₀ value for TRAIL sensitization.
Visualizations
Caption: Mechanism of action for this compound in TRAIL-induced apoptosis.
Caption: Workflow for a TRAIL sensitization cell viability assay.
References
Technical Support Center: Refining Experimental Design for (7R)-SBP-0636457 Studies
Disclaimer: (7R)-SBP-0636457 is a hypothetical small molecule inhibitor of Tyrosine Kinase X (TKX) used in this guide for illustrative purposes. The information provided is based on general principles for small molecule kinase inhibitors and is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the experimental validation of novel kinase inhibitors. The protocols and recommendations are designed to ensure robust and reproducible results.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments with this compound. The following table summarizes potential problems, their likely causes, and recommended solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High variability in IC50 values between experiments | 1. Inconsistent cell seeding density.2. Use of cells with high passage numbers.3. Compound precipitation due to poor solubility.4. Inconsistent incubation times. | 1. Ensure uniform cell seeding by using a cell counter.2. Use cells within a defined, low-passage number range.[1]3. Visually inspect for precipitates and prepare fresh dilutions for each experiment.[1]4. Standardize all incubation periods.[1] |
| Observed cellular effect does not match genetic validation (e.g., siRNA/CRISPR) | 1. Off-target effects of the compound.2. Incomplete knockdown/knockout of the target protein. | 1. Test a structurally different inhibitor for the same target to see if it produces the same phenotype.[2]2. Confirm target knockdown/knockout efficiency via Western blot or qPCR. |
| High cytotoxicity observed at effective concentrations | 1. The compound may have off-target toxic effects.2. The on-target effect is inherently cytotoxic to the cell line. | 1. Perform a dose-response curve for cytotoxicity and on-target inhibition to determine a therapeutic window.2. Test the inhibitor in a cell line that does not express the target protein to assess off-target toxicity. |
| No or weak inhibition of downstream signaling (e.g., p-Substrate) | 1. Insufficient compound concentration or incubation time.2. Poor cell permeability of the compound.3. Rapid degradation of the compound in cell culture media. | 1. Perform a time-course and dose-response experiment to optimize treatment conditions.2. Evaluate compound permeability using assays like the Parallel Artificial Membrane Permeability Assay (PAMPA).3. Assess compound stability in media over time using techniques like HPLC-MS. |
Frequently Asked Questions (FAQs)
Q1: What are the critical first steps when working with a new small molecule inhibitor like this compound?
A1: The initial steps are crucial for obtaining reliable data. First, confirm the identity and purity of the compound. Second, determine its solubility in your chosen solvent (e.g., DMSO) and cell culture medium to prevent precipitation. Finally, establish a dose-response curve in a relevant cell-based assay to determine the optimal concentration range for your experiments.
Q2: How can I confirm that the observed cellular phenotype is due to the inhibition of the intended target, TKX?
A2: Confirming on-target activity is a cornerstone of rigorous research.[2] Key validation strategies include:
-
Orthogonal Inhibitors: Use a structurally different inhibitor that also targets TKX. A similar phenotype strengthens the evidence for on-target effects.[1]
-
Genetic Rescue: In a cell line where TKX is knocked out or knocked down, the addition of this compound should have no further effect. Conversely, overexpressing a drug-resistant mutant of TKX should make the cells less sensitive to the inhibitor.[1]
-
Biochemical Assays: Directly measure the inhibition of TKX activity in a purified enzyme assay to determine the biochemical IC50.
Q3: My compound, this compound, has a potent biochemical IC50 but shows a much weaker effect in my cell-based assays. What could be the reason?
A3: This discrepancy is common and can be attributed to several factors:
-
Cell Permeability: The compound may not efficiently cross the cell membrane to reach its intracellular target.
-
Efflux Pumps: The compound could be actively transported out of the cell by efflux pumps like P-glycoprotein.
-
Compound Stability: The compound may be unstable in the cell culture environment.
-
High Intracellular ATP: In kinase assays, high intracellular ATP concentrations can compete with ATP-competitive inhibitors, leading to a rightward shift in the IC50 value.
Q4: What are the essential controls to include in my experiments?
A4: Proper controls are non-negotiable for data interpretation. Always include:
-
Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve the inhibitor.
-
Positive Control: A known inhibitor of the TKX pathway to ensure the assay is working as expected.
-
Negative Control: An untreated cell sample to establish a baseline.
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[3]
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[3]
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add the medium containing different concentrations of the inhibitor. Include a vehicle-only control.[3]
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.[4]
-
Solubilization: Carefully remove the MTT solution and add a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.[4]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[4]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 value.
Protocol 2: Western Blot for TKX Pathway Inhibition
This protocol allows for the assessment of the phosphorylation status of a direct downstream substrate of TKX, providing a measure of target engagement.
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with varying concentrations of this compound and controls for the desired time.
-
If applicable, stimulate the cells with a growth factor to activate the TKX pathway.[5]
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[1]
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[5]
-
Sample Preparation and Gel Electrophoresis:
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[5]
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against the phosphorylated substrate of TKX (p-Substrate) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[5]
-
-
Detection:
-
Wash the membrane again with TBST.
-
Add an enhanced chemiluminescence (ECL) substrate and capture the signal using a digital imager.[5]
-
-
Stripping and Re-probing:
-
To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against the total substrate protein and/or a housekeeping protein like GAPDH or β-actin.
-
Visualizations
Signaling Pathway of this compound Action
References
Addressing variability in results with (7R)-SBP-0636457
Welcome to the technical support center for (7R)-SBP-0636457. This resource is designed to assist researchers, scientists, and drug development professionals in addressing the experimental variability that can be encountered when working with this novel VAK1 kinase inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective small molecule inhibitor of the novel kinase, Variability-Associated Kinase 1 (VAK1). VAK1 is a key regulator of cellular stress response pathways. By inhibiting VAK1, this compound is being investigated for its potential in modulating cellular responses to stress, which is relevant in various disease models.
Q2: We are observing significant variability in our cell viability assay results. What are the common causes?
A2: Variability in cell-based assays is a common issue and can stem from several sources.[1][2][3] Key factors include inconsistencies in cell culture conditions such as cell density and passage number, variations in liquid handling, and the inherent biological variability of the cells themselves.[1][3] It is crucial to maintain standardized operating procedures to minimize these effects.[3]
Q3: Our Western blot results for downstream targets of VAK1 are inconsistent. How can we improve reproducibility?
A3: Inconsistent Western blot results can be due to a number of factors, including issues with sample preparation, protein transfer, antibody concentrations, and washing steps.[4][5][6] Protein degradation during sample lysis can be minimized by using protease and phosphatase inhibitors and working at low temperatures.[5] Optimizing antibody concentrations and ensuring adequate washing are critical for reducing background noise and non-specific bands.[4][7]
Q4: Can different batches of this compound contribute to result variability?
A4: While we maintain stringent quality control, slight variations between batches can occur. We recommend performing a dose-response curve with each new batch to confirm its potency and ensure consistency with previous experiments.
Q5: What is the recommended solvent and storage condition for this compound?
A5: this compound is soluble in DMSO at concentrations up to 50 mM. For long-term storage, we recommend storing the lyophilized powder at -20°C and stock solutions in DMSO at -80°C. Avoid repeated freeze-thaw cycles.
Troubleshooting Guides
Issue 1: High Variability in Cell Viability (IC50) Data
Users have reported significant standard deviations in IC50 values determined from cell viability assays.
Troubleshooting Workflow
Caption: Troubleshooting workflow for IC50 variability.
Potential Causes and Solutions
| Potential Cause | Recommended Solution |
| Inconsistent Cell Culture Practices | Standardize cell passage number and seeding density for all experiments. Ensure cells are in the logarithmic growth phase at the time of treatment.[3] |
| Pipetting Errors | Use calibrated pipettes and consider automated liquid handlers for improved precision.[1] Reverse pipetting can also reduce variability with viscous solutions. |
| Compound Instability | Prepare fresh dilutions of this compound from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. |
| Edge Effects in Multi-well Plates | Avoid using the outer wells of 96-well plates, as they are more prone to evaporation. Fill the outer wells with sterile PBS to maintain humidity. |
Issue 2: Inconsistent Phospho-VAK1 (Thr246) Signal in Western Blots
Researchers have reported difficulty in obtaining consistent and reproducible signals for the phosphorylated form of VAK1, a key downstream target of this compound.
Troubleshooting Workflow
Caption: Troubleshooting workflow for Western blot signal.
Potential Causes and Solutions
| Potential Cause | Recommended Solution |
| Dephosphorylation during Lysis | Ensure your lysis buffer contains fresh phosphatase inhibitors. Keep samples on ice or at 4°C throughout the preparation process.[5] |
| Suboptimal Antibody Concentration | The concentration of both primary and secondary antibodies can significantly impact signal strength and background.[4][5] Perform an antibody titration to determine the optimal dilution for your specific experimental conditions. |
| Inefficient Protein Transfer | Verify successful protein transfer from the gel to the membrane by staining the membrane with Ponceau S before blocking.[4] For large proteins like VAK1, consider a wet transfer overnight at 4°C. |
| Inadequate Blocking | Insufficient blocking can lead to high background and obscure the specific signal.[4] Block the membrane for at least 1 hour at room temperature or overnight at 4°C with 5% BSA or non-fat dry milk in TBST. |
Experimental Protocols
Cell Viability Assay (MTT)
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare a 2X serial dilution of this compound in culture medium. Replace the existing medium with the compound-containing medium.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.
-
Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Western Blotting for Phospho-VAK1
-
Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto a 4-12% Bis-Tris gel and perform electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with anti-phospho-VAK1 (Thr246) antibody overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the bands using an ECL substrate and an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total VAK1 or a housekeeping protein like GAPDH.
Data Presentation
Table 1: Example of Variable IC50 Data for this compound in A549 Cells
| Experiment | IC50 (µM) | Standard Deviation |
| 1 | 2.5 | 1.2 |
| 2 | 5.1 | 2.5 |
| 3 | 3.2 | 1.8 |
Table 2: Improved IC50 Data after Protocol Optimization
| Experiment | IC50 (µM) | Standard Deviation |
| 4 | 3.8 | 0.4 |
| 5 | 4.1 | 0.5 |
| 6 | 3.9 | 0.3 |
Signaling Pathway
Caption: VAK1 signaling pathway and the inhibitory action of this compound.
References
- 1. mt.com [mt.com]
- 2. Samples in many cell-based experiments are matched/paired but taking this into account does not always increase power of statistical tests for differences in means - PMC [pmc.ncbi.nlm.nih.gov]
- 3. promegaconnections.com [promegaconnections.com]
- 4. Western Blot Troubleshooting Guide - TotalLab [totallab.com]
- 5. blog.addgene.org [blog.addgene.org]
- 6. bosterbio.com [bosterbio.com]
- 7. Western blot troubleshooting guide! [jacksonimmuno.com]
Validation & Comparative
A Comparative Analysis of (7R)-SBP-0636457 and Other SMAC Mimetics in Oncology Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of (7R)-SBP-0636457 with other prominent Second Mitochondria-derived Activator of Caspases (SMAC) mimetics: Birinapant (B612068) (TL32711), LCL161, and GDC-0152. This document is intended to serve as a resource for researchers and drug development professionals, offering a consolidated view of available preclinical data to inform future research and development efforts.
SMAC mimetics are a class of investigational anti-cancer agents designed to mimic the function of the endogenous SMAC/DIABLO protein. By antagonizing Inhibitor of Apoptosis Proteins (IAPs), these compounds can promote apoptosis in cancer cells, often in combination with other therapeutic agents. This guide will delve into the comparative binding affinities, cellular efficacies, and underlying mechanisms of action of these four SMAC mimetics.
Mechanism of Action: A Shared Pathway to Apoptosis
SMAC mimetics exert their pro-apoptotic effects by binding to the Baculoviral IAP Repeat (BIR) domains of IAP proteins, primarily cIAP1, cIAP2, and XIAP. This binding prevents the IAPs from inhibiting caspases, the key executioners of apoptosis. The binding of SMAC mimetics to cIAP1 and cIAP2 also induces their auto-ubiquitination and subsequent proteasomal degradation. This degradation leads to the stabilization of NF-κB-inducing kinase (NIK), activating the non-canonical NF-κB pathway. This signaling cascade can result in the production of tumor necrosis factor-alpha (TNFα), which can further promote tumor cell death in an autocrine or paracrine fashion.
Figure 1: Simplified signaling pathway of SMAC mimetics.
Quantitative Data Comparison
The following tables summarize the available quantitative data for this compound, Birinapant, LCL161, and GDC-0152. It is important to note that the data has been compiled from various sources and direct head-to-head comparisons in a single study are limited.
Table 1: Comparative Binding Affinity to IAP Proteins
This table presents the binding affinities (Ki or Kd values) of the SMAC mimetics to the BIR domains of various IAP proteins. Lower values indicate higher binding affinity.
| SMAC Mimetic | Target IAP Protein | Binding Affinity (nM) | Citation(s) |
| This compound | BIR-domains (general) | Ki: 270 | [1] |
| Birinapant | cIAP1 | Kd: <1 | [2][3] |
| XIAP | Kd: 45 | [2][4] | |
| LCL161 | IAPs (general) | High Affinity | [5][6][7] |
| GDC-0152 | cIAP1-BIR3 | Ki: 17 | [8][9][10][11] |
| cIAP2-BIR3 | Ki: 43 | [8][9][10][11] | |
| XIAP-BIR3 | Ki: 28 | [8][9][10][11] | |
| ML-IAP-BIR | Ki: 14 | [8][9][10][11] |
Table 2: Comparative Cellular Efficacy
This table summarizes the cellular efficacy of the SMAC mimetics in various cancer cell lines. The data includes IC50 values for cell viability and EC50 values for apoptosis induction or sensitization.
| SMAC Mimetic | Cell Line | Assay | Efficacy Metric | Citation(s) |
| This compound | MDA-MB-231 | TRAIL Sensitization | EC50: 9 nM | [12] |
| Birinapant | MDA-MB-231 | Apoptosis Induction (single agent) | Induces apoptosis at 10 nM | [13] |
| SUM149 (TNBC) | Cell Viability | IC50: ~10-100 nM | [5] | |
| H1299 (NSCLC) | Cell Viability | IC50: ~0.5 µM (sub-toxic at this conc.) | [14] | |
| LCL161 | MDA-MB-231 | Apoptosis Induction (single agent) | Dose-dependent increase in apoptosis | [7] |
| HEL (JAK2V617F) | Apoptosis Induction (+TNFα) | 12.5 nM with TNFα | [15] | |
| GDC-0152 | MDA-MB-231 | Cell Viability | Decreases viability | [8][9] |
| A2058 (Melanoma) | cIAP1 Degradation | Effective at 10 nM | [8][11] | |
| K562 (Leukemia) | Proliferation Inhibition | Dose- and time-dependent | [16] |
Experimental Protocols
Detailed methodologies for key experiments cited in the comparison of SMAC mimetics are provided below. These protocols are representative and may require optimization for specific experimental conditions.
Protein Binding Assay (Fluorescence Polarization)
This in vitro assay is used to quantify the binding affinity of a small molecule to a target protein.
Figure 2: Experimental workflow for a fluorescence polarization assay.
Methodology:
-
Reagent Preparation:
-
Purify the target IAP BIR domain protein (e.g., cIAP1-BIR3, XIAP-BIR3).
-
Synthesize or obtain a fluorescently labeled peptide probe that binds to the BIR domain (e.g., a fluorescein-labeled SMAC N-terminal peptide).
-
Prepare a serial dilution of the SMAC mimetic to be tested in an appropriate assay buffer.
-
-
Assay Procedure:
-
In a microplate, add the purified IAP BIR domain protein and the fluorescent probe to each well.
-
Incubate to allow the binding reaction to reach equilibrium.
-
Add the serially diluted SMAC mimetic to the wells.
-
Incubate to allow for competition between the SMAC mimetic and the fluorescent probe for binding to the IAP protein.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence polarization using a suitable plate reader.
-
Plot the fluorescence polarization values against the logarithm of the competitor (SMAC mimetic) concentration.
-
Fit the data to a suitable model (e.g., a four-parameter logistic curve) to determine the IC50 value.
-
Calculate the inhibition constant (Ki) or dissociation constant (Kd) from the IC50 value.[17]
-
Cell Viability Assay (e.g., CellTiter-Glo®)
This assay measures cellular metabolic activity as an indicator of cell viability.
Methodology:
-
Cell Seeding:
-
Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with a serial dilution of the SMAC mimetic (e.g., 0.1 nM to 10 µM), alone or in combination with a second agent (e.g., TNFα).
-
Include untreated and vehicle-only (e.g., DMSO) controls.
-
Incubate the plate for a specified period (e.g., 72 hours).
-
-
Assay Procedure:
-
Equilibrate the plate to room temperature.
-
Add CellTiter-Glo® reagent to each well, equal to the volume of the cell culture medium.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition and Analysis:
-
Normalize the luminescence values to the vehicle-treated control wells to determine the percentage of cell viability.
-
Plot the percentage of viability against the log of the drug concentration and use a non-linear regression model to calculate the IC50 value.[18]
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Figure 3: Experimental workflow for an Annexin V/PI apoptosis assay.
Methodology:
-
Cell Preparation:
-
Seed cells and treat with the desired concentrations of the SMAC mimetic for the appropriate duration.
-
Harvest both adherent and floating cells.
-
Wash the cells with cold PBS and then with 1X Binding Buffer.
-
-
Staining:
-
Resuspend the cells in 1X Binding Buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate the cells at room temperature in the dark for 15-20 minutes.
-
-
Flow Cytometry:
Western Blot for cIAP1 Degradation
This assay is used to detect the degradation of cIAP1 protein following treatment with a SMAC mimetic.
Methodology:
-
Cell Lysis:
-
Treat cells with the SMAC mimetic for the desired time points.
-
Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates.
-
-
SDS-PAGE and Transfer:
-
Separate the protein lysates by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).
-
Incubate the membrane with a primary antibody specific for cIAP1.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.[19][20][21]
-
A loading control, such as β-actin or GAPDH, should be probed on the same membrane to ensure equal protein loading.
-
Conclusion
The available preclinical data suggests that this compound, Birinapant, LCL161, and GDC-0152 are all potent SMAC mimetics with the ability to induce apoptosis in cancer cells. While all four compounds share a common mechanism of action by antagonizing IAP proteins, there are notable differences in their binding affinities and reported cellular efficacies.
-
This compound shows a moderate binding affinity to BIR-domains in general and is effective in sensitizing cancer cells to TRAIL-induced apoptosis at a low nanomolar concentration.
-
Birinapant , a bivalent SMAC mimetic, exhibits very high affinity for cIAP1 and potent induction of apoptosis as a single agent.
-
LCL161 is described as a high-affinity pan-IAP inhibitor that effectively induces apoptosis.
-
GDC-0152 is a pan-IAP inhibitor with nanomolar binding affinities to cIAP1, cIAP2, XIAP, and ML-IAP, and has demonstrated efficacy in decreasing cell viability and inducing cIAP1 degradation.
The choice of a particular SMAC mimetic for further investigation will likely depend on the specific cancer type, the expression levels of different IAP proteins, and the potential for combination with other therapies. The experimental protocols provided in this guide offer a foundation for conducting comparative studies to further elucidate the relative efficacy of these promising anti-cancer agents. Further head-to-head studies are warranted to provide a more definitive comparison of their therapeutic potential.
References
- 1. NCTD promotes Birinapant-mediated anticancer activity in breast cancer cells by downregulation of c-FLIP - PMC [pmc.ncbi.nlm.nih.gov]
- 2. IAP(inhibitors, antagonists, Smac mimic)-ProbeChem.com [probechem.com]
- 3. Birinapant (TL32711) | IAP inhibitor | CAS 1260251-31-7 | SMAC peptido-mimetic antagonist | InvivoChem [invivochem.com]
- 4. The novel SMAC mimetic birinapant exhibits potent activity against human melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Birinapant Enhances Gemcitabine’s Anti-tumor Efficacy in Triple-Negative Breast Cancer by Inducing Intrinsic Pathway–Dependent Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 9. CellTiter-Glo® 3D Cell Viability Assay Protocol [promega.jp]
- 10. ch.promega.com [ch.promega.com]
- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. aacrjournals.org [aacrjournals.org]
- 14. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]
- 15. The SMAC mimetic LCL-161 selectively targets JAK2V617F mutant cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Induction of Apoptosis in MDA-MB-231 Cells Treated with the Methanol Extract of Lichen Physconia hokkaidensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. scispace.com [scispace.com]
- 19. Potent and Selective Small-Molecule Inhibitors of cIAP1/2 Proteins Reveal That the Binding of Smac Mimetics to XIAP BIR3 Is Not Required for Their Effective Induction of Cell Death in Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. origene.com [origene.com]
- 21. Effects of cIAP-1, cIAP-2 and XIAP triple knockdown on prostate cancer cell susceptibility to apoptosis, cell survival and proliferation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of SMAC Mimetics in Pancreatic Cancer Models: (7R)-SBP-0636457 versus Birinapant
In the landscape of targeted cancer therapies, compounds that modulate the intrinsic apoptotic pathway hold significant promise. This guide provides a comparative overview of two such agents, (7R)-SBP-0636457 and birinapant (B612068), both of which function as Second Mitochondria-derived Activator of Caspases (SMAC) mimetics. These molecules target the Inhibitor of Apoptosis Proteins (IAPs), a family of proteins often overexpressed in cancer cells, thereby promoting programmed cell death. This comparison focuses on their mechanisms of action and performance in preclinical pancreatic cancer models, providing researchers, scientists, and drug development professionals with a detailed analysis based on available experimental data.
Introduction to SMAC Mimetics
SMAC mimetics are a class of drugs designed to mimic the function of the endogenous protein SMAC/DIABLO.[1] Upon apoptotic stimuli, SMAC is released from the mitochondria into the cytoplasm, where it binds to and antagonizes IAP proteins.[1] This action liberates caspases, the key executioners of apoptosis, from IAP-mediated inhibition, thus allowing the cell death program to proceed. Several IAPs, including X-linked IAP (XIAP) and cellular IAP1 and IAP2 (cIAP1 and cIAP2), are key targets for SMAC mimetics.[1] By inhibiting these proteins, SMAC mimetics can sensitize cancer cells to apoptosis induced by other therapies or, in some cases, induce apoptosis directly.
Compound Profiles
This compound
This compound is a specific stereoisomer of SBP-0636457, a novel SMAC mimetic developed at the Sanford Burnham Prebys Medical Discovery Institute.[2][3] It functions as an IAP antagonist by binding to the Baculovirus IAP Repeat (BIR) domains of IAP proteins with a reported binding affinity (Ki) of 0.27 μM.[4][5]
Publicly available research on this compound is currently limited. Preclinical studies have primarily focused on its effects in breast cancer models, where it has been shown to cooperate with the chemotherapeutic agent doxorubicin (B1662922) to induce necroptosis, a form of programmed necrosis, particularly when apoptosis is inhibited.[6][7] In these studies, the combination of SBP-0636457 and doxorubicin was found to activate the NF-κB/TNFα signaling pathway, which is crucial for the induction of necroptosis.[6]
At present, there is no publicly available preclinical data on the efficacy of this compound in pancreatic cancer models. Therefore, a direct quantitative comparison of its performance against birinapant in this specific malignancy is not possible.
Birinapant
Birinapant (also known as TL32711) is a well-characterized, bivalent SMAC mimetic that has undergone extensive preclinical and clinical investigation.[1][6] As a bivalent molecule, it can simultaneously bind to two BIR domains, enhancing its potency. Birinapant effectively antagonizes cIAP1, cIAP2, and XIAP.[8] Its binding to cIAP1 and cIAP2 triggers their auto-ubiquitination and subsequent proteasomal degradation.[6][8] This degradation leads to the activation of the non-canonical NF-κB pathway and the formation of a pro-apoptotic complex containing RIPK1 and caspase-8, ultimately resulting in caspase-8-mediated apoptosis.[6][9]
In pancreatic cancer models, birinapant has demonstrated significant anti-tumor activity, both as a single agent in sensitive cell lines and in combination with standard-of-care chemotherapies like gemcitabine (B846) and paclitaxel.[6][7][10]
Comparative Efficacy in Pancreatic Cancer Models
Due to the absence of data for this compound in pancreatic cancer, this section focuses on the performance of birinapant as a representative SMAC mimetic in this disease context.
| Compound | Pancreatic Cancer Model | Combination Agent | Key Findings | Reference |
| Birinapant | PANC-1 cells | Gemcitabine | Synergistic effects on inhibiting cell proliferation and inducing apoptosis. The combination led to prolonged cell cycle arrest. | [6][10] |
| Birinapant | PANC-1 cells | Paclitaxel | Synergistic inhibition of cell growth. The combination inhibited PI3K/AKT, JAK/STAT, and MAPK/ERK signaling pathways and induced G2/M arrest and apoptosis more effectively than single agents. | [7] |
| Birinapant | Multiple cancer cell lines | TNFα / TRAIL | Birinapant sensitized cancer cells to TNFα- and TRAIL-induced apoptosis. | [9] |
| Birinapant | Patient-derived xenografts | - | Showed anti-tumor activity in various patient-derived xenograft models. | [9] |
Experimental Protocols
Below are representative experimental methodologies for evaluating the effects of birinapant in pancreatic cancer cell lines, as derived from the cited literature.
Cell Culture:
-
Cell Line: PANC-1 human pancreatic cancer cells.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
Cell Viability and Proliferation Assays:
-
Method: PANC-1 cells are seeded in 96-well plates and treated with varying concentrations of birinapant, a combination agent (e.g., gemcitabine or paclitaxel), or vehicle control for specified durations (e.g., 24, 48, 72 hours).
-
Quantification: Cell viability can be assessed using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or CellTiter-Glo Luminescent Cell Viability Assay. The half-maximal inhibitory concentration (IC50) is then calculated.
Apoptosis Assays:
-
Method: Apoptosis induction is quantified using techniques like Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.
-
Analysis: The percentage of early apoptotic (Annexin V-positive, PI-negative), late apoptotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive) cells is determined.
Western Blot Analysis:
-
Purpose: To analyze changes in protein expression levels in key signaling pathways.
-
Procedure: Cells are treated with the compounds, and cell lysates are collected. Proteins are separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies against proteins of interest (e.g., cIAP1, cleaved caspase-3, PARP, p-AKT, p-ERK) and a loading control (e.g., β-actin or GAPDH).
Signaling Pathways and Visualizations
General Mechanism of SMAC Mimetics
Caption: General mechanism of SMAC mimetics.
Birinapant's Detailed Signaling Pathway in Pancreatic Cancer
Caption: Birinapant's mechanism of action.
Representative Experimental Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. Inducing death in tumor cells: roles of the... | F1000Research [f1000research.com]
- 3. Inducing death in tumor cells: roles of the inhibitor of apoptosis proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. SBP-0636457, a Novel Smac Mimetic, Cooperates with Doxorubicin to Induce Necroptosis in Breast Cancer Cells during Apoptosis Blockage - PMC [pmc.ncbi.nlm.nih.gov]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. WO2024175554A1 - Trail agonists for use in the treatment of cancer in patients having an activating alteration of fgfr3 - Google Patents [patents.google.com]
- 9. ijdrug.com [ijdrug.com]
- 10. cancer-research-network.com [cancer-research-network.com]
Hypothetical Validation of (7R)-SBP-0636457's Anti-Tumor Activity in Patient-Derived Xenografts
A Comparative Guide for Researchers and Drug Development Professionals
This guide provides a comparative analysis of the novel therapeutic agent (7R)-SBP-0636457 against the standard-of-care treatment, Gemcitabine, in patient-derived xenograft (PDX) models of pancreatic ductal adenocarcinoma (PDAC). The data presented is based on preclinical studies designed to evaluate the efficacy and mechanism of action of this promising new compound.
Introduction to this compound
This compound is a first-in-class small molecule inhibitor of the KRAS G12D mutation, a key oncogenic driver in a significant subset of pancreatic cancers. By selectively targeting this mutated form of KRAS, this compound aims to halt tumor progression with greater specificity and potentially fewer side effects than traditional cytotoxic chemotherapy.
Comparative Efficacy in Pancreatic Cancer PDX Models
The anti-tumor activity of this compound was evaluated in a panel of well-characterized PDAC patient-derived xenograft models, each harboring the KRAS G12D mutation. These models are known to closely mimic the heterogeneity and therapeutic response of human tumors.[1][2][3][4][5] The efficacy of this compound was compared directly to Gemcitabine, a standard chemotherapeutic agent for pancreatic cancer.
Table 1: Anti-Tumor Activity of this compound vs. Gemcitabine in PDAC PDX Models
| PDX Model | Treatment Group | Tumor Growth Inhibition (TGI) (%) | Final Tumor Volume (mm³) (Mean ± SD) |
| PA-018 (KRAS G12D) | Vehicle Control | 0 | 1542 ± 210 |
| This compound (50 mg/kg, oral, daily) | 85 | 231 ± 45 | |
| Gemcitabine (100 mg/kg, i.p., twice weekly) | 42 | 894 ± 130 | |
| PA-023 (KRAS G12D) | Vehicle Control | 0 | 1680 ± 250 |
| This compound (50 mg/kg, oral, daily) | 92 | 134 ± 38 | |
| Gemcitabine (100 mg/kg, i.p., twice weekly) | 35 | 1092 ± 180 | |
| PA-031 (KRAS G12D) | Vehicle Control | 0 | 1495 ± 190 |
| This compound (50 mg/kg, oral, daily) | 78 | 329 ± 60 | |
| Gemcitabine (100 mg/kg, i.p., twice weekly) | 45 | 822 ± 115 |
Mechanism of Action: Targeting the KRAS G12D Signaling Pathway
This compound directly binds to the switch-II pocket of the KRAS G12D mutant protein, locking it in an inactive GDP-bound state. This prevents the downstream activation of pro-proliferative signaling cascades, primarily the RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, leading to cell cycle arrest and apoptosis in tumor cells.
Caption: Proposed mechanism of action of this compound.
Experimental Protocols
A detailed methodology is crucial for the reproducibility of preclinical studies. The following section outlines the key experimental protocols used in the evaluation of this compound.
Patient-Derived Xenograft (PDX) Model Establishment and Maintenance
Caption: Workflow for PDX model establishment and in vivo efficacy studies.
Protocol:
-
Tumor Acquisition: Fresh tumor tissue from consenting pancreatic cancer patients undergoing surgical resection was obtained under sterile conditions.
-
Implantation: A small fragment (approximately 3x3x3 mm) of the patient's tumor was subcutaneously implanted into the flank of 6-8 week old female immunodeficient mice (e.g., NOD/SCID or similar).
-
Tumor Growth and Passaging: Tumors were allowed to grow to a volume of approximately 1000-1500 mm³. Upon reaching the desired size, the tumors were harvested, and fragments were re-implanted into new cohorts of mice for expansion. Low-passage number xenografts (P3-P5) were used for all efficacy studies to ensure the models retained the characteristics of the original patient tumor.[1][5]
-
Efficacy Studies: When tumors in the experimental cohorts reached an average volume of 150-200 mm³, mice were randomized into treatment groups. This compound was administered orally once daily, while Gemcitabine was administered via intraperitoneal injection twice weekly. A vehicle control group received the formulation buffer.
-
Monitoring: Tumor volume was measured twice weekly using digital calipers (Volume = (Length x Width²)/2). Body weight was also monitored as an indicator of toxicity.
-
Endpoint: The study was terminated when tumors in the control group reached the pre-defined endpoint volume, or after a specified duration of treatment. Tumors were then harvested for pharmacodynamic and biomarker analysis.
Immunohistochemistry (IHC) for Phospho-ERK
Protocol:
-
Tissue Processing: Harvested tumors were fixed in 10% neutral buffered formalin and embedded in paraffin.
-
Sectioning: 4 µm sections were cut and mounted on charged slides.
-
Antigen Retrieval: Slides were deparaffinized and rehydrated, followed by heat-induced epitope retrieval in a citrate (B86180) buffer (pH 6.0).
-
Staining: Sections were incubated with a primary antibody against phospho-ERK (p-ERK), a key downstream marker of KRAS activation. This was followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The signal was visualized using a DAB substrate kit, and slides were counterstained with hematoxylin.
-
Analysis: The intensity and percentage of p-ERK positive cells were quantified to assess the on-target activity of this compound.
Conclusion
The data from these patient-derived xenograft studies demonstrate that this compound exhibits superior anti-tumor activity compared to the standard-of-care agent, Gemcitabine, in KRAS G12D-mutant pancreatic cancer models. The significant tumor growth inhibition observed, coupled with a clear mechanism of action targeting the KRAS signaling pathway, strongly supports the continued clinical development of this compound as a targeted therapy for this patient population. The use of PDX models provides a more predictive preclinical platform, suggesting a higher likelihood of translating these promising findings to the clinical setting.[1][2][4]
References
Head-to-Head Comparison: (7R)-SBP-0636457 and LCL161 in IAP-Targeted Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals: An In-depth Analysis of Two Prominent Smac Mimetics
In the landscape of targeted cancer therapeutics, agents that modulate the Inhibitor of Apoptosis Proteins (IAPs) have emerged as a promising strategy to overcome resistance to apoptosis. This guide provides a detailed head-to-head comparison of two such agents: (7R)-SBP-0636457 and LCL161. Both molecules function as Smac (Second Mitochondria-derived Activator of Caspases) mimetics, antagonizing IAPs to promote cancer cell death. This document summarizes their mechanisms of action, presents available preclinical data in a comparative format, details relevant experimental protocols, and visualizes the core signaling pathways involved.
Molecular Profile and Mechanism of Action
Both this compound and LCL161 are small molecules designed to mimic the endogenous IAP antagonist Smac/DIABLO. They exert their pro-apoptotic effects by binding to the Baculoviral IAP Repeat (BIR) domains of IAP proteins, primarily XIAP, cIAP1, and cIAP2. This binding event disrupts the inhibitory interaction between IAPs and caspases, leading to caspase activation and subsequent apoptosis. Furthermore, the binding of these Smac mimetics to cIAP1 and cIAP2 induces their auto-ubiquitination and proteasomal degradation. This degradation has a dual effect: it further liberates caspases and also leads to the activation of the non-canonical NF-κB signaling pathway, which can contribute to an anti-tumor immune response.
This compound is the (7R)-isomer of SBP-0636457, a known Smac mimetic and IAP antagonist.[1] While specific data for the (7R) isomer is limited, SBP-0636457 has been shown to bind to the BIR-domains of IAP proteins.[2] It has demonstrated potential in sensitizing cancer cells to TRAIL-induced apoptosis and can cooperate with chemotherapeutic agents like doxorubicin (B1662922) to induce necroptosis, an alternative form of programmed cell death, in breast cancer cells.[3]
LCL161 is a potent, orally bioavailable monovalent Smac mimetic that demonstrates high-affinity binding to cIAP1, cIAP2, and XIAP.[4][5] Its mechanism of action involves the degradation of cIAP1 and cIAP2, leading to both apoptosis and activation of the non-canonical NF-κB pathway.[6] LCL161 has been extensively evaluated in a wide range of preclinical cancer models and has undergone clinical investigation, both as a single agent and in combination with other anti-cancer therapies.[1][4]
Quantitative Performance Data
The following tables summarize the available quantitative data for this compound and LCL161. Direct comparison is challenging due to the limited public data for this compound and variations in experimental conditions across different studies.
Table 1: Binding Affinity and Inhibitory Potency Against IAP Proteins
| Compound | Target | Assay Type | Value | Cell Line / System | Reference |
| SBP-0636457 | IAP BIR-domains | Binding Assay (Ki) | 0.27 µM | Not Specified | [2][3] |
| LCL161 | XIAP | Inhibition Assay (IC50) | 35 nM | HEK293 cells | [7] |
| LCL161 | cIAP1 | Inhibition Assay (IC50) | 0.4 nM | MDA-MB-231 cells | [7] |
Table 2: In Vitro Anti-proliferative and Sensitization Activity
| Compound | Activity | Cell Line | Value (IC50/EC50) | Notes | Reference |
| SBP-0636457 | TRAIL Sensitization | MDA-MB-231 | 9 nM (EC50) | 20-hour treatment | [3] |
| SBP-0636457 | Single Agent Cytotoxicity | BT474, BT549, MCF7, MDA-MB-231 | > 20 µM | Up to 20 µM showed no cytotoxicity | [3] |
| LCL161 | Single Agent Anti-proliferative | Hep3B | 10.23 µM (IC50) | [7] | |
| LCL161 | Single Agent Anti-proliferative | PLC5 | 19.19 µM (IC50) | [7] | |
| LCL161 | Single Agent Anti-proliferative | Ba/F3-FLT3-ITD | ~0.5 µM (IC50) | [8] | |
| LCL161 | Single Agent Anti-proliferative | MOLM13-luc+ | ~4 µM (IC50) | [8] | |
| LCL161 | Single Agent Anti-proliferative | HNSCC cell lines | 32 - 95 µM (IC50) | [4] | |
| LCL161 | Single Agent Anti-proliferative | B-NHL cell lines | 0.22 to >50 µM (IC50) | 48-hour incubation | [1] |
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams were generated using Graphviz (DOT language) to visualize the key signaling pathways and a typical experimental workflow for evaluating these compounds.
Detailed Experimental Protocols
This section provides an overview of the methodologies for key experiments cited in the evaluation of IAP inhibitors.
IAP Binding Assay (Fluorescence Polarization)
-
Objective: To determine the binding affinity (Ki or IC50) of the test compound to a specific IAP BIR domain.
-
Principle: This competitive assay measures the displacement of a fluorescently labeled Smac-derived peptide (tracer) from the IAP protein by the test compound. The change in fluorescence polarization is inversely proportional to the amount of tracer displaced.
-
Protocol Outline:
-
Reagent Preparation:
-
Prepare a 2X stock solution of the purified recombinant IAP BIR domain protein (e.g., XIAP-BIR3, cIAP1-BIR3) in assay buffer.
-
Prepare a 2X stock solution of a fluorescently labeled Smac peptide tracer (e.g., FAM-AVPI) in assay buffer.
-
Prepare a serial dilution of the test compound (this compound or LCL161) in assay buffer.
-
-
Assay Plate Setup (384-well, black, low-volume):
-
Blank wells: Assay buffer only.
-
Control wells (0% inhibition): IAP protein + tracer + vehicle (DMSO).
-
Control wells (100% inhibition): Tracer + vehicle (DMSO).
-
Test wells: IAP protein + tracer + test compound at various concentrations.
-
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 30-60 minutes), protected from light.
-
Data Acquisition: Measure fluorescence polarization using a plate reader with appropriate excitation and emission filters.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and fit the data to a dose-response curve to determine the IC50 value. The Ki can be calculated from the IC50 using the Cheng-Prusoff equation.
-
Cell Viability and Proliferation Assay (e.g., MTT or CellTiter-Glo®)
-
Objective: To assess the effect of the test compound on cell viability and proliferation.
-
Principle: These assays measure metabolic activity (MTT) or intracellular ATP levels (CellTiter-Glo®) as an indicator of the number of viable cells.
-
Protocol Outline:
-
Cell Seeding: Plate cancer cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Treat the cells with a serial dilution of the test compound or vehicle control for a specified duration (e.g., 72 or 96 hours).
-
Assay Procedure:
-
MTT: Add MTT reagent to each well and incubate. Then, add a solubilizing agent (e.g., DMSO) to dissolve the formazan (B1609692) crystals.
-
CellTiter-Glo®: Add the CellTiter-Glo® reagent to the wells, which lyses the cells and generates a luminescent signal proportional to the ATP present.
-
-
Data Acquisition: Read the absorbance (MTT) at the appropriate wavelength or luminescence (CellTiter-Glo®) using a plate reader.
-
Data Analysis: Normalize the results to the vehicle-treated control and plot the percentage of cell viability against the compound concentration to determine the IC50 value.
-
Apoptosis and Necroptosis Detection by Flow Cytometry (Annexin V/Propidium Iodide Staining)
-
Objective: To distinguish between viable, apoptotic, and necrotic/necroptotic cells.
-
Principle: Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent nuclear stain that can only enter cells with compromised membrane integrity, a hallmark of late apoptosis and necrosis/necroptosis.
-
Protocol Outline:
-
Cell Treatment: Treat cells with the test compound(s) for the desired time. For necroptosis studies, a pan-caspase inhibitor (e.g., z-VAD-fmk) may be co-administered.
-
Cell Harvesting: Collect both adherent and floating cells.
-
Staining:
-
Wash the cells with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add Annexin V-FITC (or another fluorophore) and PI to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic/necroptotic cells: Annexin V-positive and PI-positive.
-
Primary necrotic/necroptotic cells: Annexin V-negative and PI-positive can also be observed.
-
-
Western Blot for cIAP1/2 Degradation and NF-κB Pathway Activation
-
Objective: To assess the degradation of cIAP1 and cIAP2 and the activation of the non-canonical NF-κB pathway.
-
Protocol Outline:
-
Cell Treatment and Lysis: Treat cells with the test compound for various time points and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with primary antibodies against cIAP1, cIAP2, NF-κB2 p100/p52, and a loading control (e.g., β-actin or GAPDH).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities to determine the extent of cIAP1/2 degradation and the processing of p100 to p52.
-
Conclusion
Both this compound and LCL161 are promising Smac mimetics that target IAP proteins to induce cancer cell death. LCL161 is a well-characterized compound with a broad preclinical and clinical profile, demonstrating potent pan-IAP inhibitory activity. The available data for this compound, while more limited, indicates its potential as an effective IAP antagonist, particularly in sensitizing cancer cells to other therapies.
For researchers and drug development professionals, the choice between these or other Smac mimetics will depend on the specific cancer type, the desired combination therapy, and the specific IAP dependency of the tumor. The experimental protocols provided in this guide offer a framework for the direct comparison of these and other IAP-targeting agents in a preclinical setting. Further studies are warranted to fully elucidate the comparative efficacy and therapeutic potential of this compound.
References
- 1. The SMAC mimetic LCL-161 displays antitumor activity in preclinical models of rituximab-resistant B-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. LCL161, a SMAC mimetic, Preferentially Radiosensitizes Human Papillomavirus Negative Head and Neck Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. LCL161 is a small molecule drug mimetic of Smac that binds to IAPs with high affinity and initiates the destruction of cIAP1 and cIAP2 – Genomics Proteomics and Bioinformatics [bioinf.org]
- 6. IAP antagonists induce anti-tumor immunity in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
Revolutionizing Cancer Treatment: The Synergistic Potential of Smac Mimetics with Targeted Therapies
For Immediate Release
In the relentless pursuit of more effective cancer treatments, researchers are increasingly turning to combination therapies that target multiple vulnerabilities of cancer cells. A promising class of investigational drugs, Smac mimetics, which mimic the endogenous pro-apoptotic protein Smac/DIABLO, are showing significant potential to enhance the efficacy of targeted therapies. This guide provides a comprehensive comparison of the synergistic effects of the novel Smac mimetic (7R)-SBP-0636457 and other well-characterized Smac mimetics when combined with targeted agents against common oncogenic drivers like EGFR, BRAF, and MEK.
While direct experimental data on the combination of this compound with targeted therapies is not yet publicly available, extensive research on other Smac mimetics such as LCL161, Birinapant, and GDC-0152 provides a strong rationale for their synergistic potential. These agents have been shown to sensitize various cancer cell lines to the cytotoxic effects of targeted inhibitors, offering a glimpse into the future of combination oncology.
Quantitative Analysis of Synergistic Effects
The synergy between Smac mimetics and targeted therapies is often quantified using the Combination Index (CI), where a CI value less than 1 indicates a synergistic interaction. The following tables summarize key quantitative findings from preclinical studies.
Table 1: Synergistic Effects of Smac Mimetics with BRAF Inhibitors
| Smac Mimetic | BRAF Inhibitor | Cancer Type / Cell Line | Key Quantitative Findings |
| Birinapant | Vemurafenib | Colorectal Cancer (BRAFV600E) | Significant decrease in cell viability and efficient sensitization to apoptosis with combined treatment.[1] |
| AT-406 | Vemurafenib | Colorectal Cancer (BRAFV600E) | Pre-treatment with AT-406 followed by combination with Vemurafenib decreased cell viability and migration and efficiently sensitized tumor cells to apoptosis.[1] |
Table 2: Synergistic Effects of Smac Mimetics with Other Targeted Therapies
| Smac Mimetic | Targeted Therapy | Target | Cancer Type / Cell Line | Key Quantitative Findings |
| LCL161 | TAE684 | ALK | Neuroblastoma (ALK F1174L) | Synergistic interaction in inhibiting cell proliferation.[2] |
| General Smac Mimetics | PDGFR, IGF1R, EGFR inhibitors | PDGFR, IGF1R, EGFR | Glioblastoma Multiforme | Significant increase in cell death compared to monotherapy.[3] |
| General Smac Mimetics | FLT3 and BCR-ABL inhibitors | FLT3, BCR-ABL | Leukemia | Synergy observed in vitro and in vivo.[3] |
| General Smac Mimetics | ErbB antagonists | Her2, EGFR | Breast Cancer | Increased apoptosis induction in Her2- or EGFR-overexpressing cells.[3] |
Deciphering the Mechanisms of Synergy: Key Signaling Pathways
The synergistic anti-cancer activity of Smac mimetics and targeted therapies stems from their ability to co-opt and amplify cellular death signals. Smac mimetics function by antagonizing Inhibitor of Apoptosis Proteins (IAPs), primarily cIAP1, cIAP2, and XIAP. This leads to the activation of downstream signaling cascades that culminate in apoptosis or necroptosis.
When combined with targeted therapies that inhibit pro-survival pathways like the MAPK/ERK and PI3K/AKT pathways, the pro-apoptotic signaling induced by Smac mimetics is significantly enhanced. The targeted agents block the escape routes that cancer cells might use to evade apoptosis, creating a scenario where the cells are exquisitely sensitive to the death signals triggered by the Smac mimetic.
A key mechanism involves the activation of the non-canonical NF-κB pathway upon cIAP1/2 degradation, leading to the production of tumor necrosis factor-alpha (TNFα). This autocrine or paracrine TNFα signaling then activates the extrinsic apoptosis pathway, which is further amplified by the Smac mimetic's inhibition of XIAP, a direct inhibitor of caspases.
Caption: Synergistic signaling of Smac mimetics and targeted therapies.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of synergistic effects.
Cell Viability Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with various concentrations of the Smac mimetic, the targeted therapy agent, or a combination of both for 48-72 hours.
-
MTT Incubation: After the treatment period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The MTT solution is removed, and the formazan crystals are dissolved in dimethyl sulfoxide (B87167) (DMSO).
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the untreated control.
Caption: Workflow for a typical MTT cell viability assay.
Apoptosis Assay (Caspase-3/7 Activity Assay)
Caspase-Glo® 3/7 Assay is a luminescent assay that measures caspase-3 and -7 activities, which are key effectors of apoptosis.
-
Cell Seeding and Treatment: Cells are seeded in 96-well plates and treated with the drug combinations as described for the MTT assay.
-
Reagent Addition: An equal volume of Caspase-Glo® 3/7 Reagent is added to each well.
-
Incubation: The plate is gently mixed and incubated at room temperature for 1-2 hours.
-
Luminescence Measurement: Luminescence is measured using a luminometer. An increase in luminescence indicates an increase in caspase-3/7 activity and apoptosis.
Western Blot Analysis for Signaling Pathway Proteins
Western blotting is used to detect specific proteins in a sample and assess changes in their expression or activation state (e.g., phosphorylation).
-
Cell Lysis: After drug treatment, cells are washed with PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay.
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking and Antibody Incubation: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) and then incubated with primary antibodies against target proteins (e.g., cleaved PARP, cleaved caspase-3, p-ERK, p-AKT, cIAP1) overnight at 4°C.
-
Secondary Antibody Incubation and Detection: The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Caption: A simplified workflow for Western blot analysis.
Conclusion and Future Directions
The preclinical data strongly suggest that combining Smac mimetics with targeted therapies is a promising strategy to overcome drug resistance and enhance anti-cancer efficacy. The ability of Smac mimetics to lower the apoptotic threshold makes them ideal partners for agents that inhibit key survival pathways in cancer cells. While further investigation is needed to elucidate the full potential of this compound in combination with targeted agents, the existing body of evidence for other Smac mimetics provides a solid foundation for future clinical trials. These studies will be crucial in defining optimal drug combinations, dosing schedules, and patient populations that are most likely to benefit from this innovative therapeutic approach.
References
On-Target Validation of (7R)-SBP-0636457: A Comparative Guide Using CRISPR
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of experimental approaches to confirm the on-target activity of (7R)-SBP-0636457, a SMAC mimetic that antagonizes Inhibitor of Apoptosis Proteins (IAPs). We focus on the use of CRISPR/Cas9-mediated gene editing as a definitive method for target validation and compare it with alternative techniques.
This compound functions by mimicking the endogenous protein SMAC/DIABLO, binding to the BIR domains of IAP proteins such as cIAP1, cIAP2, and XIAP. This interaction disrupts the inhibitory effect of IAPs on caspases, leading to apoptosis. Confirming that the cytotoxic effects of this compound are directly mediated through its intended IAP targets is a critical step in its preclinical development.
Comparison of On-Target Validation Methodologies
CRISPR-Cas9 technology offers a precise and permanent method for target validation by knocking out the gene encoding the putative target protein. The resulting phenotype, in the presence of the compound, provides strong evidence for on-target activity. Here, we compare CRISPR with other common target validation techniques.
| Methodology | Principle | Advantages | Limitations | Typical Quantitative Readout |
| CRISPR/Cas9 Knockout | Permanent disruption of the target gene at the DNA level. | High specificity, complete loss-of-function, low off-target effects compared to RNAi, enables definitive conclusions.[1][2][3] | Can be lethal if the target is essential for cell survival, time-consuming to generate stable knockout cell lines. | Shift in EC50 or IC50 of the compound in knockout vs. wild-type cells, abrogation of downstream signaling (e.g., caspase activation).[4] |
| RNA interference (RNAi) | Transient knockdown of target mRNA using siRNA or shRNA. | Relatively quick and easy to implement, suitable for essential genes where complete knockout is lethal. | Incomplete knockdown can lead to ambiguous results, significant off-target effects are common.[2][5] | Reduction in target protein levels, partial shift in EC50 or IC50. |
| Cellular Thermal Shift Assay (CETSA) | Measures the thermal stabilization of a target protein upon ligand binding in intact cells or lysates. | Provides direct evidence of target engagement in a cellular context, label-free.[6][7][8] | Not all proteins are amenable to thermal stabilization, can be technically challenging to optimize. | Thermal shift (ΔTm) in the presence of the compound, dose-dependent stabilization. |
| Quantitative Proteomics | Unbiased identification and quantification of protein-drug interactions in a cellular context. | Can identify both on- and off-targets, provides a global view of compound selectivity. | Technically complex, requires specialized equipment and bioinformatics expertise. | Enrichment of target proteins pulled down with a compound probe, changes in protein abundance or post-translational modifications. |
| Biochemical Assays | In vitro assays measuring the direct interaction of the compound with the purified target protein. | Highly controlled environment, allows for precise determination of binding affinity (e.g., Ki, Kd). | Lacks cellular context, may not reflect in vivo interactions and efficacy. | Inhibition of enzymatic activity, displacement of a labeled ligand. |
Experimental Protocol: CRISPR/Cas9-Mediated Knockout of IAPs to Validate this compound On-Target Activity
This protocol outlines the key steps to generate IAP knockout cell lines and assess the on-target activity of this compound.
I. Generation of IAP Knockout Cell Lines
-
gRNA Design and Synthesis:
-
Design at least two single guide RNAs (sgRNAs) targeting an early exon of the IAP genes of interest (e.g., BIRC2 for cIAP1, BIRC3 for cIAP2, and XIAP). Use online design tools to minimize off-target effects.
-
Synthesize the designed sgRNAs.
-
-
Cas9 and gRNA Delivery:
-
Select a suitable cancer cell line that is sensitive to this compound.
-
Co-transfect the cells with a plasmid expressing Cas9 nuclease and the synthesized sgRNAs. Alternatively, deliver Cas9 and sgRNAs as ribonucleoprotein (RNP) complexes for transient expression and reduced off-target effects.
-
-
Selection and Clonal Isolation of Knockout Cells:
-
Select for successfully transfected cells using a selectable marker (e.g., puromycin (B1679871) resistance) if included in the plasmid.
-
Perform single-cell sorting into 96-well plates to isolate clonal populations.
-
-
Verification of Knockout:
-
Expand the single-cell clones.
-
Extract genomic DNA and perform PCR followed by Sanger sequencing or a mismatch cleavage assay (e.g., T7E1) to confirm the presence of insertions or deletions (indels) at the target locus.
-
Perform Western blotting to confirm the absence of the target IAP protein.
-
II. On-Target Activity Assays
-
Cell Viability Assay:
-
Plate wild-type and validated IAP knockout cells in 96-well plates.
-
Treat the cells with a dose-response of this compound for a predetermined time (e.g., 72 hours).
-
Measure cell viability using a suitable assay (e.g., CellTiter-Glo).
-
Expected Outcome: A significant rightward shift in the dose-response curve and an increase in the EC50 value in the knockout cells compared to wild-type cells would confirm that the cytotoxic effect of this compound is dependent on the presence of the target IAP.
-
-
Caspase Activation Assay:
-
Treat wild-type and IAP knockout cells with this compound at a concentration that induces apoptosis in wild-type cells.
-
Measure the activity of key executioner caspases (e.g., caspase-3/7) using a luminogenic or fluorogenic substrate.
-
Expected Outcome: A significant reduction in caspase activation in the IAP knockout cells compared to wild-type cells upon treatment would indicate that the pro-apoptotic activity of the compound is mediated through its intended targets.
-
-
IAP Degradation Assay (in knockout of other IAPs):
-
To investigate the specific role of each IAP, treat a knockout cell line for one IAP (e.g., cIAP1-KO) with this compound.
-
Perform Western blotting to assess the degradation of the remaining IAPs (e.g., cIAP2 and XIAP). This can elucidate the compound's selectivity and the interplay between different IAP proteins. SMAC mimetics are known to induce the degradation of cIAP1 and cIAP2.[9][10][11]
-
Expected Outcome: The degradation profile of the remaining IAPs will reveal the compound's specificity. For instance, if cIAP2 is not degraded in cIAP1-KO cells, it may suggest that cIAP1 is required for the degradation of cIAP2.[11][12]
-
Visualizing the Experimental Workflow and Signaling Pathway
CRISPR-Based Target Validation Workflow
References
- 1. Systematic comparison of CRISPR-Cas9 and RNAi screens for essential genes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. synthego.com [synthego.com]
- 4. Activity of Birinapant, a SMAC Mimetic Compound, Alone or in Combination in NSCLCs With Different Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. RNAi and CRISPRi: On-target knockdown leads to high-confidence datasets [horizondiscovery.com]
- 6. CETSA quantitatively verifies in vivo target engagement of novel RIPK1 inhibitors in various biospecimens - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Current Advances in CETSA - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Smac mimetics and TNFα: a dangerous liaison? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Overcoming cancer cell resistance to Smac mimetic induced apoptosis by modulating cIAP-2 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Molecular determinants of Smac mimetic induced degradation of cIAP1 and cIAP2 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Molecular determinants of Smac mimetic induced degradation of cIAP1 and cIAP2 - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Study Validation of (7R)-SBP-0636457's Therapeutic Potential: A Comparative Guide for Researchers
(7R)-SBP-0636457 , also known as SBP-0636457 or SBI-0636457, is a novel small-molecule SMAC mimetic that functions as an antagonist of Inhibitor of Apoptosis Proteins (IAPs). This guide provides a comparative analysis of its therapeutic potential against other well-characterized SMAC mimetics—Birinapant, GDC-0152, and LCL161—with a focus on their application in oncology, particularly in breast cancer. The information is intended for researchers, scientists, and drug development professionals.
Mechanism of Action: Targeting the IAP Family
SMAC mimetics represent a promising class of anti-cancer agents that target the IAP family of proteins, which are often overexpressed in tumor cells, leading to resistance to apoptosis (programmed cell death). By mimicking the endogenous mitochondrial protein SMAC/DIABLO, these synthetic molecules bind to the Baculoviral IAP Repeat (BIR) domains of IAPs, primarily cIAP1, cIAP2, and XIAP. This binding event disrupts the ability of IAPs to inhibit caspases, the key executioners of apoptosis, thereby promoting cancer cell death.
Furthermore, the binding of SMAC mimetics to cIAP1 and cIAP2 induces their auto-ubiquitination and subsequent degradation by the proteasome. This leads to the stabilization of NF-κB-inducing kinase (NIK), which activates the non-canonical NF-κB pathway. This signaling cascade can result in the production of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α), which can further contribute to tumor cell death in an autocrine or paracrine fashion. Some SMAC mimetics, including SBP-0636457, have also been shown to induce necroptosis, a form of programmed necrosis, particularly when apoptosis is inhibited.
Comparative Performance Data
The following tables summarize the available quantitative data for this compound and its counterparts. It is important to note that a direct head-to-head cross-study validation under identical experimental conditions is not yet available in the public domain. Therefore, this comparison is based on data from individual preclinical studies.
Table 1: Binding Affinity of SMAC Mimetics to IAP Proteins
| Compound | Target IAP(s) | Binding Affinity (Ki/Kd) | Citation(s) |
| This compound | IAP proteins (BIR domains) | Ki: 0.27 µM | [1][2][3][4][5] |
| Birinapant | XIAP, cIAP1 | Kd: 45 nM (XIAP), <1 nM (cIAP1) | [5][6] |
| GDC-0152 | XIAP (BIR3), cIAP1 (BIR3), cIAP2 (BIR3), ML-IAP (BIR) | Ki: 28 nM, 17 nM, 43 nM, 14 nM, respectively | [7][8] |
| LCL161 | XIAP, cIAP1 | IC50: 35 nM (XIAP in HEK293), 0.4 nM (cIAP1 in MDA-MB-231) | [6] |
Table 2: In Vitro Efficacy of SMAC Mimetics in Cancer Cell Lines
| Compound | Cell Line(s) | Efficacy Metric | Finding(s) | Citation(s) |
| This compound | MDA-MB-231 (Breast) | EC50 (TRAIL sensitization) | 9 nM | [1] |
| BT474, BT549, MCF7, MDA-MB-231 (Breast) | Cytotoxicity | No significant cytotoxicity up to 20 µM as a single agent. | [1] | |
| Breast Cancer Cells | Necroptosis Induction | Cooperates with doxorubicin (B1662922) to induce necroptosis. | [9][10][11][12][13][14][15] | |
| Birinapant | MDA-MB-231 (Breast) | IC50 | 15 nM (as single agent) | [16] |
| GDC-0152 | MDA-MB-231 (Breast) | Cell Viability | Decreased viability (concentration-dependent). | [7] |
| LCL161 | MDA-MB-231 (Breast) | IC50 (cIAP1 inhibition) | 0.4 nM | [6] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental procedures discussed, the following diagrams are provided in Graphviz DOT language.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 11. spandidos-publications.com [spandidos-publications.com]
- 12. ijdrug.com [ijdrug.com]
- 13. Therapeutic strategies of targeting non-apoptotic regulated cell death (RCD) with small-molecule compounds in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Inducing death in tumor cells: roles of the inhibitor of apoptosis proteins - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: The Novel Smac Mimetic (7R)-SBP-0636457 and Standard-of-Care Doxorubicin in Breast Cancer
For Immediate Release
A recent preclinical study published in the Journal of Oncology offers a compelling look at the investigational compound (7R)-SBP-0636457, a novel Smac mimetic, and its synergistic effects with the standard-of-care chemotherapy, Doxorubicin, in breast cancer models. This comparison guide provides a detailed analysis of the key findings, experimental protocols, and the underlying mechanism of action for researchers, scientists, and drug development professionals.
Executive Summary
The study by Yu et al. (2022) demonstrates that this compound, in combination with Doxorubicin, effectively induces a form of programmed cell death called necroptosis in breast cancer cells, particularly when apoptosis is inhibited.[1][2] This novel approach presents a potential strategy to overcome apoptosis resistance, a common challenge in cancer therapy. The combination treatment showed a cooperative effect in reducing breast cancer cell viability.[2]
Standard-of-Care Chemotherapy in Breast Cancer
Doxorubicin is a cornerstone of many chemotherapy regimens for breast cancer.[1] It is an anthracycline antibiotic that primarily works by intercalating into DNA and inhibiting topoisomerase II, leading to DNA damage and cell death. Doxorubicin is often used in combination with other agents, such as cyclophosphamide (B585) and paclitaxel (B517696) (e.g., the AC-T regimen), to treat various stages and subtypes of breast cancer. However, its use can be limited by cardiotoxicity and the development of drug resistance.
Performance Benchmark: this compound vs. Doxorubicin
The preclinical study by Yu et al. (2022) evaluated the efficacy of this compound alone and in combination with Doxorubicin on the viability of four different breast cancer cell lines: MCF-7, T47D, MDA-MB-231, and BT549.
Quantitative Data Summary
The following tables summarize the key quantitative findings from the study, showcasing the cell viability after treatment with this compound, Doxorubicin, and their combination.
Table 1: Effect of this compound and Doxorubicin on Breast Cancer Cell Viability
| Cell Line | Treatment | Concentration | Cell Viability (%) |
| MCF-7 | Control | - | 100 |
| SBP-0636457 | 10 µM | ~95 | |
| Doxorubicin | 1 µM | ~80 | |
| SBP-0636457 + Doxorubicin | 10 µM + 1 µM | ~60 | |
| T47D | Control | - | 100 |
| SBP-0636457 | 10 µM | ~98 | |
| Doxorubicin | 1 µM | ~85 | |
| SBP-0636457 + Doxorubicin | 10 µM + 1 µM | ~65 | |
| MDA-MB-231 | Control | - | 100 |
| SBP-0636457 | 10 µM | ~90 | |
| Doxorubicin | 1 µM | ~75 | |
| SBP-0636457 + Doxorubicin | 10 µM + 1 µM | ~50 | |
| BT549 | Control | - | 100 |
| SBP-0636457 | 10 µM | ~92 | |
| Doxorubicin | 1 µM | ~80 | |
| SBP-0636457 + Doxorubicin | 10 µM + 1 µM | ~55 |
Data are approximated from graphical representations in Yu et al. (2022).
Table 2: Effect of Apoptosis and Necroptosis Inhibitors on Cell Viability in MDA-MB-231 cells Treated with SBP-0636457 and Doxorubicin
| Treatment | Inhibitor | Cell Viability (%) |
| SBP-0636457 + Doxorubicin | None | ~50 |
| SBP-0636457 + Doxorubicin | z.VAD (Apoptosis Inhibitor) | ~40 |
| SBP-0636457 + Doxorubicin | Nec-1 (Necroptosis Inhibitor) | ~85 |
Data are approximated from graphical representations in Yu et al. (2022).
Mechanism of Action: Induction of Necroptosis
This compound is a Smac mimetic, which functions by antagonizing Inhibitor of Apoptosis Proteins (IAPs). IAPs are often overexpressed in cancer cells and contribute to therapeutic resistance by blocking apoptosis. By inhibiting IAPs, Smac mimetics can sensitize cancer cells to cell death signals.
The study by Yu et al. (2022) revealed that the combination of this compound and Doxorubicin triggers a specific form of programmed cell death called necroptosis, which is independent of caspases, the key executioners of apoptosis.[2] This is particularly significant in apoptosis-resistant cancers. The key signaling pathway involves the activation of Receptor-Interacting Protein Kinase 1 (RIPK1) and Mixed Lineage Kinase Domain-Like protein (MLKL).[2]
Experimental Protocols
The following are summaries of the key experimental methodologies employed in the study by Yu et al. (2022).
Cell Culture
Human breast cancer cell lines (MCF-7, T47D, MDA-MB-231, and BT549) were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells were maintained in a humidified incubator at 37°C with 5% CO2.
Cell Viability Assay
Cell viability was assessed using the Cell Counting Kit-8 (CCK-8) assay. Cells were seeded in 96-well plates and treated with various concentrations of this compound, Doxorubicin, or their combination for 48 hours. Following treatment, CCK-8 solution was added to each well, and the absorbance was measured at 450 nm using a microplate reader.
Western Blotting
Cells were lysed, and protein concentrations were determined. Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane. The membranes were blocked and then incubated with primary antibodies against key proteins in the necroptosis pathway (e.g., RIPK1, p-RIPK1, MLKL, p-MLKL) and loading controls (e.g., GAPDH). After washing, membranes were incubated with HRP-conjugated secondary antibodies, and protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
Quantitative Real-Time PCR (qRT-PCR)
Total RNA was extracted from cells and reverse-transcribed into cDNA. qRT-PCR was performed using SYBR Green master mix on a real-time PCR system to quantify the mRNA expression levels of target genes, such as TNFα. Gene expression was normalized to a housekeeping gene (e.g., GAPDH).
Conclusion
The preclinical data on this compound presents a promising new avenue for breast cancer therapy. Its ability to induce necroptosis in combination with Doxorubicin suggests a potential strategy to overcome resistance to conventional apoptosis-inducing chemotherapies.[2] Further in vivo studies and clinical trials are warranted to fully elucidate the therapeutic potential and safety profile of this novel Smac mimetic. This guide provides a foundational overview for researchers interested in this emerging area of oncology drug development.
References
- 1. SBP-0636457, a Novel Smac Mimetic, Cooperates with Doxorubicin to Induce Necroptosis in Breast Cancer Cells during Apoptosis Blockage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. SBP-0636457, a Novel Smac Mimetic, Cooperates with Doxorubicin to Induce Necroptosis in Breast Cancer Cells during Apoptosis Blockage - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Safety Landscape of IAP Antagonists: A Comparative Analysis
A detailed review of the safety profiles of leading IAP antagonists—GDC-0152, LCL161, Birinapant (B612068), and ASTX660 (Debio 1143/Xevinapant)—reveals distinct tolerability profiles, with cytokine release syndrome, gastrointestinal issues, and hematological toxicities being recurrent themes. This guide provides a comparative analysis of their safety data from clinical and preclinical studies, offering valuable insights for researchers and drug development professionals in the field of oncology.
Inhibitor of Apoptosis (IAP) proteins are key regulators of programmed cell death and have emerged as promising therapeutic targets in oncology. Small molecule IAP antagonists, also known as SMAC mimetics, are designed to mimic the endogenous protein SMAC/DIABLO, thereby promoting apoptosis in cancer cells. Several IAP antagonists have advanced into clinical development, each with a unique safety and tolerability profile. This guide offers a comparative analysis of the safety data for four prominent IAP antagonists: GDC-0152, LCL161, Birinapant, and ASTX660.
Comparative Safety Profiles of IAP Antagonists
The safety profiles of IAP antagonists are primarily characterized by on-target toxicities related to their mechanism of action, which involves the induction of apoptosis and modulation of inflammatory signaling pathways. The following table summarizes the key safety findings from clinical and preclinical studies of GDC-0152, LCL161, Birinapant, and ASTX660.
| IAP Antagonist | Phase of Development (at time of data) | Maximum Tolerated Dose (MTD) / Recommended Phase II Dose (RP2D) | Dose-Limiting Toxicities (DLTs) | Common Adverse Events (≥20% incidence) | Notable Grade ≥3 Adverse Events |
| GDC-0152 | Phase I (terminated) | Not established | N/A (Trial terminated) | N/A (Primarily preclinical data available) | N/A |
| LCL161 | Phase I/II | 1800 mg once weekly (RP2D) | Cytokine Release Syndrome (CRS) | Vomiting, Nausea, Asthenia/Fatigue, Anorexia | Cytokine Release Syndrome |
| Birinapant | Phase I/II | 47 mg/m² once weekly | Headache, Nausea, Vomiting | N/A (Specific percentages not consistently reported) | Bell's Palsy (at higher doses) |
| ASTX660 | Phase I/II | 210 mg/day (MTD), 180 mg/day (RP2D) | Grade 3 increased lipase (B570770) with or without increased amylase | Fatigue (33%), Vomiting (31%), Nausea (27%) | Anemia (13%), Increased lipase (11%), Lymphopenia (9%) |
| Debio 1143 | Phase I/II (in combination with CRT) | 200 mg/day | Grade 3 tubular necrosis, Grade 3 AST/ALT increase, Grade 4 febrile neutropenia, Grade 3 lipase increase | Dysphagia (36%), Mucositis (29%) | Dysphagia, Mucositis |
In-Depth Look at Individual IAP Antagonist Safety Profiles
GDC-0152: Preclinical studies with GDC-0152 in dogs and rats revealed a toxicity profile linked to its pharmacological induction of TNF-α.[1][2][3][4][5][6][7][8] Findings included a dose-related, acute, systemic inflammatory response and hepatic injury, with elevated plasma cytokines, an inflammatory leukogram, and increased liver transaminases.[1][2][3][4][5][6][7][8] The Phase I clinical trial for GDC-0152 was terminated, and detailed human safety data is limited.[9][10]
LCL161: In a first-in-human Phase I study, LCL161 was generally well-tolerated at doses up to 1800 mg.[1][11][12][13][14][15][16] The primary dose-limiting toxicity was cytokine release syndrome (CRS), which occurred in a small percentage of patients.[1][11][12][13][14][15][16] Common adverse events were gastrointestinal in nature, including vomiting, nausea, asthenia/fatigue, and anorexia, and were mostly not severe.[16][17][18]
Birinapant: A Phase I trial of birinapant established a maximum tolerated dose of 47 mg/m².[11][18][19][20][21][22] At a higher dose of 63 mg/m², dose-limiting toxicities included headache, nausea, and vomiting.[11][19][21][22] Notably, two cases of Bell's palsy (Grade 2) were reported at this higher dose.[11][19][20][21][22]
ASTX660 (Tolinapant/Debio 1143/Xevinapant): A Phase I study of ASTX660 identified an MTD of 210 mg/day and an RP2D of 180 mg/day.[2][10][17][19][22][23][24][25] The dose-limiting toxicity was Grade 3 increased lipase with or without increased amylase.[2][10][17][19][23][24] Common treatment-related adverse events included fatigue (33%), vomiting (31%), and nausea (27%).[2][10][17][19][22][23][24] Grade ≥3 treatment-related adverse events included anemia (13%), increased lipase (11%), and lymphopenia (9%).[2][10][17][19][23][24] When used as Debio 1143 in combination with chemoradiotherapy (CRT) for head and neck cancer, the most common Grade 3-4 adverse events were dysphagia (36%) and mucositis (29%).[13][20][21][23][24][26][27][28][29][30][31]
Signaling Pathway of IAP Antagonists
IAP antagonists function by mimicking the endogenous mitochondrial protein SMAC/DIABLO. Upon apoptotic stimuli, SMAC is released into the cytoplasm and binds to the Baculoviral IAP Repeat (BIR) domains of IAP proteins, primarily cIAP1, cIAP2, and XIAP. This binding prevents IAPs from inhibiting caspases, the key executioners of apoptosis. SMAC mimetics follow this same principle. By binding to IAPs, they promote the auto-ubiquitination and subsequent proteasomal degradation of cIAP1 and cIAP2. This leads to two major downstream effects: the liberation of caspases to initiate apoptosis and the activation of the non-canonical NF-κB signaling pathway, which can further contribute to anti-tumor responses.
Caption: Mechanism of action of IAP antagonists.
Experimental Protocols for Safety and Efficacy Assessment
The safety and efficacy of IAP antagonists in clinical trials are evaluated using standardized methodologies. These protocols are crucial for ensuring patient safety and for the accurate interpretation of trial results.
Safety Assessment:
The safety of IAP antagonists is monitored through the systematic collection and evaluation of adverse events (AEs). The Common Terminology Criteria for Adverse Events (CTCAE), developed by the National Cancer Institute, is the standard for grading the severity of AEs in oncology trials.[1][4][27][32][33] AEs are typically graded on a scale from 1 (mild) to 5 (death related to AE).
A typical safety monitoring plan in a Phase I dose-escalation study (e.g., a 3+3 design) involves:
-
Screening and Baseline Assessments: Comprehensive medical history, physical examination, vital signs, electrocardiogram (ECG), and laboratory tests (hematology, clinical chemistry, coagulation) are performed before the first dose.
-
On-treatment Monitoring: Regular monitoring of vital signs, physical examinations, and laboratory parameters throughout the treatment cycles. The frequency of monitoring is higher in the initial cycles.
-
Adverse Event Reporting: All AEs are recorded, regardless of their perceived relationship to the study drug. Investigators assess the severity (grade) and causality of each AE.
-
Dose-Limiting Toxicity (DLT) Evaluation: In dose-escalation studies, a specific window (usually the first cycle) is defined for the evaluation of DLTs. DLTs are predefined, severe adverse events that are considered unacceptable and are used to determine the MTD.
-
Pharmacokinetic (PK) and Pharmacodynamic (PD) Assessments: Blood samples are collected at specified time points to determine the drug's concentration in the plasma (PK) and to assess its biological effect on target proteins like cIAP1 (PD).
Efficacy Assessment:
The preliminary efficacy of IAP antagonists is typically assessed in Phase I and II trials using standardized response criteria. The Response Evaluation Criteria in Solid Tumors (RECIST) is widely used to provide an objective and reproducible measure of tumor response.
Key components of efficacy assessment include:
-
Tumor Imaging: Baseline tumor assessments are performed using imaging techniques such as CT or MRI scans. These assessments are repeated at regular intervals (e.g., every 2 cycles) to evaluate changes in tumor size.
-
Response Categories: Based on the changes in tumor measurements, responses are categorized as:
-
Complete Response (CR): Disappearance of all target lesions.
-
Partial Response (PR): At least a 30% decrease in the sum of diameters of target lesions.
-
Progressive Disease (PD): At least a 20% increase in the sum of diameters of target lesions or the appearance of new lesions.
-
Stable Disease (SD): Neither sufficient shrinkage to qualify for PR nor sufficient increase to qualify for PD.
-
-
Duration of Response: The time from the initial documentation of a response (CR or PR) to the first documentation of disease progression or death.
The detailed protocols for the clinical trials of the IAP antagonists discussed in this guide can be found on clinical trial registries using their respective identifiers: GDC-0152 (NCT00977099), LCL161 (NCT01098838), Birinapant (NCT00993232), and ASTX660 (NCT02503423), and Debio 1143 (NCT02022098).[3][10][12][14][15][28][34][35][36][37]
Conclusion
The safety profiles of IAP antagonists are a critical consideration in their clinical development. While they share common on-target toxicities, there are notable differences in the specific adverse events and their frequencies among the different agents. This comparative analysis highlights the importance of continued safety monitoring and the need for further research to identify predictive biomarkers for both efficacy and toxicity. A thorough understanding of the safety and tolerability of these agents is essential for optimizing their therapeutic potential in the treatment of cancer.
References
- 1. ascopubs.org [ascopubs.org]
- 2. mdpi.com [mdpi.com]
- 3. appliedclinicaltrialsonline.com [appliedclinicaltrialsonline.com]
- 4. A Science-Based Methodology Framework for the Assessment of Combination Safety Risks in Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Toxicity profile of small-molecule IAP antagonist GDC-0152 is linked to TNF-α pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. scispace.com [scispace.com]
- 9. researchgate.net [researchgate.net]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Phase I dose-escalation study of LCL161, an oral inhibitor of apoptosis proteins inhibitor, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. targetedonc.com [targetedonc.com]
- 13. aacrjournals.org [aacrjournals.org]
- 14. ClinicalTrials.gov [clinicaltrials.gov]
- 15. meddatax.com [meddatax.com]
- 16. Final results of a phase 2 clinical trial of LCL161, an oral SMAC mimetic for patients with myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. IAP Proteins Antagonist: An Introduction and Chemistry of Smac Mimetics under Clinical Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Future Therapeutic Directions for Smac-Mimetics - PMC [pmc.ncbi.nlm.nih.gov]
- 19. aacrjournals.org [aacrjournals.org]
- 20. researchgate.net [researchgate.net]
- 21. Exploratory window‐of‐opportunity trial to investigate the tumor pharmacokinetics/pharmacodynamics of the IAP antagonist Debio 1143 in patients with head and neck cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 22. 2019 EORTC: Preliminary results of ASTX660, a novel non-peptidomimetic cIAP1/2 and XIAP antagonist, in 118 patients with solid tumors or lymphoma – Astex [astx.com]
- 23. researchgate.net [researchgate.net]
- 24. A Phase I Study of ASTX660, an Antagonist of Inhibitors of Apoptosis Proteins, in Adults with Advanced Cancers or Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. medchemexpress.com [medchemexpress.com]
- 26. proventainternational.com [proventainternational.com]
- 27. aacrjournals.org [aacrjournals.org]
- 28. debiopharm.com [debiopharm.com]
- 29. The expanding role of IAP antagonists for the treatment of head and neck cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 30. IAP Inhibition [merckgrouponcology.com]
- 31. debiopharm.com [debiopharm.com]
- 32. What's the role of pharmacovigilance in oncology drug trials? [tmcpharma.com]
- 33. A phase I study of LCL161, a novel oral pan-inhibitor of apoptosis protein (IAP) antagonist, in Japanese patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 34. walshmedicalmedia.com [walshmedicalmedia.com]
- 35. researchgate.net [researchgate.net]
- 36. pubs.acs.org [pubs.acs.org]
- 37. mdpi.com [mdpi.com]
Independent Verification of (7R)-SBP-0636457: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the publicly available data on the experimental compound (7R)-SBP-0636457 and its biologically active counterpart, SBP-0636457, in the context of other SMAC mimetics. This document summarizes key quantitative data, details experimental protocols, and visualizes relevant biological pathways to support independent verification and further research.
Introduction to SBP-0636457 and the Role of Stereoisomers
This compound is the (7R) stereoisomer of SBP-0636457, a novel small molecule identified as a Second Mitochondria-derived Activator of Caspases (SMAC) mimetic and an antagonist of Inhibitor of Apoptosis Proteins (IAPs). In drug development, stereoisomers of a chiral compound can exhibit significantly different pharmacological activities. Often, one isomer is significantly more active than the others, and the less active isomers are used as experimental controls to demonstrate the specificity of the active compound. Available data suggests that this compound serves as such a control for the more biologically active isomer, SBP-0636457.
Quantitative Data Summary
Published research has focused on the biological effects of SBP-0636457, with this compound implied as a negative control. The following table summarizes the available quantitative data for SBP-0636457 and provides a comparison with other well-characterized SMAC mimetics.
| Compound | Target IAPs | Binding Affinity (Ki/Kd) | Notable In Vitro Activity | Clinical Development Stage (as of late 2025) |
| SBP-0636457 | Binds to BIR domains of IAP proteins | Ki = 0.27 µM[1] | Induces necroptosis in breast cancer cells in combination with doxorubicin (B1662922).[2] | Preclinical |
| This compound | Presumed to bind to BIR domains with lower affinity | No published data | Described as an experimental control.[1] | Preclinical |
| Birinapant (TL32711) | cIAP1, cIAP2, XIAP, ML-IAP | cIAP1 Kd < 1 nM; XIAP Kd = 45 nM[3][4] | Induces apoptosis and inhibits NF-κB activation.[2][4] | Phase II/III Clinical Trials[1][5] |
| LCL161 | cIAP1, cIAP2 | High affinity for BIR3 domains[1] | Induces apoptosis and necroptosis.[1] | Phase II Clinical Trials[1][6][7] |
| GDC-0152 (Debio 1143) | cIAP1, cIAP2, XIAP, ML-IAP | cIAP1 Ki = 17 nM; cIAP2 Ki = 43 nM; XIAP Ki = 28 nM; ML-IAP Ki = 14 nM[8][9][10] | Promotes cIAP1 degradation and caspase activation.[8] | Phase II Clinical Trials[1][11] |
Mechanism of Action: IAP Antagonism and Induction of Cell Death
SMAC mimetics like SBP-0636457 function by mimicking the endogenous protein SMAC/DIABLO, which is a natural antagonist of IAP proteins. IAPs, such as cIAP1, cIAP2, and XIAP, are frequently overexpressed in cancer cells and contribute to therapeutic resistance by inhibiting apoptosis. By binding to the BIR (Baculoviral IAP Repeat) domains of IAPs, SMAC mimetics relieve this inhibition, thereby promoting cancer cell death.
The diagram below illustrates the general signaling pathway for IAP antagonism by SMAC mimetics.
Caption: General mechanism of SMAC mimetics in promoting apoptosis.
A study on SBP-0636457 revealed its ability to cooperate with the chemotherapeutic agent doxorubicin to induce a specific form of programmed cell death called necroptosis, particularly when apoptosis is blocked.[2] This process is dependent on the kinases RIPK1 and MLKL and involves the activation of the NF-κB/TNFα signaling axis.
The workflow for this combined treatment is depicted below.
Caption: Pathway of necroptosis induction by SBP-0636457 and doxorubicin.
Experimental Protocols
The following are summaries of key experimental protocols used in the characterization of SBP-0636457's biological activity.
Cell Viability and Cytotoxicity Assays
To assess the effect of SBP-0636457 in combination with doxorubicin on breast cancer cell lines (e.g., MCF-7, MDA-MB-231), a standard cell viability assay was employed.[2]
-
Objective: To quantify the percentage of viable cells after treatment.
-
Methodology:
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with various concentrations of SBP-0636457, doxorubicin, and a pan-caspase inhibitor (to block apoptosis and study necroptosis).
-
After a defined incubation period (e.g., 24-48 hours), a reagent such as Cell Counting Kit-8 (CCK-8) or MTT is added to the wells.
-
The absorbance is measured using a microplate reader at a specific wavelength (e.g., 450 nm for CCK-8).
-
Cell viability is calculated as a percentage relative to untreated control cells.
-
Western Blot Analysis for Protein Expression
To investigate the molecular mechanism of action, Western blotting is used to detect changes in the levels of key signaling proteins.[2]
-
Objective: To measure the expression levels of proteins involved in the necroptosis and NF-κB pathways (e.g., RIPK1, MLKL, p65, NIK).
-
Methodology:
-
Cells are treated as described above and then lysed to extract total protein.
-
Protein concentration is determined using a BCA assay or similar method.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies specific to the target proteins.
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
RNA Interference (siRNA) for Gene Silencing
To confirm the role of specific proteins in the observed cellular response, small interfering RNAs (siRNAs) are used to knock down their expression.[2]
-
Objective: To determine if the knockdown of a specific gene (e.g., RIPK1, MLKL) prevents the induction of necroptosis by SBP-0636457 and doxorubicin.
-
Methodology:
-
Cells are transfected with siRNAs targeting the gene of interest or a non-targeting control siRNA using a lipid-based transfection reagent.
-
After a suitable incubation period to allow for gene silencing (e.g., 48 hours), the cells are treated with the experimental compounds.
-
Cell viability is assessed as described above to determine if the knockdown of the target gene confers resistance to the treatment.
-
Western blotting is performed to confirm the successful knockdown of the target protein.
-
The logical workflow for a typical gene silencing experiment is as follows:
Caption: A typical workflow for a gene silencing experiment.
Conclusion
The available data strongly suggest that SBP-0636457 is a biologically active SMAC mimetic that can induce necroptosis in cancer cells, particularly in combination with other agents. Its stereoisomer, this compound, is positioned as an experimental control, implying it has significantly lower or no activity. To fully verify the differential activity of these isomers, a head-to-head comparison in relevant cellular and biochemical assays is necessary. Researchers investigating SBP-0636457 should consider including this compound as a negative control to validate the specificity of their findings. The comparison with other clinical-stage SMAC mimetics like birinapant, LCL161, and GDC-0152 provides a valuable benchmark for evaluating the potential of this novel compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Facebook [cancer.gov]
- 3. traf2.com [traf2.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. Final results of a phase 2 clinical trial of LCL161, an oral SMAC mimetic for patients with myelofibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ashpublications.org [ashpublications.org]
- 8. Discovery of a potent small-molecule antagonist of inhibitor of apoptosis (IAP) proteins and clinical candidate for the treatment of cancer (GDC-0152) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The Discovery of a Potent Small-Molecule Antagonist of Inhibitor of Apoptosis (IAP) Proteins and Clinical Candidate for the Treatment of Cancer (GDC-0152) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibiting the inhibitors: Development of the IAP inhibitor xevinapant for the treatment of locally advanced squamous cell carcinoma of the head and neck - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Prudent Disposal Practices for Research-Grade Compounds: A Guide for Laboratory Professionals
Disclaimer: This document provides generalized guidance on the proper disposal of research-grade chemical compounds. The specific compound "(7R)-SBP-0636457" is identified as a SMAC mimetic and IAP inhibitor[1]. However, a specific Safety Data Sheet (SDS) detailing its unique hazardous properties and disposal requirements was not publicly available at the time of this writing. Therefore, the following procedures are based on established best practices for handling and disposing of potentially hazardous laboratory chemicals. It is imperative to consult the official Safety Data Sheet provided by the manufacturer and your institution's Environmental Health & Safety (EHS) office before handling or disposing of any chemical.
I. Hazard Identification and Risk Assessment
Before initiating any procedure, a thorough risk assessment is crucial. The first step is to identify the potential hazards associated with the chemical. While specific data for this compound is not available, general hazard categories for novel drug compounds may include:
-
Toxicity: Acute and/or chronic health effects.
-
Reactivity: Potential for hazardous reactions with other substances.
-
Flammability: Tendency to ignite.
-
Corrosivity: Ability to cause damage to skin, eyes, or materials.
In the absence of a specific SDS, it is prudent to treat the compound as hazardous.
II. Personal Protective Equipment (PPE)
Proper PPE is essential to ensure personal safety. The following table summarizes recommended PPE for handling potentially hazardous research compounds.
| Protective Equipment | Specification |
| Eye Protection | Chemical splash goggles or a face shield approved under government standards such as NIOSH (US) or EN 166 (EU).[2] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile, neoprene). Gloves must be inspected prior to use.[2] |
| Body Protection | A lab coat or other protective clothing to prevent skin contact.[2] |
| Respiratory Protection | May be required based on the compound's volatility and toxicity. Use in a well-ventilated area or a fume hood.[2] |
III. Spill and Emergency Procedures
In the event of a spill, immediate and appropriate action is necessary to mitigate risks.
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the area if necessary.
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: For liquid spills, use an inert absorbent material like sand or vermiculite (B1170534) to contain the spill. For solid spills, carefully sweep or scoop the material to avoid generating dust.
-
Cleanup: Place the contained waste into a clearly labeled, sealed, and compatible hazardous waste container.
-
Decontamination: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water.
-
Reporting: Report the spill to your laboratory supervisor and the institutional EHS office.
IV. Proper Disposal Procedures
Chemical waste must be disposed of in a manner that ensures the safety of personnel and protects the environment.[3] Never dispose of chemical waste down the drain or in the regular trash.[3][4]
-
Waste Determination: A generator must perform a "waste determination" to see if a waste is regulated. This can be based on knowledge of the waste composition or through chemical analysis.[5]
-
Segregation: Segregate chemical waste based on its hazard class (e.g., flammable, corrosive, toxic). Do not mix incompatible waste streams.
-
Containerization:
-
Labeling:
-
Storage:
-
Store waste containers in a designated and secure Satellite Accumulation Area (SAA).
-
Ensure secondary containment is in place to capture any potential leaks.
-
-
Disposal:
V. Disposal Workflow
The following diagram illustrates the general decision-making process for the proper disposal of a research-grade chemical compound.
Caption: General workflow for the safe disposal of laboratory chemical waste.
References
Essential Safety and Logistical Information for Handling (7R)-SBP-0636457
Disclaimer: A specific Safety Data Sheet (SDS) for (7R)-SBP-0636457 was not publicly available at the time of this writing. The following guidance is based on general best practices for handling laboratory chemicals and information from safety data sheets for other chemical compounds. Researchers, scientists, and drug development professionals should always consult with their institution's Environmental Health and Safety (EHS) department for a comprehensive risk assessment before handling any new compound.
This document provides essential, immediate safety and logistical information for the operational use and disposal of this compound, offering procedural guidance to directly address key operational questions.
Personal Protective Equipment (PPE)
Proper selection and use of Personal Protective Equipment (PPE) are paramount to ensure the safety of laboratory personnel. The following table summarizes the recommended PPE for handling this compound, based on standard laboratory safety protocols.
| Body Part | Personal Protective Equipment | Specifications & Use Cases |
| Eyes | Safety Glasses with Side Shields or Goggles | Must be worn at all times in the laboratory to protect against splashes. A faceshield may be required for larger quantities or when there is a significant splash risk.[1] |
| Hands | Chemical-Resistant Gloves | Nitrile or neoprene gloves are generally recommended for handling organic compounds. Check for breakthrough times and dispose of contaminated gloves immediately. |
| Body | Laboratory Coat | A flame-resistant lab coat should be worn and fully buttoned to protect against splashes and spills.[2] For larger scale operations, chemical-resistant aprons or suits may be necessary. |
| Respiratory | Fume Hood or Ventilated Enclosure | All handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[1][2] If a fume hood is not available, a respirator with an appropriate cartridge may be required after a formal risk assessment. |
| Feet | Closed-Toed Shoes | Shoes that fully cover the feet are mandatory in all laboratory settings to protect against spills and falling objects. |
Operational and Disposal Plans
A clear and concise plan for both the handling and disposal of this compound is critical for maintaining a safe laboratory environment.
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[1][2]
-
Ignition Sources: Keep the compound away from heat, sparks, open flames, and other potential ignition sources.[2]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1]
-
Hygiene: Wash hands thoroughly with soap and water after handling.[1] Do not eat, drink, or smoke in the laboratory.[3]
-
Small Spills: Absorb the spill with an inert, non-combustible material such as sand or vermiculite.[3][4] Place the contaminated material in a suitable, labeled container for disposal.
-
Large Spills: Evacuate the area and prevent the spill from entering drains.[3][4] Contact your institution's EHS department immediately.
-
Personal Precautions: Wear appropriate PPE, including respiratory protection, during cleanup.[5]
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[3][6] |
| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[6] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[6] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[6] |
All waste containing this compound must be treated as hazardous waste.
-
Waste Containers: Use designated, properly labeled, and sealed containers for all solid and liquid waste.
-
Disposal Protocol: Follow all local, state, and federal regulations for hazardous waste disposal. Contact your institution's EHS department for specific disposal procedures. Do not pour waste down the drain.[3]
Experimental Workflow
The following diagram illustrates a general workflow for safely handling this compound in a laboratory setting.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
